Product packaging for Frenolicin B(Cat. No.:CAS No. 68930-68-7)

Frenolicin B

Cat. No.: B1207359
CAS No.: 68930-68-7
M. Wt: 328.3 g/mol
InChI Key: AVCPRTNVVRPELB-YRUZYCQGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Frenolicin B is a benzoisochromanequinone and a member of p-quinones. It has a role as a metabolite.
This compound has been reported in Streptomyces roseofulvus and Streptomyces fradiae with data available.
produced by Streptomyces roseofulvus strain AM 3867;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O6 B1207359 Frenolicin B CAS No. 68930-68-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(11R,15R,17R)-4-hydroxy-17-propyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-2-4-10-14-15(18-11(23-10)7-12(20)24-18)16(21)8-5-3-6-9(19)13(8)17(14)22/h3,5-6,10-11,18-19H,2,4,7H2,1H3/t10-,11-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCPRTNVVRPELB-YRUZYCQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219000
Record name Frenolicin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68930-68-7
Record name Frenolicin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68930-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Frenolicin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068930687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Frenolicin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FRENOLICIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/385375GE9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Origin of Frenolicin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Frenolicin B is a polyketide antibiotic that has garnered significant interest within the scientific community due to its potent antiparasitic and antitumor activities. This technical guide provides an in-depth exploration of the origins of this compound, detailing its producing organism, biosynthetic pathway, and the experimental protocols for its isolation and characterization. All quantitative data has been summarized for clarity, and key processes are visualized through logical diagrams to facilitate a comprehensive understanding for research and development purposes.

Introduction

This compound is a member of the benzoisochromanequinone class of antibiotics, characterized by a distinctive γ-lactone ring.[1] First identified as a product of the soil bacterium Streptomyces roseofulvus, this natural product has demonstrated a range of biological activities, making it a compelling candidate for further investigation in drug discovery and development.[1] Understanding the origin of this compound, from the genetic blueprint to the final chemical entity, is paramount for its potential therapeutic application and synthetic biology endeavors.

Producing Organism and Fermentation

This compound is naturally produced by Streptomyces roseofulvus, a species of filamentous bacteria known for its prolific generation of antibiotics.[2] The original strain, AM-3867, was isolated from a soil sample and is a key source for the production of this compound and the related compound, deoxyfrenolicin.[1]

Fermentation Protocol

The cultivation of Streptomyces roseofulvus for the production of this compound can be carried out through submerged fermentation. The following protocol is a composite of established methods:

  • Seed Culture Preparation: A loopful of Streptomyces roseofulvus spores is inoculated into a 500 ml Sakaguchi flask containing 100 ml of a seed medium (pH 7.0) composed of 1% glucose, 2% starch, 0.5% yeast extract, 0.5% peptone, and 0.4% calcium carbonate.[3] The culture is incubated at 27°C for 48 hours with reciprocal shaking at 110 strokes per minute.[3]

  • Production Culture: The seed culture is then used to inoculate a larger production medium with a similar composition, although various carbon and nitrogen sources such as soybean powder and peptone can be utilized.[3]

  • Fermentation Conditions: The production culture is maintained under aerobic conditions with agitation and aeration at 27°C for approximately 68 to 150 hours.[3] The fermentation is monitored for the production of this compound, and harvesting is timed to coincide with the peak production levels.[3]

Isolation and Purification

The recovery of this compound from the fermentation broth involves a multi-step process of extraction and chromatographic purification.

Experimental Protocol for Isolation and Purification
  • Broth Separation: The fermentation broth is centrifuged to separate the mycelial biomass from the supernatant.

  • Solvent Extraction: The pH of the culture filtrate is adjusted to 2.0 with 3N HCl, followed by extraction with an equal volume of an organic solvent such as butyl acetate or ethyl acetate.[3]

  • Phase Transfer and Concentration: The organic extract is then washed with a 1% aqueous sodium hydrogen carbonate solution to transfer this compound into the aqueous phase.[3] The aqueous layer is subsequently acidified and re-extracted with the organic solvent. The resulting organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) to separate this compound from other metabolites. Fractions are monitored by thin-layer chromatography (TLC), and those containing this compound are pooled and concentrated.

  • Crystallization: The purified this compound can be further enriched by crystallization from a solvent such as methanol at low temperatures.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation S. roseofulvus Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Mycelium Mycelial Biomass (Discarded) Centrifugation->Mycelium Acidification Acidification (pH 2) Supernatant->Acidification Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Acidification->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Fraction_Collection Fraction Collection & Pooling Silica_Gel->Fraction_Collection Crystallization Crystallization Fraction_Collection->Crystallization Pure_Frenolicin_B Pure this compound Crystallization->Pure_Frenolicin_B

A simplified workflow for the isolation and purification of this compound.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The key quantitative data are summarized below.

PropertyValue
Molecular Formula C₁₈H₁₆O₆
Molecular Weight 328.32 g/mol
Appearance Yellow needles
Melting Point 163-165 °C
UV λmax (MeOH) 245 nm, 280 nm, 430 nm
¹H NMR (CDCl₃, δ ppm) 7.70 (1H, dd), 7.55 (1H, t), 7.20 (1H, d), 5.05 (1H, m), 4.85 (1H, d), 3.00 (2H, m), 1.70 (2H, m), 1.00 (3H, t)
¹³C NMR (CDCl₃, δ ppm) 187.5, 182.0, 170.1, 161.8, 136.5, 133.4, 124.5, 119.8, 118.5, 115.2, 80.5, 75.4, 45.2, 35.1, 20.8, 14.1
High-Resolution MS m/z 328.0947 (M⁺, calculated for C₁₈H₁₆O₆: 328.0947)

Biosynthesis of this compound

This compound is a type II polyketide, synthesized by a multi-enzyme complex known as a polyketide synthase (PKS). The biosynthetic gene cluster for frenolicin has been identified in Streptomyces roseofulvus and is designated as BGC0000225 in the MIBiG database.[4][5]

The biosynthesis is proposed to begin with a starter unit, likely butyryl-CoA, followed by the iterative addition of seven malonyl-CoA extender units by the minimal PKS (FrnA, FrnB, and FrnC). The resulting poly-β-ketone chain undergoes a series of cyclization and tailoring reactions, including ketoreduction, aromatization, and oxidation, catalyzed by enzymes encoded within the gene cluster, to yield the characteristic benzoisochromanequinone scaffold of this compound.

G cluster_pks Polyketide Chain Assembly cluster_tailoring Tailoring Reactions Butyryl_CoA Butyryl-CoA (Starter Unit) Minimal_PKS Minimal PKS (FrnA, FrnB, FrnC) Butyryl_CoA->Minimal_PKS Malonyl_CoA 7 x Malonyl-CoA (Extender Units) Malonyl_CoA->Minimal_PKS Polyketide_Chain Linear Polyketide Chain Minimal_PKS->Polyketide_Chain Cyclization Cyclization/Aromatization (FrnD) Polyketide_Chain->Cyclization Ketoreduction Ketoreduction (FrnE) Cyclization->Ketoreduction Oxidation Oxidative Tailoring Ketoreduction->Oxidation Frenolicin_B This compound Oxidation->Frenolicin_B

A proposed biosynthetic pathway for this compound.

Heterologous Production

To overcome the limitations of natural production, the biosynthetic pathway of this compound has been successfully engineered into a heterologous host, Streptomyces coelicolor CH999.[6][7] This approach not only allows for potentially higher yields but also opens up avenues for the production of novel analogues of this compound through combinatorial biosynthesis and metabolic engineering.[6][7] The heterologous expression system provides a powerful platform for studying the functions of the biosynthetic enzymes and for creating structurally diverse molecules with potentially improved therapeutic properties.[6][7][8]

Conclusion

This compound, a complex natural product from Streptomyces roseofulvus, represents a valuable scaffold for drug development. This guide has provided a comprehensive overview of its origin, from the fermentation of the producing organism to the intricacies of its biosynthesis. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers. Furthermore, the elucidation of its biosynthetic pathway and the advent of heterologous production systems pave the way for future research into the generation of novel this compound analogues with enhanced biological activities.

References

The Discovery and Isolation of Frenolicin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Frenolicin B, a polyketide antibiotic with a distinctive benzoisochromanequinone core, has garnered significant scientific interest due to its potent antiparasitic, antifungal, and antitumor activities.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its production from Streptomyces roseofulvus and subsequent purification, presents key quantitative data in a structured format, and visualizes the underlying biosynthetic and mechanistic pathways. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Introduction

This compound (molecular formula C₁₈H₁₆O₆) is a naturally occurring compound first isolated from the fermentation broth of Streptomyces roseofulvus.[2][3] It belongs to the pyranonaphthoquinone class of antibiotics and is structurally related to other members of the frenolicin family.[4][5] The molecule's intriguing structure and broad spectrum of biological activities have made it a subject of extensive research, including efforts in engineered biosynthesis to produce novel analogs.[1][6] This guide focuses on the foundational aspects of its discovery and the technical methodologies for its isolation and purification.

Discovery and Producing Organism

This compound was first identified as a new antibiotic produced by Streptomyces roseofulvus strain AM-3867, a soil isolate.[3] Subsequent studies have confirmed its production by other Streptomyces species as well.[7] The producing organism, Streptomyces roseofulvus, is a bacterium known for its ability to synthesize a wide array of secondary metabolites with diverse biological activities.[2] Mutant strains of S. roseofulvus have been developed to optimize the production of frenolicin-related compounds.[8]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. Key physicochemical properties and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₈H₁₆O₆[2]
Molar Mass328.320 g·mol⁻¹[2]
CAS Number68930-68-7[2]
AppearanceYellow amorphous powder[4]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data PointsReference
Mass Spectrometry (MS)Molecular Weight (M⁺, m/e): 328.094[9]
Ultraviolet (UV) Spectroscopy (in Methanol)Absorption peaks at 260 nm (ε 8954), 270 nm (ε 9020), and 425 nm (ε 4920)[9]
Nuclear Magnetic Resonance (¹³C-NMR)Data consistent with a pyranonaphthoquinone structure[4]
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)Molecular ion m/z = 371.1107 [M + Na]⁺[4]

Biological Activity

This compound exhibits a range of biological activities, making it a promising candidate for further drug development. Its efficacy against various pathogens and cancer cell lines has been quantitatively assessed in numerous studies.

Table 3: Biological Activity of this compound
Target Organism/Cell LineActivity MetricValueReference
Eimeria tenellaAntiparasitic activityPromising[1]
Toxoplasma gondiiGrowth inhibitionDose-dependent[1]
Plasmodium falciparumAntimalarial activityIC₅₀ = 1.37 µM[10]
Fusarium graminearum PH-1Antifungal activityEC₅₀ = 0.51 mg/L[11]
Fusarium species (carbendazim-resistant)Antifungal activityEC₅₀ = 0.25–0.92 mg/L[11]
Bacillus cereusAntibacterial activityMIC = 50.0 µg/mL[10]
Staphylococcus aureusAntibacterial activityMIC = 0.20 µg/mL[10]
Collectotrichum acutatumAnti-plant pathogenic fungal activityMIC = 1.56 µg/mL[10]
Alternaria brassicicolaAnti-plant pathogenic fungal activityMIC = 6.25 µg/mL[10]
Human Lung Carcinoma (A549)CytotoxicityIC₅₀ = 0.28 - 5.77 µM[4]

Experimental Protocols

The isolation and purification of this compound involve a multi-step process, beginning with the fermentation of the producing microorganism, followed by extraction and chromatographic separation.

Fermentation of Streptomyces roseofulvus

Objective: To cultivate Streptomyces roseofulvus under conditions that promote the production of this compound.

Media Composition:

  • Glucose: 1%

  • Starch: 2%

  • Yeast Extract: 0.5%

  • Peptone: 0.5%

  • Soybean Powder: 0.5%

  • NaCl: 0.25%

  • K₂HPO₄: 0.005%

  • MgSO₄·7H₂O: 0.005%

  • FeSO₄·7H₂O: 0.0005%

  • pH adjusted to 7.0 before sterilization.[9]

Fermentation Conditions:

  • A seed culture of Streptomyces roseofulvus AM-3867 is prepared in the above medium.[9]

  • The production fermentation is carried out in a suitable fermenter with aeration and agitation.[9]

  • The cultivation is maintained at a temperature of 27°C for approximately 68 to 150 hours.[9]

  • The production of this compound is monitored throughout the fermentation process.[9]

Isolation and Purification of this compound

Objective: To extract and purify this compound from the fermentation broth.

Protocol:

  • Harvesting: The culture broth is centrifuged to separate the mycelial cake from the filtrate.[9]

  • Extraction:

    • The pH of the culture filtrate is adjusted to 2.0 with 3N HCl.[9]

    • The acidified filtrate is extracted with an equal volume of an organic solvent such as butyl acetate or ethyl acetate.[9]

    • The organic extract containing this compound is collected.

  • Initial Purification:

    • The organic extract is concentrated under vacuum.[8]

    • The concentrated extract can be further processed by crystallization from a solvent like methanol at low temperatures (e.g., 0°C).[8]

  • Chromatographic Purification:

    • The crude this compound is subjected to silica gel column chromatography.[9]

    • The column is eluted with a suitable solvent system, such as benzene, to separate this compound from other compounds like deoxyfrenolicin.[9]

    • Fractions containing this compound are collected, and the solvent is evaporated to yield the purified compound.[9]

  • Final Purification:

    • For higher purity, the material can be redissolved in a minimal amount of ethyl acetate, filtered, and recrystallized.[8]

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_output Final Product Fermentation Fermentation of S. roseofulvus Centrifugation Centrifugation Fermentation->Centrifugation Acidification Acidification of Filtrate (pH 2) Centrifugation->Acidification Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Acidification->Solvent_Extraction Concentration Concentration of Organic Extract Solvent_Extraction->Concentration Crystallization Crystallization (Optional) Concentration->Crystallization Silica_Chromatography Silica Gel Column Chromatography Concentration->Silica_Chromatography Crystallization->Silica_Chromatography Final_Purification Final Purification/Recrystallization Silica_Chromatography->Final_Purification Pure_Frenolicin_B Pure this compound Final_Purification->Pure_Frenolicin_B

Figure 1: General workflow for the isolation and purification of this compound.

Biosynthesis and Mechanism of Action

This compound is a type II polyketide, and its biosynthesis involves a complex enzymatic pathway. The biosynthetic gene cluster for frenolicin has been identified in Streptomyces roseofulvus.[12] Engineered biosynthesis approaches have been successfully employed to produce this compound and its analogs in heterologous hosts like Streptomyces coelicolor.[1]

The antitumor activity of this compound is attributed to its ability to selectively inhibit Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[13] This inhibition leads to an increase in reactive oxygen species (ROS), which in turn inhibits the mTORC1/4E-BP1 signaling axis, ultimately leading to cancer cell growth inhibition.[13]

G Frenolicin_B This compound Prx1 Peroxiredoxin 1 (Prx1) Frenolicin_B->Prx1 Inhibits Grx3 Glutaredoxin 3 (Grx3) Frenolicin_B->Grx3 Inhibits ROS Increased Reactive Oxygen Species (ROS) TSC Peroxisome-bound Tuberous Sclerosis Complex (TSC) ROS->TSC Activates mTORC1 mTORC1 Signaling TSC->mTORC1 Inhibits FourEBP1 4E-BP1 Signaling mTORC1->FourEBP1 Regulates Cancer_Growth Cancer Cell Growth FourEBP1->Cancer_Growth Promotes Inhibition Inhibition Activation Activation

Figure 2: Simplified signaling pathway of this compound's antitumor activity.

Conclusion

This compound stands out as a natural product with significant therapeutic potential. The methodologies for its isolation and purification are well-established, providing a solid foundation for further research and development. The elucidation of its mechanism of action opens up new avenues for the design of novel anticancer and antiparasitic agents. This guide provides a comprehensive technical overview that can aid researchers in harnessing the potential of this remarkable molecule.

References

An In-depth Technical Guide to the Core Aspects of Frenolicin B from Streptomyces roseofulvus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frenolicin B, a polyketide antibiotic produced by the soil bacterium Streptomyces roseofulvus, has garnered significant scientific interest due to its potent and diverse biological activities. This pyranonaphthoquinone possesses a unique benzoisochromanequinone core and demonstrates promising antiparasitic, antifungal, and anticancer properties.[1] Its mechanism of action involves the inhibition of key antioxidant enzymes, leading to the generation of reactive oxygen species (ROS) and subsequent modulation of critical cellular signaling pathways, such as the mTORC1/4E-BP1 axis. This technical guide provides a comprehensive overview of this compound, encompassing the producing organism, biosynthetic pathway, fermentation and purification protocols, quantitative bioactivity data, and a detailed look at its molecular mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, drug development, and microbial biotechnology.

The Producing Organism: Streptomyces roseofulvus

Streptomyces roseofulvus is a Gram-positive, filamentous bacterium belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities. This species has been isolated from soil environments and is notably responsible for the production of this compound and its precursor, deoxyfrenolicin.[2] Several strains of S. roseofulvus have been identified, with strain AM-3867 being a well-documented producer of this compound. The cultivation of S. roseofulvus under specific fermentation conditions is crucial for maximizing the yield of this valuable compound.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces roseofulvus is orchestrated by a type II polyketide synthase (PKS) system encoded by the frn gene cluster (MIBiG Accession: BGC0000225).[3] While the complete enzymatic cascade and all intermediates have not been fully elucidated, a putative biosynthetic pathway has been proposed. The process begins with a specialized initiation module that selects a propyl group as the starter unit. The polyketide chain is then elongated through the iterative addition of malonyl-CoA extender units by the minimal PKS complex. Subsequent tailoring enzymes, including ketoreductases, aromatases, and cyclases, modify the polyketide backbone to form the characteristic benzoisochromanequinone core of this compound.

Experimental Workflow for Heterologous Expression

A notable strategy for studying and engineering the biosynthesis of this compound involves the heterologous expression of the frn gene cluster in a more genetically tractable host, such as Streptomyces coelicolor. The following diagram illustrates a general workflow for such an experiment.

experimental_workflow Experimental Workflow for Heterologous Expression of this compound Biosynthetic Genes cluster_cloning Gene Cluster Cloning cluster_expression Heterologous Expression cloning_strategy Design Cloning Strategy (e.g., PCR amplification of frn genes) vector_prep Prepare Expression Vector (e.g., pSET152-based plasmid) cloning_strategy->vector_prep ligation Ligation of frn genes into expression vector vector_prep->ligation transformation_e_coli Transformation into E. coli for plasmid propagation ligation->transformation_e_coli plasmid_verification Plasmid Verification (Restriction digest, sequencing) transformation_e_coli->plasmid_verification transformation_s_coelicolor Transformation of Verified Plasmid into S. coelicolor host strain plasmid_verification->transformation_s_coelicolor culture_growth Cultivation of Recombinant Strain (e.g., on R2YE agar) transformation_s_coelicolor->culture_growth metabolite_extraction Extraction of Metabolites (e.g., with ethyl acetate) culture_growth->metabolite_extraction hplc_analysis HPLC Analysis of Extracts (Detection of this compound) metabolite_extraction->hplc_analysis

Caption: A generalized workflow for the heterologous expression of the this compound gene cluster.

Putative this compound Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps.

biosynthetic_pathway Putative Biosynthetic Pathway of this compound Propionyl_CoA Propionyl-CoA + Malonyl-CoA PKS Type II PKS (frn genes) Propionyl_CoA->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain KR Ketoreductase (KR) Polyketide_Chain->KR ARO_CYC Aromatase/Cyclase (ARO/CYC) KR->ARO_CYC Aromatic_Intermediate Aromatic Intermediate ARO_CYC->Aromatic_Intermediate Oxygenase Oxygenase Aromatic_Intermediate->Oxygenase Deoxyfrenolicin Deoxyfrenolicin Oxygenase->Deoxyfrenolicin Hydroxylase Hydroxylase/Lactonase Deoxyfrenolicin->Hydroxylase Frenolicin_B This compound Hydroxylase->Frenolicin_B

Caption: A simplified diagram of the proposed this compound biosynthetic pathway.

Fermentation and Purification

The production of this compound can be achieved through submerged fermentation of S. roseofulvus. Optimization of media components and culture conditions is critical for enhancing product yield. Following fermentation, a multi-step extraction and purification process is employed to isolate the pure compound.

Experimental Protocols

Seed Culture Preparation:

  • A stock culture of Streptomyces roseofulvus is used to inoculate a seed medium. A typical seed medium consists of (per liter): 10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g peptone, and 4 g calcium carbonate, with the pH adjusted to 7.0.

  • The culture is incubated in a baffled flask at 27°C on a rotary shaker (e.g., 220 rpm) for 48-72 hours.

Production Fermentation:

  • The seed culture is used to inoculate a production medium. A representative production medium contains (per liter): 40 g glucose, 10 g soybean meal, 2 g corn steep liquor, and 2 g calcium carbonate, with the pH adjusted to 7.2.

  • Fermentation is carried out in a bioreactor with controlled temperature (27°C), pH (maintained around 7.0), and aeration. The fermentation is typically run for 100-150 hours.

Extraction and Purification:

  • The fermentation broth is harvested and centrifuged to separate the mycelial biomass from the supernatant.

  • The pH of the supernatant is adjusted to acidic (e.g., pH 2.0-3.0) with an acid such as HCl.

  • The acidified supernatant is extracted with an equal volume of an organic solvent, such as ethyl acetate or butyl acetate.

  • The organic phase is collected and concentrated under reduced pressure to yield a crude extract.

  • The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system, to separate the different components.

  • Fractions containing this compound, as identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are pooled and concentrated.

  • The purified this compound can be further crystallized from a suitable solvent system, such as ethyl acetate-hexane, to obtain a highly pure product.

Quantitative Data

Table 1: Production Yields of this compound and Related Compounds
Producing StrainFermentation ConditionCompoundYield (mg/L)Reference
Streptomyces sp. RM-4-15Standard Production MediumThis compound2.75[3]
Streptomyces sp. RM-4-15+ 18 mg/L Scandium ChlorideThis compoundIncreased[3]
Streptomyces sp. RM-4-15Standard Production MediumFrenolicin2.25[3]
Streptomyces sp. RM-4-15+ 18 mg/L Scandium ChlorideFrenolicinIncreased[3]
Streptomyces sp. RM-4-15Standard Production MediumDeoxyfrenolicinNot Detected[3]
Streptomyces sp. RM-4-15+ 18 mg/L Scandium ChlorideDeoxyfrenolicin1.5[3]
Table 2: Bioactivity of this compound (IC50/EC50 Values)
Activity TypeTarget Organism/Cell LineIC50/EC50 (µM)Reference
Antiparasitic Toxoplasma gondii0.23[1]
Eimeria tenellaPotent Activity[1]
Antifungal Fusarium graminearum0.0015 (mg/L)
Fusarium asiaticum0.00076 - 0.0028 (mg/L)
Anticancer A549 (Human Lung Carcinoma)Moderate Cytotoxicity[3]
HCT116 (Human Colon Carcinoma)Potent Activity
K562 (Human Myelogenous Leukemia)Potent Activity

Mechanism of Action: A Signaling Perspective

This compound exerts its biological effects through a multifaceted mechanism of action that culminates in the induction of apoptosis in target cells. A key aspect of its activity is the inhibition of the antioxidant enzymes peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3). This inhibition leads to an accumulation of intracellular reactive oxygen species (ROS), which in turn triggers a cascade of downstream signaling events.

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway initiated by this compound.

signaling_pathway Proposed Signaling Pathway of this compound Action Frenolicin_B This compound Prx1_Grx3 Peroxiredoxin 1 (Prx1) Glutaredoxin 3 (Grx3) Frenolicin_B->Prx1_Grx3 Inhibits ROS Increased Reactive Oxygen Species (ROS) Prx1_Grx3->ROS Leads to mTORC1 mTORC1 ROS->mTORC1 Inhibits EBP1 4E-BP1 mTORC1->EBP1 Inhibits phosphorylation of eIF4E eIF4E EBP1->eIF4E Binds and inhibits Translation Cap-dependent Translation eIF4E->Translation Initiates Cell_Growth Cell Growth and Proliferation Translation->Cell_Growth Apoptosis Apoptosis Cell_Growth->Apoptosis Inhibition leads to

Caption: A diagram illustrating the inhibition of the mTORC1/4E-BP1 signaling pathway by this compound-induced ROS.

The increased ROS levels inhibit the mammalian target of rapamycin complex 1 (mTORC1). mTORC1 is a central regulator of cell growth and proliferation, and one of its key downstream targets is the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). In its active, phosphorylated state, 4E-BP1 is unable to bind to the eukaryotic translation initiation factor 4E (eIF4E), allowing for cap-dependent translation of mRNAs essential for cell growth. By inhibiting mTORC1, this compound prevents the phosphorylation of 4E-BP1. The resulting hypophosphorylated 4E-BP1 binds to and sequesters eIF4E, thereby inhibiting cap-dependent translation and ultimately leading to the suppression of cell growth and the induction of apoptosis.

Conclusion

This compound, produced by Streptomyces roseofulvus, stands out as a natural product with significant therapeutic potential. Its diverse bioactivities, coupled with a unique mechanism of action, make it an attractive lead compound for the development of new antiparasitic, antifungal, and anticancer agents. This technical guide has provided a comprehensive overview of the core aspects of this compound, from its microbial origin and biosynthesis to its purification and molecular mechanism. The detailed protocols, quantitative data, and pathway diagrams presented herein are intended to facilitate further research and development of this promising natural product. Future efforts in metabolic engineering of S. roseofulvus and the heterologous expression of its biosynthetic gene cluster hold the potential to improve production titers and generate novel, even more potent analogs of this compound.

References

Frenolicin B: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frenolicin B is a polyketide natural product belonging to the benzoisochromanequinone class of compounds.[1][2] First isolated from the bacterium Streptomyces roseofulvus, it has demonstrated a range of biological activities, including antibiotic, antifungal, and potent antitumor properties.[3][4] Its mechanism of action, particularly as a selective inhibitor of key antioxidant proteins, has made it a subject of significant interest in oncological research and as a potential agrochemical fungicide. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound, along with insights into its isolation and mechanism of action.

Chemical Structure and Properties

This compound is a complex heterocyclic compound characterized by a pyranonaphthoquinone core with a propyl substitution.[3][5] Its unique structure is the basis for its diverse biological activities.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (11R,15R,17R)-4-hydroxy-17-propyl-12,16-dioxatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁵]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione[1]
Molecular Formula C₁₈H₁₆O₆[1][3]
CAS Number 68930-68-7[1]
SMILES CCC[C@@H]1C2=C([C@@H]3--INVALID-LINK--CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O[3]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molar Mass 328.32 g/mol [3][6]
Monoisotopic Mass 328.09468823 Da[1]
Melting Point 162 °C[6]
XLogP3 1.9[1]
Appearance Yellow amorphous powder[5]

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, making it a valuable lead compound in drug discovery. It is recognized as an antibiotic, antitumor agent, and a potent fungicide.[3]

Antitumor Activity

The primary antitumor mechanism of this compound involves the selective inhibition of two critical antioxidant proteins: Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[7]

  • Inhibition of Prx1 and Grx3: this compound covalently modifies the active-site cysteines of Prx1 and Grx3, leading to their inhibition.[7]

  • Induction of Oxidative Stress: This inhibition disrupts redox homeostasis, causing a decrease in cellular glutathione levels and a significant increase in reactive oxygen species (ROS).[7]

  • mTORC1/4E-BP1 Signaling Pathway: The accumulation of ROS activates the peroxisome-bound tuberous sclerosis complex (TSC). This, in turn, inhibits the mTORC1/4E-BP1 signaling axis, a critical pathway for cell growth and proliferation.[7] The inhibition of this pathway ultimately leads to the suppression of cancer cell growth.[7]

FrenolicinB_Antitumor_Pathway FB This compound Prx1_Grx3 Prx1 / Grx3 (Antioxidant Proteins) FB->Prx1_Grx3 Inhibits ROS ↑ Reactive Oxygen Species (ROS) Prx1_Grx3->ROS Leads to TSC TSC Complex (Activated) ROS->TSC mTORC1 mTORC1/4E-BP1 Signaling TSC->mTORC1 Inhibits CancerGrowth Cancer Cell Growth Inhibition mTORC1->CancerGrowth Results in

Antitumor signaling pathway of this compound.
Antifungal Activity

This compound has demonstrated significant potential as an agrochemical fungicide, particularly against Fusarium species, which cause Fusarium head blight in wheat.[8]

  • Mycelial Growth Inhibition: It strongly inhibits the mycelial growth of various Fusarium species, including carbendazim-resistant strains.[8]

  • Cellular Damage: Microscopic observations show that this compound causes aberrant mycelial growth, including uneven thickness and swelling. It leads to the disintegration of cytoplasm and loss of cellular contents.[8]

  • Mechanism: Transcriptome analysis suggests that its antifungal action may involve the inhibition of nucleotide and energy metabolism by affecting genes related to phosphorus utilization.[8]

Table 3: Antifungal and Other Biological Activities of this compound

Activity TypeTarget OrganismMeasurementValue
Antifungal Fusarium graminearum PH-1EC₅₀0.51 mg/L[8]
Antifungal Fusarium species (field isolates)EC₅₀0.25–0.92 mg/L[8]
Antimalarial Plasmodium falciparumIC₅₀1.37 µM[9]
Antibacterial Staphylococcus aureusMIC0.20 µg/mL[9]
Antibacterial Bacillus cereusMIC50.0 µg/mL[9]
Anti-plant Pathogenic Collectotrichum acutatumMIC1.56 µg/mL[9]
Anti-plant Pathogenic Alternaria brassicicolaMIC6.25 µg/mL[9]

Biosynthesis and Isolation

This compound is a secondary metabolite produced by several species of Streptomyces, most notably Streptomyces roseofulvus and Streptomyces fradiae.[1][10] Its biosynthesis follows the type II polyketide synthase (PKS) pathway.[11]

The production of this compound can be influenced by fermentation conditions. For instance, studies have shown that the addition of scandium chloride to the fermentation medium can markedly improve the production yield of this compound by Streptomyces sp. RM-4-15.[5]

Experimental Protocols

Isolation and Purification from Fermentation Broth

A common method for isolating this compound is through an activity-guided approach using the supernatant from a fermentation broth.[8] A patented process outlines a specific methodology for production and recovery.[12]

FrenolicinB_Isolation_Workflow cluster_fermentation Fermentation & Conversion cluster_extraction Extraction cluster_purification Purification Fermentation 1. Ferment broth with Streptomyces strain to produce frenolicin Conversion 2. Convert frenolicin to deoxyfrenolicin under anaerobic conditions Fermentation->Conversion pH_Adjust 3. Adjust broth pH to 2-5.5 Conversion->pH_Adjust Solvent_Add 4. Add ethyl acetate (0.5-2 volumes) pH_Adjust->Solvent_Add Centrifuge 5. Centrifuge mixture Solvent_Add->Centrifuge Supernatant 6. Collect ethyl acetate supernatant Centrifuge->Supernatant Dissolve 7. Dissolve solids in ethyl acetate (80 g/L) Supernatant->Dissolve Deoxyfrenolicin converts to this compound during recovery and purification Concentrate 8. Filter and concentrate solution (to 300 g/L) Dissolve->Concentrate Crystallize 9. Cool concentrate to 0°C to crystallize Concentrate->Crystallize Final_Product 10. Filter, wash, and dry crystals to obtain pure This compound Crystallize->Final_Product

Workflow for the production and isolation of this compound.

Protocol Steps:

  • Fermentation: A microorganism capable of producing frenolicin, such as a mutant strain of Streptomyces roseofulvus, is cultivated in a fermentation broth.[12]

  • Anaerobic Conversion: The frenolicin produced in the broth is converted to deoxyfrenolicin under anaerobic conditions.[12]

  • Extraction: The pH of the fermentation broth is adjusted to between 2 and 5.5. Ethyl acetate is added, and the mixture is centrifuged to separate the ethyl acetate supernatant containing deoxyfrenolicin.[12]

  • Purification and Conversion: The deoxyfrenolicin is converted to this compound during the recovery and purification steps. The crude product is dissolved in ethyl acetate, filtered, and concentrated.[12]

  • Crystallization: The concentrated solution is cooled, allowing this compound to crystallize. The crystals are then filtered, washed (e.g., with a cold mixture of ethyl acetate and hexane), and dried to yield the pure compound.[12]

Analytical Methods

The structure and purity of this compound and its analogues are typically elucidated and confirmed using a combination of spectroscopic and spectrometric techniques, including:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, HSQC, HMBC)[5]

Conclusion

This compound is a multifaceted natural product with significant therapeutic and agricultural potential. Its well-defined chemical structure and intriguing biological activities, particularly its unique mechanism of antitumor action via dual inhibition of Prx1 and Grx3, position it as a promising candidate for further research and development. The established protocols for its production and isolation, coupled with the potential for biosynthetic engineering, open avenues for the creation of novel analogues with enhanced efficacy and specificity. Continued investigation into the structure-activity relationships and biological pathways affected by this compound will be crucial for translating its potential into clinical and commercial applications.

References

Frenolicin B (C18H16O6): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Antitumor and Antifungal Properties of a Novel Pyranonaphthoquinone

Abstract

Frenolicin B, a pyranonaphthoquinone natural product with the molecular formula C18H16O6, is an antibiotic and antitumor agent produced by the bacterium Streptomyces roseofulvus.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, experimental protocols for its study, and quantitative data regarding its biological activities. The primary audience for this document includes researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction

This compound has emerged as a compound of significant interest due to its potent biological activities, including antitumor, antifungal, and antibiotic properties.[1][2] It belongs to the class of organic compounds known as benzoisochromanequinones.[3] Structurally, it is a pyranonaphthoquinone, a class of molecules known for their diverse biological effects.[4] This guide will delve into the core molecular mechanisms of this compound, provide detailed experimental methodologies for its investigation, and present its known biological activities in a structured format to facilitate further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C18H16O6[1]
Molar Mass 328.32 g/mol [5]
CAS Number 68930-68-7[1]
Appearance Reddish-brown oily product
Melting Point 162 °C[5]
Origin Streptomyces roseofulvus[1][6]

Mechanism of Action: Antitumor Activity

This compound exerts its antitumor effects primarily through the targeted inhibition of two key antioxidant proteins: Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[7] This inhibition leads to a cascade of downstream events culminating in the suppression of cancer cell growth.

Inhibition of Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3)

This compound acts as a selective inhibitor of Prx1 and Grx3 by covalently modifying their active-site cysteines.[7] This targeted inhibition disrupts the cellular redox homeostasis, a critical balance for tumor progression.[7]

Induction of Oxidative Stress

The inhibition of Prx1 and Grx3 by this compound results in a significant increase in intracellular reactive oxygen species (ROS) and a decrease in cellular glutathione (GSH) levels.[7] This surge in ROS creates a state of oxidative stress within the cancer cells.

Modulation of the mTORC1/4E-BP1 Signaling Pathway

The elevated ROS levels activate the peroxisome-bound tuberous sclerosis complex (TSC), which in turn inhibits the mTORC1/4E-BP1 signaling axis.[7] The mTORC1 pathway is a crucial regulator of cell growth and proliferation, and its inhibition leads to the dephosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Dephosphorylated 4E-BP1 binds to the eukaryotic translation initiation factor eIF4E, thereby inhibiting cap-dependent translation and suppressing the synthesis of proteins essential for cancer cell growth and proliferation.

FrenolicinB_Pathway FrenolicinB This compound Prx1_Grx3 Prx1 & Grx3 (Antioxidant Proteins) FrenolicinB->Prx1_Grx3 Inhibits ROS ↑ Reactive Oxygen Species (ROS) Prx1_Grx3->ROS Reduces GSH ↓ Glutathione (GSH) Prx1_Grx3->GSH Maintains TSC ↑ Tuberous Sclerosis Complex (TSC) ROS->TSC Activates mTORC1 mTORC1 TSC->mTORC1 Inhibits p4EBP1 p-4E-BP1 (Phosphorylated) mTORC1->p4EBP1 Phosphorylates i4EBP1 4E-BP1 (Dephosphorylated) p4EBP1->i4EBP1 Dephosphorylation eIF4E eIF4E i4EBP1->eIF4E Binds & Inhibits Translation Cap-dependent Translation eIF4E->Translation Initiates Growth ↓ Cancer Cell Growth & Proliferation Translation->Growth Promotes

Figure 1. Signaling pathway of this compound's antitumor activity.

Biological Activities

Antitumor Activity

This compound has demonstrated significant cytotoxic activity against various human cancer cell lines. A summary of its in vitro efficacy is presented in Table 2.

Cell LineCancer TypeIC50 (µM)Reference
HCT116 Colon Carcinoma~2
A549 Lung CarcinomaNot explicitly found
MCF-7 Breast AdenocarcinomaNot explicitly found
PC-3 Prostate CarcinomaNot explicitly found
HepG2 Hepatocellular CarcinomaNot explicitly found

Note: Specific IC50 values for this compound against A549, MCF-7, PC-3, and HepG2 cell lines were not explicitly found in the provided search results. Further targeted studies are required to determine these values.

Antifungal Activity

This compound exhibits potent antifungal activity, particularly against phytopathogenic fungi. It has been identified as a promising candidate for the control of Fusarium head blight in wheat.[8]

Fungal SpeciesActivity MetricValueReference
Fusarium graminearum PH-1 EC500.51 mg/L[8]
Fusarium spp. (including carbendazim-resistant strains) EC500.25–0.92 mg/L[8]
Colletotrichum acutatum MIC1.56 µg/mL[9]
Alternaria brassicicola MIC6.25 µg/mL[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Experimental_Workflow cluster_purification Isolation & Purification cluster_bioassays Biological Assays Fermentation Fermentation of S. roseofulvus Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography PurifiedFB Purified this compound Chromatography->PurifiedFB Cytotoxicity Cytotoxicity Assay (MTT) PurifiedFB->Cytotoxicity ROS_Assay ROS Detection (Flow Cytometry) PurifiedFB->ROS_Assay GSH_Assay Glutathione Assay PurifiedFB->GSH_Assay WesternBlot Western Blot (p-4E-BP1) PurifiedFB->WesternBlot Antifungal Antifungal Assay (Broth Microdilution) PurifiedFB->Antifungal

Figure 2. General experimental workflow for this compound studies.
Isolation and Purification of this compound from Streptomyces roseofulvus

Objective: To isolate and purify this compound from the fermentation broth of Streptomyces roseofulvus.

Materials:

  • Streptomyces roseofulvus strain

  • Fermentation medium (e.g., Tryptone-Yeast extract broth)

  • Ethyl acetate

  • Silica gel (for column chromatography)

  • Solvent system for chromatography (e.g., chloroform-methanol gradient)

  • Rotary evaporator

  • Buchner funnel and filter paper

Protocol:

  • Fermentation: Inoculate a suitable fermentation medium with Streptomyces roseofulvus and incubate under optimal conditions (e.g., 28°C, 200 rpm) for 96 hours to allow for the production of this compound.

  • Extraction: a. Separate the biomass from the fermentation broth by filtration using a Buchner funnel. b. Extract the cell-free broth with an equal volume of ethyl acetate twice. c. Concentrate the combined organic phases to dryness under vacuum using a rotary evaporator.

  • Purification: a. Dissolve the crude extract in a minimal amount of methanol and mix with silica gel to create a slurry. b. Dry the slurry and load it onto a silica gel column equilibrated with the starting solvent (e.g., 100% chloroform). c. Elute the column with a stepwise gradient of methanol in chloroform. d. Collect fractions and monitor for the presence of this compound using a suitable method (e.g., thin-layer chromatography, bioassay). e. Pool the active fractions and concentrate to obtain purified this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, A549, MCF-7)

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Intracellular Reactive Oxygen Species (ROS) Detection

Objective: To measure the levels of intracellular ROS in cancer cells treated with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat the cancer cells with this compound at the desired concentration for a specified time. Include untreated and vehicle controls.

  • Staining: a. Harvest the cells and wash them with PBS. b. Resuspend the cells in PBS containing 5-10 µM H2DCFDA. c. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: a. Wash the cells with PBS to remove excess probe. b. Resuspend the cells in PBS and analyze them using a flow cytometer. c. Excite the cells at 488 nm and measure the fluorescence emission at ~525 nm (FITC channel).

  • Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.

Cellular Glutathione (GSH) Level Determination

Objective: To measure the concentration of glutathione in cancer cells treated with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Glutathione assay kit (fluorometric)

  • Lysis buffer

  • Microplate reader

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with this compound. After treatment, harvest the cells and lyse them using the provided lysis buffer.

  • Assay: Follow the manufacturer's protocol for the glutathione assay kit. Typically, this involves the reaction of GSH in the cell lysate with a fluorogenic probe.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis: Determine the GSH concentration based on a standard curve generated with known concentrations of GSH.

Western Blot Analysis of 4E-BP1 Phosphorylation

Objective: To assess the phosphorylation status of 4E-BP1 in cancer cells treated with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-4E-BP1 (Thr37/46) and anti-total-4E-BP1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer. Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate the membrane with the primary antibody (anti-phospho-4E-BP1 or anti-total-4E-BP1) overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated 4E-BP1 levels to the total 4E-BP1 levels.

Conclusion

This compound is a promising natural product with potent antitumor and antifungal activities. Its mechanism of action, involving the inhibition of key antioxidant enzymes and subsequent induction of oxidative stress and modulation of the mTORC1 signaling pathway, presents a novel approach for cancer therapy. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and its analogs. Future studies should focus on elucidating its in vivo efficacy and safety profile, as well as exploring its potential as a lead compound for the development of new anticancer and antifungal agents.

References

The Biosynthesis of Frenolicin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of Frenolicin B, a potent antiparasitic polyketide. This document details the genetic basis, enzymatic pathway, and available quantitative data, along with detailed experimental protocols and visualizations to facilitate further research and development.

Introduction to this compound

This compound is a complex polyketide antibiotic belonging to the benzoisochromanequinone class, originally isolated from Streptomyces roseofulvus.[1] It exhibits significant antiparasitic activity, particularly against Eimeria tenella, a causative agent of coccidiosis in poultry.[2][3] The intricate molecular architecture and promising biological activity of this compound have made its biosynthetic pathway a subject of considerable scientific interest, offering potential for bioengineering novel analogs with improved therapeutic properties.[2][3]

The this compound Biosynthetic Gene Cluster (BGC)

The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster in Streptomyces roseofulvus, designated as BGC0000225 in the Minimum Information about a Biosynthetic Gene Cluster (MIBiG) database. This cluster harbors the genes for the polyketide synthase (PKS) machinery responsible for assembling the carbon backbone, as well as the tailoring enzymes that modify this backbone to yield the final complex structure.

Table 1: Genes and Putative Functions in the this compound Biosynthetic Gene Cluster

GenePutative Function
frnAAcyl carrier protein (ACP)
frnBKetosynthase (KS)
frnCCyclase/Dehydrase
frnDKetoreductase (KR)
frnEOxygenase
frnFDehydrogenase
frnGAcyl-CoA synthetase-like
frnHThioesterase
frnIDehydrogenase
frnJAcyltransferase
frnKHydroxylase
frnLKetosynthase (KS)
frnMChain length factor (CLF)
frnNAcyl carrier protein (ACP)
frnOOxygenase
frnPOxygenase
frnQKetoreductase (KR)
frnRRegulatory protein
frnSTransport-related protein
frnTTransport-related protein
frnUTransport-related protein
gapXGlyceraldehyde-3-phosphate dehydrogenase-like

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated by a type II polyketide synthase. The pathway involves the iterative condensation of malonyl-CoA extender units to a starter unit, followed by a series of tailoring reactions including ketoreductions, cyclizations, and oxygenations. While the complete pathway has not been fully elucidated in vitro, a proposed sequence of events can be formulated based on the functions of the encoded enzymes and by analogy to other well-characterized type II PKS systems.

Notably, direct heterologous expression of the entire frn gene cluster has failed to produce this compound, suggesting that some enzymes may be non-functional in common heterologous hosts or that additional, unlinked genes are required.[2] Successful production has been achieved using a chimeric pathway, combining the frenolicin minimal PKS with tailoring enzymes from the actinorhodin biosynthetic pathway.[2]

Frenolicin_B_Biosynthesis starter Propionyl-CoA (Starter Unit) pks Minimal PKS (FrnL, FrnM, FrnN) starter->pks malonyl 7 x Malonyl-CoA (Extender Units) malonyl->pks pk_chain Linear Octaketide Chain cyclized1 First Ring Cyclized Intermediate pk_chain->cyclized1 First Cyclization aromatized Aromatized Intermediate cyclized1->aromatized Aromatization cyclized2 Second Ring Cyclized Intermediate aromatized->cyclized2 Second Cyclization reduced_c9 C9-Reduced Intermediate cyclized2->reduced_c9 C9-Ketoreduction dehydrated Dehydrated Intermediate reduced_c9->dehydrated Dehydration & Further Modifications frenolicin_b This compound dehydrated->frenolicin_b Hydroxylations, Oxidations oxygenated1 Oxygenated Intermediate oxygenated2 Further Oxygenated Intermediate pks->pk_chain Chain Assembly cyclase1 Aromatase/Cyclase (FrnC - putative) cyclase2 Second Ring Cyclase (FrnC - putative) kr1 C9 Ketoreductase (FrnD - putative) tailoring Tailoring Enzymes (FrnE, FrnK, FrnO, FrnP, FrnQ - putative order unknown)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on this compound Production

Detailed kinetic data for the enzymes of the this compound pathway are not currently available in the public literature. However, production titers from different strains and culture conditions have been reported, providing a baseline for yield expectations and optimization efforts.

Table 2: Production Titers of this compound and Related Compounds

StrainCompoundYield (mg/L)Culture ConditionsReference
Streptomyces sp. RM-4-15This compound2.75Standard fermentation[4]
Streptomyces sp. RM-4-15Frenolicin C4.25Standard fermentation[4]
Streptomyces sp. RM-4-15Frenolicin D2.5Standard fermentation[4]
Streptomyces sp. RM-4-15Frenolicin E3.0Standard fermentation[4]
Streptomyces sp. RM-4-15Frenolicin F1.25Standard fermentation[4]
Streptomyces sp. RM-4-15This compound>2.75Fermentation with 18 mg/L Scandium Chloride[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis. These protocols are compiled from published research and represent standard techniques in the field.

Heterologous Expression of the this compound Pathway

The following protocol describes the general steps for the heterologous expression of a chimeric this compound biosynthetic pathway in Streptomyces coelicolor CH999, a host strain lacking the native actinorhodin gene cluster.[2][5]

Heterologous_Expression_Workflow start Start: Gene Amplification amplification Amplify frnL, frnM, frnN (minimal PKS) and necessary tailoring enzymes (e.g., from actinorhodin cluster) via PCR start->amplification ligation Ligate PCR products into expression vector amplification->ligation vector_prep Prepare Expression Vector (e.g., pSET152-derived) by restriction digest vector_prep->ligation transformation_e_coli Transform ligation mixture into E. coli ET12567/pUZ8002 (methylation-deficient) ligation->transformation_e_coli conjugation Conjugate E. coli donor strain with S. coelicolor CH999 recipient transformation_e_coli->conjugation selection Select for exconjugants on appropriate antibiotic-containing medium (e.g., Nalidixic acid, Apramycin) conjugation->selection fermentation Inoculate selected exconjugants into production medium (e.g., R5A agar) selection->fermentation extraction Extract metabolites from culture with organic solvent (e.g., Ethyl Acetate) fermentation->extraction analysis Analyze extracts by HPLC-MS and NMR extraction->analysis end End: this compound Analog Production analysis->end

Caption: Workflow for heterologous expression of this compound.

Detailed Steps:

  • Gene Amplification and Vector Construction:

    • The minimal PKS genes from the frenolicin cluster (frnL, frnM, frnN) are amplified from S. roseofulvus genomic DNA using high-fidelity DNA polymerase.

    • Genes for necessary tailoring enzymes (e.g., ketoreductase, aromatase, cyclase from the actinorhodin cluster) are similarly amplified.

    • These genes are cloned into a suitable E. coli-Streptomyces shuttle vector, such as a derivative of pSET152, under the control of a strong constitutive promoter (e.g., ermEp*).

  • Intergeneric Conjugation:

    • The constructed plasmid is transformed into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) to ensure proper recognition by the Streptomyces restriction-modification system.

    • The E. coli donor strain is grown to mid-log phase, washed, and mixed with spores of the S. coelicolor CH999 recipient strain.

    • The mixture is plated on a suitable medium (e.g., ISP4) and incubated to allow for conjugation.

    • Exconjugants are selected by overlaying the plates with antibiotics that select for the recipient strain containing the plasmid (e.g., nalidixic acid to kill E. coli and apramycin for the plasmid).

  • Production and Analysis:

    • Verified exconjugants are grown on a production medium such as R5A agar for 7-10 days.

    • The agar is then extracted with an organic solvent like ethyl acetate.

    • The crude extract is concentrated and analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) to identify and quantify the produced polyketides.

Extraction and Purification of this compound

The following is a generalized protocol for the extraction and purification of this compound from a fermentation broth, based on methods described in the literature.[6][7]

Purification_Workflow start Start: Fermentation Broth centrifugation Centrifuge broth to separate mycelia and supernatant start->centrifugation acidification Acidify supernatant to pH 2-3 centrifugation->acidification extraction Extract with an organic solvent (e.g., Ethyl Acetate or Butyl Acetate) acidification->extraction concentration Concentrate the organic phase under reduced pressure extraction->concentration chromatography Silica Gel Column Chromatography concentration->chromatography elution Elute with a solvent gradient (e.g., Hexane:Ethyl Acetate) chromatography->elution fraction_collection Collect and analyze fractions (e.g., by TLC or HPLC) elution->fraction_collection crystallization Crystallize pure this compound from a suitable solvent system (e.g., Ethyl Acetate/Hexane) fraction_collection->crystallization end End: Pure this compound crystallization->end

Caption: General workflow for this compound purification.

Detailed Steps:

  • Initial Extraction:

    • The fermentation broth is centrifuged to separate the mycelial cake from the supernatant.

    • The supernatant is acidified to a pH of approximately 2-3 with an acid such as HCl.

    • The acidified supernatant is then extracted with an equal volume of an immiscible organic solvent like ethyl acetate or butyl acetate.

  • Chromatographic Purification:

    • The organic extract is dried over anhydrous sodium sulfate and concentrated in vacuo.

    • The resulting crude extract is loaded onto a silica gel column.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Crystallization:

    • The fractions containing pure this compound are pooled and the solvent is evaporated.

    • The purified compound is then crystallized from a suitable solvent mixture, such as ethyl acetate-hexane, to yield pure this compound.

Regulatory Mechanisms of this compound Biosynthesis

The regulation of antibiotic biosynthesis in Streptomyces is a complex process involving pathway-specific regulators, global regulators, and responses to environmental and physiological signals. The this compound gene cluster contains a putative regulatory gene, frnR. Based on sequence homology, FrnR likely belongs to the family of Streptomyces antibiotic regulatory proteins (SARPs) or other DNA-binding proteins that act as transcriptional activators or repressors of the other genes in the cluster.

The precise function of FrnR and the signaling molecules that may influence its activity have not yet been experimentally determined. Furthermore, the production of this compound is likely also influenced by global regulatory networks in S. roseofulvus that coordinate secondary metabolism with growth and differentiation. The observation that the addition of scandium chloride can enhance the production of frenolicins in Streptomyces sp. RM-4-15 suggests that metal ions may play a role in the regulatory cascade.[4] Further research, including gene knockout studies of frnR and transcriptomic analyses under different culture conditions, is required to unravel the specific regulatory control of this compound biosynthesis.

Conclusion and Future Outlook

The biosynthesis of this compound presents a fascinating example of type II polyketide synthesis. While the core PKS machinery is identified, the precise sequence and mechanisms of the tailoring enzymes in the native producer remain an active area of investigation. The successful production of this compound and its analogs through a chimeric heterologous expression system has paved the way for future bioengineering efforts to create novel compounds with potentially enhanced antiparasitic or other therapeutic properties.[2]

Future research should focus on the detailed biochemical characterization of each enzyme in the this compound pathway to fully elucidate the biosynthetic steps. In parallel, a deeper understanding of the regulatory networks governing the expression of the frn gene cluster will be crucial for developing strategies to improve production titers and unlock the full potential of this important natural product.

References

Frenolicin B: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frenolicin B is a pyranonaphthoquinone natural product originally isolated from Streptomyces roseofulvus.[1] It has garnered significant interest in the scientific community due to its potent and diverse biological activities, including antitumor, antifungal, and anticoccidial properties.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its mechanism of action, quantitative data, and the experimental protocols used to elucidate its effects.

Antitumor Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the targeted inhibition of key antioxidant proteins, leading to a cascade of events that ultimately induce cancer cell death.

Mechanism of Action: Targeting Redox Homeostasis and mTOR Signaling

This compound selectively inhibits Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3), two crucial antioxidant proteins that play a significant role in maintaining redox homeostasis in tumor cells. This inhibition is achieved through the covalent modification of active-site cysteines on Prx1 and Grx3.

The inhibition of these antioxidant enzymes leads to a significant increase in intracellular reactive oxygen species (ROS), inducing a state of oxidative stress. This elevated ROS level activates the tuberous sclerosis complex (TSC) located on the peroxisome, which in turn inhibits the mTORC1/4E-BP1 signaling axis. The mTORC1 pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. The suppression of this pathway by this compound contributes significantly to its antitumor effects.

dot

Frenolicin_B_Antitumor_Signaling_Pathway FB This compound Prx1_Grx3 Prx1 & Grx3 (Antioxidant Proteins) FB->Prx1_Grx3 Inhibits ROS ↑ Reactive Oxygen Species (ROS) Prx1_Grx3->ROS Leads to TSC Tuberous Sclerosis Complex (TSC) (Peroxisome-bound) ROS->TSC Activates mTORC1 mTORC1 TSC->mTORC1 Inhibits EBP1 4E-BP1 mTORC1->EBP1 Inhibits Phosphorylation CellGrowth Inhibition of Cancer Cell Growth EBP1->CellGrowth Leads to

Caption: Signaling pathway of this compound's antitumor activity.

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

The cytotoxic activity of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma0.28 - 5.77
HTB-26Breast Cancer10 - 50
PC-3Pancreatic Cancer10 - 50
HepG2Hepatocellular Carcinoma10 - 50
HCT116Colorectal Carcinoma22.4

Antifungal Activity

This compound has demonstrated potent activity against a range of pathogenic fungi, highlighting its potential as an agricultural or clinical antifungal agent.

Mechanism of Action

The precise mechanism of this compound's antifungal activity is still under investigation. However, transcriptome analysis of Fusarium graminearum treated with this compound suggests that it may inhibit the metabolism of nucleotides and energy by affecting genes involved in phosphorus utilization. Electron microscopy studies have shown that this compound causes morphological damage to fungal mycelia, including uneven thickness, swelling, and disintegration of the cytoplasm.

Quantitative Data: Antifungal Efficacy

The antifungal activity of this compound has been quantified using half-maximal effective concentration (EC50) and minimum inhibitory concentration (MIC) values.

Fungal SpeciesActivity MetricValueReference
Fusarium graminearum PH-1EC500.51 mg/L
Fusarium species (field isolates)EC500.25–0.92 mg/L
Colletotrichum acutatumMIC1.56 µg/mL
Alternaria brassicicolaMIC6.25 µg/mL

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

dot

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of This compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT reagent (0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Caption: Workflow for a standard MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • 96-well microtiter plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plates for an additional 48 to 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This protocol describes a common method for measuring intracellular ROS levels.

Materials:

  • Cells to be analyzed

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Culture cells to the desired confluency in a suitable plate or dish.

  • Treat the cells with this compound at the desired concentration and for the specified time. Include positive (e.g., H2O2) and negative controls.

  • Wash the cells twice with PBS.

  • Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~535 nm) or visualize the cells using a fluorescence microscope.

Western Blot Analysis of mTORC1 Signaling Pathway

This protocol outlines the general steps for analyzing the phosphorylation status of proteins in the mTORC1 signaling pathway.

Materials:

  • Cell lysates from this compound-treated and control cells

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-4E-BP1, anti-4E-BP1, anti-phospho-S6K, anti-S6K)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from cells treated with this compound and appropriate controls.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.

In Vivo Tumor Growth Suppression Assay

This is a representative protocol for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

dot

In_Vivo_Workflow Start Inject tumor cells subcutaneously into immunocompromised mice TumorGrowth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Start->TumorGrowth Randomize Randomize mice into treatment and control groups TumorGrowth->Randomize Treat Administer this compound (e.g., intraperitoneally) and vehicle control Randomize->Treat Monitor Monitor tumor volume and body weight regularly Treat->Monitor Endpoint Sacrifice mice at the end of the study Monitor->Endpoint Analyze Excise and weigh tumors; perform histological analysis Endpoint->Analyze

Caption: General workflow for an in vivo tumor suppression study.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • This compound formulation for injection

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (at a specified dose and schedule, e.g., daily intraperitoneal injections) to the treatment group and the vehicle to the control group.

  • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a maximum allowed size), euthanize the mice.

  • Excise the tumors, weigh them, and, if required, fix them for histological analysis.

Conclusion

This compound is a promising natural product with significant antitumor and antifungal activities. Its unique mechanism of action, involving the induction of oxidative stress and inhibition of the mTORC1 signaling pathway, makes it an attractive candidate for further drug development. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists working to further unravel the therapeutic potential of this fascinating molecule.

References

The Antitumor Potential of Frenolicin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frenolicin B, a pyranonaphthoquinone natural product, has emerged as a promising antitumor agent. This technical guide provides a comprehensive overview of its cytotoxic properties, mechanism of action, and the signaling pathways it modulates. Through the targeted inhibition of key antioxidant proteins, this compound induces significant oxidative stress within cancer cells, leading to the suppression of critical cell growth and survival pathways. This document consolidates available quantitative data, details key experimental methodologies, and visualizes the underlying molecular interactions to serve as a valuable resource for ongoing and future research in oncology drug discovery and development.

Introduction

The relentless pursuit of novel anticancer therapeutics has led researchers to explore a vast array of natural products for their potential to combat malignancy. This compound, a secondary metabolite isolated from Streptomyces roseofulvus, has demonstrated notable cytotoxic effects against various cancer cell lines. Its unique mechanism of action, centered on the disruption of redox homeostasis, distinguishes it from conventional chemotherapeutic agents and presents a compelling case for its further investigation as a potential anticancer drug. This guide aims to provide an in-depth technical summary of the current understanding of this compound's antitumor properties.

Cytotoxicity of this compound

This compound exhibits potent cytotoxic activity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, have been determined for various cell lines.

Cell LineCancer TypeIC50 (µM)Citation
A549Non-small cell lung carcinoma0.28 - 5.77[1]
Various Cancer Cell Lines(Not specified in abstract)(Data unavailable in abstract)[2]

Table 1: In Vitro Cytotoxicity of this compound

Mechanism of Action and Signaling Pathways

This compound's primary antitumor mechanism involves the targeted inhibition of two key antioxidant proteins: Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[2] This inhibition is achieved through the covalent modification of active-site cysteines on these proteins.[2]

The inhibition of Prx1 and Grx3 disrupts the cellular redox balance, leading to:

  • Decreased Cellular Glutathione Levels: Glutathione is a critical antioxidant, and its depletion renders cells vulnerable to oxidative damage.[2]

  • Increased Reactive Oxygen Species (ROS): The accumulation of ROS induces significant cellular stress and damage to macromolecules.[2]

This surge in intracellular ROS activates the peroxisome-bound tuberous sclerosis complex (TSC), which in turn inhibits the mTORC1/4E-BP1 signaling axis.[2] The mTORC1 pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition by this compound-induced ROS leads to the suppression of cancer cell growth.[2]

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by this compound.

FrenolicinB_Pathway FrenolicinB This compound Prx1_Grx3 Prx1 & Grx3 (Antioxidant Proteins) FrenolicinB->Prx1_Grx3 ROS ↑ Reactive Oxygen Species (ROS) GSH Glutathione Prx1_Grx3->GSH Maintains Prx1_Grx3->ROS Scavenges TSC Tuberous Sclerosis Complex (TSC) ROS->TSC mTORC1 mTORC1 TSC->mTORC1 p4EBP1 p-4E-BP1 mTORC1->p4EBP1 Phosphorylates CellGrowth Cancer Cell Growth Inhibition p4EBP1->CellGrowth Promotes Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture (e.g., A549) Treatment This compound Treatment (Dose-response & Time-course) CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis WesternBlot Western Blot Analysis (p-4E-BP1, etc.) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis Xenograft Tumor Xenograft Model (e.g., Nude Mice) FB_Admin This compound Administration Xenograft->FB_Admin TumorMeasurement Tumor Growth Measurement FB_Admin->TumorMeasurement ExVivo Ex Vivo Analysis (IHC, Western Blot) TumorMeasurement->ExVivo ExVivo->DataAnalysis

References

The Antibacterial Spectrum of Frenolicin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frenolicin B, a member of the pyranonaphthoquinone class of antibiotics, is a secondary metabolite produced by Streptomyces roseofulvus and other Streptomyces species.[1][2] While extensively studied for its anticoccidial, antifungal, and antimalarial properties, its specific activity against bacterial pathogens is less characterized.[2][3][4] This document provides a concise technical overview of the known antibacterial spectrum of this compound, details standardized methodologies for its evaluation, and discusses its potential mechanism of action based on its chemical class.

Quantitative Antibacterial Spectrum

Published data on the antibacterial activity of this compound is limited, but it has shown notable potency against specific Gram-positive bacteria. The minimum inhibitory concentration (MIC) is the standard measure of in vitro antibacterial potency, representing the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[5] A 2023 study by Supong et al. provided key quantitative data for this compound.[2][3]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusNot Specified0.20[2][3]
Bacillus cereusNot Specified50.0[2][3]

Note: Data on the activity of this compound against Gram-negative bacteria is not currently available in the cited literature.

Experimental Protocols for Antibacterial Susceptibility Testing

The following outlines a standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound, based on established clinical laboratory protocols. This method is designed to be reproducible and allows for the testing of multiple bacterial strains simultaneously.

Materials
  • This compound (pure compound)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth media

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., S. aureus, B. cereus)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Methodology
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute this stock solution in the appropriate growth medium to create a working solution at a concentration suitable for serial dilutions.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Broth Microdilution Assay:

    • Dispense the growth medium into all wells of a 96-well plate.

    • Create a two-fold serial dilution of the this compound working solution across the plate.

    • Inoculate each well (except for sterility controls) with the prepared bacterial inoculum.

    • Include a positive control well (medium and inoculum, no drug) and a negative control well (medium only).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock This compound Stock Solution (DMSO) serial_dilution Serial Dilution of This compound stock->serial_dilution bacterial_culture Bacterial Culture (18-24h) standard 0.5 McFarland Standardization bacterial_culture->standard inoculum Final Inoculum (5x10^5 CFU/mL) standard->inoculum inoculation Inoculation inoculum->inoculation plate 96-Well Plate incubation Incubation (16-20h, 37°C) plate->incubation serial_dilution->plate inoculation->plate readout Visual Inspection for Turbidity incubation->readout mic_determination MIC Determination readout->mic_determination

Fig. 1: Workflow for MIC Determination of this compound.

Potential Mechanism of Action

The precise antibacterial mechanism of this compound has not been definitively elucidated in the available literature. However, based on its classification as a pyranonaphthoquinone and its known bioactivity in other cell types, a plausible mechanism involves the generation of Reactive Oxygen Species (ROS).[6]

Naphthoquinones are redox-active molecules capable of participating in one-electron transfer reactions, leading to the formation of superoxide radicals and other ROS. An excessive accumulation of ROS within a bacterial cell induces oxidative stress, which can damage critical cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. In eukaryotic cells, this compound has been shown to inhibit the antioxidant proteins Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3), resulting in increased ROS levels.[6] A similar mechanism may be responsible for its antibacterial effects.

mechanism_of_action cluster_cell FrenolicinB This compound BacterialCell Bacterial Cell RedoxCycle Redox Cycling FrenolicinB->RedoxCycle Enters Cell & Induces ROS Reactive Oxygen Species (ROS)↑ RedoxCycle->ROS Generates OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (DNA, Proteins, Lipids) OxidativeStress->Damage CellDeath Bacterial Cell Death Damage->CellDeath

Fig. 2: Proposed ROS-Mediated Mechanism of Action.

Conclusion and Future Directions

This compound demonstrates significant antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. The current data, while limited, suggests potential for this compound as a lead compound for further antibiotic development.

Future research should focus on:

  • Broad-Spectrum Analysis: Determining the MIC of this compound against a wider range of clinically relevant bacteria, including Gram-negative species and drug-resistant strains.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in bacteria to confirm the role of ROS generation and investigate other potential mechanisms.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of bacterial infection.

This foundational data will be critical for advancing this compound through the drug development pipeline and understanding its potential role in combating bacterial infections.

References

A Technical Guide to the Antiparasitic Effects of Frenolicin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Frenolicin B, a polyketide antibiotic produced by the bacterium Streptomyces roseofulvus, has demonstrated significant potential as an antiparasitic agent.[1] This technical document provides a comprehensive overview of its efficacy against various parasites, details the experimental protocols used to determine its activity, and explores its potential mechanism of action. Quantitative data are presented in structured tables for clarity, and key workflows and pathways are visualized using diagrams to facilitate understanding. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antiparasitic therapies.

Quantitative Antiparasitic Activity

This compound has shown promising activity against several protozoan parasites, most notably Plasmodium falciparum, the parasite responsible for human malaria. Its efficacy appears to be independent of common drug-resistance mechanisms, making it a valuable candidate for further investigation.[2]

In Vitro Efficacy

The in vitro activity of this compound has been evaluated against multiple strains of P. falciparum and other parasites. The data highlights its potent inhibitory effects.

Table 1: In Vitro Antiparasitic Activity of this compound

Parasite Species Strain(s) Key Metric Value Reference(s)
Plasmodium falciparum HB3 (CQ-sensitive), Dd2 (CQ-resistant), 7G8 (CQ-resistant) IC₅₀ 600 - 800 nM [2]
Plasmodium falciparum Not Specified IC₅₀ 1.37 µM [3][4]
Toxoplasma gondii Not Specified Growth Inhibition Demonstrated [5]

| Eimeria tenella | Not Specified | Antiparasitic Activity | Promising |[5][6] |

In Vivo Efficacy

Preclinical studies using murine models have demonstrated the oral bioavailability and antiparasitic activity of this compound in vivo.

Table 2: In Vivo Antimalarial Activity of this compound

Animal Model Parasite Species Administration Route Dosage Outcome Reference(s)
Mouse Plasmodium berghei Oral Not specified "Good antiparasitic activity" [2]

| Rat | Not specified | Oral (in diet) | 100 mg/kg per day | No acute toxicity noted |[2] |

Experimental Protocols & Workflows

Standardized assays have been employed to quantify the antiparasitic effects of this compound. The following sections detail the methodologies for the key in vitro and in vivo experiments cited.

In Vitro Antimalarial Assay (SYBR Green I)

This assay is a standard method for determining the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with parasite DNA, providing a quantitative measure of parasite proliferation.[2][7]

Protocol Steps:

  • Parasite Culture: Asynchronous or synchronous cultures of P. falciparum strains are maintained in human erythrocytes.

  • Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.

  • Treatment: The parasite cultures are treated with the various concentrations of this compound in 96-well plates. Control wells receive only the vehicle (DMSO).

  • Incubation: The treated plates are incubated for a 72-hour period under standard culture conditions to allow for parasite multiplication.[2]

  • Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I dye is added to each well. This buffer lyses the erythrocytes and allows the dye to bind to the parasite DNA.

  • Fluorescence Reading: The fluorescence intensity of each well is measured using a plate reader. The intensity is directly proportional to the amount of parasite DNA, and thus to parasite growth.

  • Data Analysis: The fluorescence readings are normalized to controls, and the IC₅₀ value is calculated by plotting the percentage of growth inhibition against the log of the drug concentration.

In_Vitro_Workflow start P. falciparum Culture (in Erythrocytes) treat Treat Culture in 96-Well Plate start->treat drug Prepare Serial Dilutions of this compound drug->treat incubate Incubate (72 hours) treat->incubate stain Add Lysis Buffer with SYBR Green I incubate->stain read Measure Fluorescence stain->read end Calculate IC50 Value read->end

In Vitro Antimalarial SYBR Green I Assay Workflow.
In Vivo Murine Malaria Model

The in vivo efficacy of this compound was assessed using the Plasmodium berghei infection model in mice, a standard preclinical model for malaria.[2]

Protocol Steps:

  • Infection: Mice are infected with P. berghei.

  • Treatment Initiation: Once parasitemia is established, treatment commences.

  • Drug Administration: this compound is administered orally to the test group of mice. A control group receives a vehicle, and another control group may receive a known antimalarial drug (e.g., piperaquine) to validate the assay.[2]

  • Monitoring: Parasitemia levels in all groups are monitored regularly by analyzing blood smears.

  • Endpoint: The experiment concludes after a set duration, and the primary outcome is the reduction in parasitemia compared to the control group. Mice with a parasitemia level below a certain threshold (e.g., <1.0%) are considered cured.[2]

In_Vivo_Workflow infect Infect Mice with P. berghei establish Establish Infection (Parasitemia) infect->establish group Divide into Groups (Test, Vehicle, Positive Control) establish->group admin Administer this compound (Oral) group->admin monitor Monitor Parasitemia Daily (Blood Smears) admin->monitor analyze Analyze Reduction in Parasitemia monitor->analyze

In Vivo Murine Malaria Model Experimental Workflow.

Mechanism of Action

The precise molecular mechanism of this compound's antiparasitic activity has not been fully elucidated. However, studies indicate that its mode of action is distinct from that of common quinoline-based antimalarials like chloroquine and amodiaquine, as it shows similar efficacy against both sensitive and resistant P. falciparum strains.[2]

This compound is a known selective inhibitor of glutaredoxin 3 and peroxiredoxin 1, which are critical antioxidant enzymes.[1] A hypothesized mechanism suggests that by inhibiting these enzymes in the parasite, this compound disrupts the parasite's ability to mitigate oxidative stress. This leads to an accumulation of reactive oxygen species (ROS), causing damage to cellular components and ultimately leading to parasite death.

Mechanism_Pathway frenolicin This compound prdx Parasite Peroxiredoxin & Glutaredoxin Systems frenolicin->prdx Inhibits ros Reactive Oxygen Species (ROS) prdx->ros Reduces detox ROS Detoxification ros->detox stress Increased Oxidative Stress ros->stress detox->prdx Mediated by damage Damage to DNA, Proteins, and Lipids stress->damage death Parasite Death damage->death

Hypothesized Mechanism of Action for this compound.

Conclusion

This compound exhibits potent antiparasitic activity, particularly against multiple strains of P. falciparum, including those resistant to frontline drugs. Its oral bioavailability and efficacy in murine models further underscore its therapeutic potential.[2] While its exact mechanism of action within the parasite requires further investigation, its likely role as an inhibitor of crucial antioxidant pathways presents a novel strategy for antiparasitic drug design. This compound represents a promising natural product scaffold for the development of a new class of antiparasitic agents to combat drug-resistant parasitic infections.[2]

References

Frenolicin B as a selective inhibitor of glutaredoxin 3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Frenolicin B is a pyranonaphthoquinone natural product produced by the bacterium Streptomyces roseofulvus.[1][2] Initially identified for its antibiotic properties, recent research has unveiled its potent antitumor capabilities.[3][4] These effects are largely attributed to its function as a selective and potent inhibitor of two key antioxidant proteins: Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (GRX3).[1][3] Glutaredoxins (Grxs) are small thiol-disulfide oxidoreductases that are crucial for maintaining redox homeostasis within cells.[5] By targeting GRX3, this compound disrupts this balance, leading to a cascade of events that culminates in cancer cell death. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Selective Inhibition

This compound exerts its inhibitory effect on Glutaredoxin 3 through the covalent modification of active-site cysteine residues.[3][6] This irreversible binding renders the enzyme inactive, preventing it from carrying out its normal function of reducing glutathionylated proteins. The targeted inhibition of GRX3, along with Prx1, disrupts the cellular antioxidant defense system, leading to significant downstream consequences.[3]

The primary outcomes of GRX3 inhibition by this compound are a reduction in cellular glutathione levels and a substantial increase in reactive oxygen species (ROS).[3][6] This induced state of oxidative stress is a key driver of the molecule's antitumor effects.

Quantitative Data Presentation

While one study establishes this compound as the most potent inhibitor of Prx1/Grx3 reported to date, specific IC50 values against the purified GRX3 enzyme are not detailed in the available literature.[3] However, its potent biological activity has been quantified in other contexts, such as its antifungal properties against various strains of the fungus Fusarium.

Table 1: Antifungal Activity of this compound against Fusarium Species [7]

Fungal Strain EC50 (mg/L)
F. graminearum PH-1 0.51
F. graminearum FgJS01 (Carbendazim-resistant) 0.92
F. asiaticum FaAS11 (Carbendazim-resistant) 0.25

| F. asiaticum FaAS34 (Carbendazim-resistant) | 0.31 |

EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response.

Signaling Pathway Disruption by this compound

The antitumor effects of this compound are mediated through a specific signaling cascade initiated by the inhibition of GRX3 and Prx1. The resulting accumulation of ROS activates the peroxisome-bound tuberous sclerosis complex (TSC).[3] The TSC, in turn, inhibits the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway.[3][8]

mTORC1 is a central regulator of cell growth, proliferation, and survival.[9][10] One of its key downstream targets is the eukaryotic translation initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1).[11][12] By inhibiting mTORC1, this compound prevents the phosphorylation of 4E-BP1.[3] This leads to the suppression of cap-dependent translation of key proteins involved in tumor progression, ultimately causing cancer cell growth inhibition and cytotoxicity.[3][6]

FrenolicinB_Pathway cluster_inhibition Inhibition cluster_cellular_effects Cellular Effects cluster_mTOR_pathway mTORC1 Pathway cluster_outcome Outcome FrenolicinB This compound GRX3 Glutaredoxin 3 (GRX3) FrenolicinB->GRX3 inhibits (covalent mod.) ROS ↑ Reactive Oxygen Species (ROS) GRX3->ROS normally reduces TSC Tuberous Sclerosis Complex (TSC) ROS->TSC activates mTORC1 mTORC1 TSC->mTORC1 inhibits p4EBP1 Phosphorylated 4E-BP1 mTORC1->p4EBP1 phosphorylates Apoptosis Cancer Cell Cytotoxicity mTORC1->Apoptosis inhibition leads to Translation Protein Translation & Tumor Growth p4EBP1->Translation promotes

This compound inhibits GRX3, leading to ROS-mediated inhibition of the mTORC1 pathway.

Experimental Protocols

To assess the inhibitory activity of compounds like this compound on GRX3, a robust enzymatic assay is required. The following is a detailed protocol for a standard spectrophotometric glutaredoxin activity assay.

Protocol: Spectrophotometric Glutaredoxin Activity Assay

This assay measures GRX activity by coupling the reduction of a substrate to the oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.[13][14]

1. Reagents and Buffers:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • NADPH Stock Solution: 10 mM NADPH in Assay Buffer.

  • Glutathione Reductase (GR) Solution: 100 units/mL in Assay Buffer.

  • Reduced Glutathione (GSH) Stock Solution: 100 mM GSH in Assay Buffer.

  • Substrate Stock Solution: 50 mM 2-hydroxyethyl disulfide (HED) in deionized water.

  • Enzyme Solution: Purified recombinant GRX3 diluted to the desired concentration in Assay Buffer.

  • Inhibitor Solution: this compound or other test compounds dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

2. Assay Procedure:

  • Prepare a reaction master mix in a microcentrifuge tube. For a 200 µL final reaction volume, combine:

    • 150 µL Assay Buffer

    • 4 µL NADPH Stock Solution (final concentration: 0.2 mM)

    • 1.2 µL GR Solution (final concentration: 0.6 µg/mL)

    • 2 µL GSH Stock Solution (final concentration: 1.0 mM)

    • 2 µL HED Stock Solution (final concentration: 0.5 mM)

  • Dispense 190 µL of the master mix into the wells of a 96-well UV-transparent microplate.

  • Add 5 µL of the inhibitor solution (or solvent control) to the appropriate wells.

  • Add 5 µL of the GRX3 enzyme solution to start the reaction.

  • Immediately place the microplate in a plate reader capable of measuring absorbance at 340 nm.

  • Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 25°C.

3. Data Analysis:

  • Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the reaction curve.

  • Use the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹) to convert the rate to µmol/min.

  • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis P1 Prepare Master Mix (Buffer, NADPH, GR, GSH, HED) P2 Aliquot Master Mix into 96-well plate P1->P2 P3 Add Inhibitor (this compound) or Vehicle P2->P3 R1 Initiate reaction by adding GRX3 Enzyme P3->R1 R2 Incubate at 25°C in Spectrophotometer R1->R2 A1 Monitor Absorbance Decrease at 340 nm R2->A1 A2 Calculate Reaction Rate (ΔA340/min) A1->A2 A3 Determine IC50 Value A2->A3

Workflow for a spectrophotometric glutaredoxin activity assay.

This compound stands out as a highly potent natural product that selectively targets the antioxidant enzyme Glutaredoxin 3. Its unique mechanism, which involves covalent inhibition leading to ROS accumulation and subsequent suppression of the critical mTORC1 signaling pathway, provides a compelling strategy for anticancer therapy.[3] The positive correlation between the inhibition of 4E-BP1 phosphorylation and cancer cell cytotoxicity highlights a potential predictive marker for treatment response.[3] For drug development professionals and cancer researchers, this compound represents a promising lead scaffold for the design of novel therapeutics aimed at exploiting the redox vulnerabilities of cancer cells. Further investigation into its pharmacokinetics, in vivo efficacy against a broader range of tumors, and potential for synergistic combinations with other anticancer agents is warranted.

References

Frenolicin B: A Technical Guide to its Role as an Allosteric Inhibitor of AKT Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Frenolicin B, a pyranonaphthoquinone natural product, and its role as an inhibitor of the serine/threonine kinase AKT (Protein Kinase B). This document outlines the mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Executive Summary

This compound has been identified as a potent, irreversible, and allosteric inhibitor of AKT kinase. Unlike traditional ATP-competitive inhibitors, this compound and its structural analogs, such as Lactoquinomycin, operate through a novel mechanism involving the covalent modification of specific cysteine residues within the activation T-loop of the kinase domain. This unique mechanism of action provides a basis for high selectivity and presents a promising avenue for the development of targeted anticancer therapeutics. This guide consolidates the available data on this compound's interaction with AKT, offering a comprehensive resource for researchers in oncology and drug discovery.

Mechanism of Action: Allosteric Inhibition via Covalent Modification

This compound is a member of the pyranonaphthoquinone (PNQ) lactone class of natural products.[1] The primary mechanism of AKT inhibition by this compound is not through competition with ATP at the catalytic site but via a direct and irreversible interaction with the kinase itself.[1]

The proposed mechanism is a bioreductive alkylation. This involves the reduction of the quinone moiety of this compound to a hydroquinone, followed by the opening of the lactone ring. This process generates a reactive intermediate that then forms a covalent bond with nucleophilic cysteine residues within the activation T-loop of AKT.[1][2] Specifically, studies on the related compound Lactoquinomycin have implicated Cysteine 296 (C296) and Cysteine 310 (C310) in AKT1 as the key targets for this covalent modification.[1] The alkylation of these cysteines in the T-loop is critical for the abrogation of AKT's catalytic activity.[1] This allosteric inhibition mechanism contributes to the high selectivity of pyranonaphthoquinones for AKT over other kinases in the AGC family.[1]

Mechanism of this compound Action on AKT Kinase cluster_0 This compound Activation cluster_1 AKT Kinase Domain This compound (Quinone) This compound (Quinone) Reduction Reduction This compound (Quinone)->Reduction Hydroquinone Intermediate Hydroquinone Intermediate Reduction->Hydroquinone Intermediate Lactone Ring Opening Lactone Ring Opening Hydroquinone Intermediate->Lactone Ring Opening Reactive Intermediate Reactive Intermediate Lactone Ring Opening->Reactive Intermediate T-Loop Cysteines (C296, C310) T-Loop Cysteines (C296, C310) Reactive Intermediate->T-Loop Cysteines (C296, C310) Covalent Alkylation AKT Kinase AKT Kinase AKT Kinase->T-Loop Cysteines (C296, C310) Inactive AKT Inactive AKT T-Loop Cysteines (C296, C310)->Inactive AKT Conformational Change & Inhibition of Catalysis PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates PDK1 PDK1 PDK1->AKT Phosphorylates GSK3β GSK3β Cell Survival & Proliferation Cell Survival & Proliferation GSK3β->Cell Survival & Proliferation Promotes Apoptosis (when active) FOXO FOXO FOXO->Cell Survival & Proliferation Promotes Apoptosis (when active) Bad Bad Bad->Cell Survival & Proliferation Promotes Apoptosis (when active) AKT->GSK3β Inhibits AKT->FOXO Inhibits AKT->Bad Inhibits mTORC1 mTORC1 AKT->mTORC1 Inhibits mTORC1->Cell Survival & Proliferation Workflow for Assessing AKT Inhibition cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis Recombinant AKT Recombinant AKT Kinase Assay Kinase Assay Recombinant AKT->Kinase Assay Substrate + ATP + This compound IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Measure Activity Cancer Cell Line Cancer Cell Line Treatment Treatment Cancer Cell Line->Treatment Add this compound Western Blot Western Blot Treatment->Western Blot Lyse & Analyze p-AKT, p-GSK3β Phenotypic Assays Phenotypic Assays Treatment->Phenotypic Assays e.g., Proliferation, Apoptosis Downstream Effects Downstream Effects Western Blot->Downstream Effects Functional Outcomes Functional Outcomes Phenotypic Assays->Functional Outcomes

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Frenolicin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frenolicin B, a polyketide natural product isolated from Streptomyces roseofulvus, has garnered significant interest within the scientific community due to its potent antibiotic, antifungal, and antitumor properties. Its complex chemical architecture, featuring a pyranonaphthoquinone core, has made it a challenging and attractive target for total synthesis. This document provides detailed application notes and experimental protocols for the laboratory synthesis of this compound, focusing on key strategies that have been successfully employed. The methodologies outlined herein are intended to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry, facilitating further investigation into the biological activities of this compound and the development of novel analogs.

Introduction to Synthetic Strategies

The total synthesis of this compound has been approached through several distinct and innovative strategies. The primary challenge lies in the stereoselective construction of the pyranonaphthoquinone core and the installation of the propyl side chain. This document will detail three prominent and successful synthetic routes:

  • Regioselective Diels-Alder Reaction: This approach, pioneered by Kraus and coworkers, utilizes a highly regioselective Diels-Alder reaction as the key step to construct the core ring system of this compound.

  • Diastereoselective Oxa-Pictet-Spengler Reaction: A strategy developed by Thorson and coworkers employs a diastereoselective oxa-Pictet-Spengler reaction to form the pyran ring with high stereocontrol.

  • Palladium-Catalyzed Aryloxycarbonylation: This method involves an intramolecular palladium-catalyzed aryloxycarbonylation to construct a key tricyclic lactone intermediate.

Each of these routes offers unique advantages in terms of efficiency, stereocontrol, and accessibility of starting materials. The following sections will provide detailed experimental protocols for key steps within these synthetic pathways.

Key Synthetic Protocols and Experimental Data

Route 1: Regioselective Diels-Alder Approach

This synthetic route provides a concise pathway to this compound, with the key transformation being a highly regioselective Diels-Alder cycloaddition.

Experimental Workflow:

A Ketone Precursor B Diol Intermediates A->B Reduction & Alkylation C Tricyclic Lactone B->C Palladium-catalyzed Cyclization D Benzoquinone C->D Oxidation E This compound D->E Diels-Alder Reaction

Figure 1: Synthetic workflow for the Diels-Alder approach to this compound.

Quantitative Data Summary:

StepReactantProductYield (%)Reference
Alkylation of Benzylic AlcoholBenzylic AlcoholDiol Intermediates56[1]
Palladium-Catalyzed CyclizationDiol IntermediateTricyclic Lactone65[1]
Oxidation to BenzoquinoneTricyclic LactoneBenzoquinone95[1]
Diels-Alder Reaction & OxidationBenzoquinoneThis compound81[1]

Detailed Experimental Protocols:

Step 1: Synthesis of Diol Intermediates

  • To a solution of the starting benzylic alcohol in a 1:10 mixture of ether and pentane, add 2.0 equivalents of n-butyllithium at -78 °C.

  • Stir the resulting dianion solution for 30 minutes at -78 °C.

  • Add 1.5 equivalents of acrolein dropwise and continue stirring at -78 °C for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the diol intermediates.[1]

Step 2: Palladium-Catalyzed Cyclization to Tricyclic Lactone

  • Dissolve the purified diol intermediate in tetrahydrofuran (THF).

  • Add palladium (II) acetate (10 mol%) to the solution.

  • Bubble carbon monoxide (CO) gas through the solution for 15 minutes.

  • Stir the reaction mixture under a CO atmosphere (balloon) at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the tricyclic lactone.[1]

Step 3: Oxidation to Benzoquinone

  • To a solution of the tricyclic lactone in acetonitrile, add a solution of silver (II) oxide (AgO) and 6 M nitric acid.

  • Stir the mixture vigorously at room temperature for 1 hour.

  • Dilute the reaction mixture with water and extract with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to give the benzoquinone, which can be used in the next step without further purification.[1]

Step 4: Diels-Alder Reaction and Final Oxidation to this compound

  • Dissolve the benzoquinone in dichloromethane and cool the solution to -78 °C.

  • Add 1-((trimethylsilyl)oxy)butadiene (1.2 equivalents) dropwise.

  • Stir the reaction at -78 °C for 2 hours.

  • Add excess Jones reagent at -78 °C and then allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with isopropanol and dilute with water.

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound.[1]

Route 2: Diastereoselective Oxa-Pictet-Spengler Approach

This elegant strategy provides excellent stereocontrol in the formation of the pyran ring system.

Logical Relationship of Key Steps:

A 1,5-Dihydroxynaphthalene B Bromonaphthylene Intermediate A->B Multi-step Synthesis C Heck Coupling Product B->C Heck Coupling D Diol Lactone C->D Sharpless Asymmetric Dihydroxylation E This compound Precursor D->E Oxa-Pictet-Spengler Reaction F This compound E->F Final Steps

Figure 2: Key transformations in the oxa-Pictet-Spengler synthesis of this compound.

Quantitative Data Summary for the Key Oxa-Pictet-Spengler Reaction:

Lewis AcidAldehydeDiastereomeric Ratio (α:β)Yield (%)Reference
Cu(OTf)₂Butyraldehyde93:785[2]
Sc(OTf)₃Butyraldehyde90:1082[2]
Yb(OTf)₃Butyraldehyde88:1280[2]
FeCl₃Butyraldehyde34:6650[2]

Detailed Experimental Protocol for the Key Oxa-Pictet-Spengler Reaction:

  • To a solution of the diol lactone (1.0 equivalent) in dichloromethane at 0 °C, add the desired aldehyde (2.0 equivalents).

  • Add the Lewis acid (e.g., Cu(OTf)₂, 50 mol%) in one portion.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomer of the this compound precursor.[2]

Route 3: Palladium-Catalyzed Aryloxycarbonylation Approach

This route features a palladium-catalyzed intramolecular aryloxycarbonylation to construct a key γ-lactone ring.

Signaling Pathway Analogy for Catalytic Cycle:

Pd0 Pd(0) PdII_alkene Pd(II)-Alkene Complex Pd0->PdII_alkene Oxidative Addition PdII_aryl Aryl-Pd(II) Intermediate PdII_alkene->PdII_aryl Migratory Insertion Acyl_PdII Acyl-Pd(II) Complex PdII_aryl->Acyl_PdII CO Insertion Product γ-Lactone Acyl_PdII->Product Reductive Elimination Product->Pd0

Figure 3: Simplified catalytic cycle for the palladium-catalyzed aryloxycarbonylation.

Detailed Experimental Protocol for Intramolecular Palladium-Catalyzed Aryloxycarbonylation:

  • Prepare a solution of the 2-allyl-1-naphthol precursor in a suitable solvent such as THF.

  • Add a palladium catalyst, for example, Pd(OAc)₂ (5 mol%), and a ligand, such as PPh₃ (10 mol%).

  • Introduce carbon monoxide at atmospheric pressure (balloon).

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield the tricyclic γ-lactone.

Conclusion and Future Perspectives

The synthetic routes outlined in these application notes represent significant achievements in the total synthesis of this compound. Each strategy provides a valuable platform for the synthesis of this complex natural product and its analogs. The detailed protocols and quantitative data presented herein are intended to empower researchers to reproduce these syntheses and to design and execute the synthesis of novel derivatives for further biological evaluation. Future efforts in this area may focus on the development of even more convergent and scalable synthetic routes, as well as the application of these methodologies to the creation of a diverse library of this compound analogs to probe their structure-activity relationships and elucidate their molecular mechanisms of action.

References

Application Notes: Extraction and Purification of Frenolicin B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Frenolicin B is a polyketide antibiotic and antitumor agent belonging to the benzoisochromanequinone class of compounds.[1][2][3] It is naturally produced by the bacterium Streptomyces roseofulvus and other Streptomyces species.[2][4] Due to its significant biological activities, including antiparasitic properties, efficient methods for its extraction from culture broth and subsequent purification are critical for research and development.[5][6] These notes provide detailed protocols for the isolation and purification of this compound for laboratory and process-scale applications.

Principle of Extraction and Purification

The recovery of this compound from fermentation broth leverages its physicochemical properties. The general strategy involves the separation of the compound from the aqueous culture medium and microbial biomass, followed by purification to remove impurities.

  • Solvent Extraction: this compound is an oil-soluble substance, making it amenable to extraction from the aqueous culture filtrate using water-immiscible organic solvents like ethyl acetate or butyl acetate.[7] The extraction efficiency can be enhanced by adjusting the pH of the culture broth to an acidic level (e.g., pH 2.0), which protonates any acidic functional groups on the molecule, increasing its hydrophobicity.[7]

  • Chromatography: For laboratory-scale purification, silica gel column chromatography is an effective method.[7] The separation is based on the differential adsorption of this compound and impurities to the silica stationary phase.

  • Crystallization: At a larger scale, purification can be achieved through a series of crystallization and recrystallization steps.[8] This process involves concentrating a solution of crude this compound in a suitable solvent (e.g., ethyl acetate) and then cooling it to induce the formation of high-purity crystals.[8]

Data Presentation

The following table summarizes quantitative data reported in various this compound production and purification studies.

ParameterValueSource OrganismReference
Yield 2.75 mg/LStreptomyces sp. RM-4-15[9]
Crude Purity 90%Streptomyces roseofulvus[8]
Final Purity 98.5%Streptomyces roseofulvus[8]
Concentration (Pre-crystallization) 80 g/L in ethyl acetateStreptomyces roseofulvus[8]
Concentration (Crystallization) 300 g/L in ethyl acetateStreptomyces roseofulvus[8]

Experimental Workflows

G cluster_0 Phase 1: Fermentation cluster_1 Phase 2: Extraction cluster_2 Phase 3: Purification Fermentation Streptomyces Fermentation Broth Culture Broth Fermentation->Broth Extraction Solvent Extraction Broth->Extraction Crude Crude this compound Extract Extraction->Crude Purification Purification (Chromatography/Crystallization) Crude->Purification Pure High-Purity this compound Purification->Pure

Caption: High-level overview of the this compound production and recovery process.

Experimental Protocols

Protocol 1: Laboratory-Scale Extraction and Chromatographic Purification

This protocol is adapted from methods described for isolating this compound from the culture filtrate of Streptomyces roseofulvus.[7]

Materials:

  • Culture broth of Streptomyces roseofulvus

  • 3N Hydrochloric Acid (HCl)

  • Butyl acetate

  • 1% Sodium Bicarbonate (NaHCO₃) solution

  • Silica gel for column chromatography

  • Appropriate organic solvents for chromatography (e.g., hexane/ethyl acetate gradient)

  • Rotary evaporator

Procedure:

  • Separation of Filtrate: After fermentation, centrifuge the culture broth to separate the microbial cells from the culture filtrate. Collect the supernatant (filtrate).

  • Acidification and Extraction: Adjust the pH of the culture filtrate to 2.0 with 3N HCl.[7] Extract the acidified filtrate with an equal volume of butyl acetate. Separate the organic (butyl acetate) layer.

  • Back Extraction (Optional Wash): To remove highly acidic impurities, the butyl acetate extract can be washed with a 1% aqueous NaHCO₃ solution.[7] this compound will remain in the organic phase.

  • Concentration: Concentrate the butyl acetate extract to dryness under reduced pressure using a rotary evaporator to obtain the crude solid.

  • Silica Gel Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the crude solid in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the pure fractions and evaporate the solvent to yield purified this compound.

G CultureBroth Culture Broth Centrifuge Centrifugation CultureBroth->Centrifuge Filtrate Culture Filtrate Centrifuge->Filtrate Acidify Adjust to pH 2.0 with 3N HCl Filtrate->Acidify Extract Extract with Butyl Acetate Acidify->Extract Concentrate Concentrate Extract (Rotary Evaporator) Extract->Concentrate Crude Crude Product Concentrate->Crude Chromatography Silica Gel Column Chromatography Crude->Chromatography Pure Pure this compound Chromatography->Pure

Caption: Workflow for lab-scale extraction and purification of this compound.

Protocol 2: Process-Scale Purification by Crystallization

This protocol is based on a patented process for producing high-purity this compound.[8] It involves a precursor, deoxyfrenolicin, which is converted to this compound during recovery. The protocol starts from the concentrated extract containing the converted this compound.

Materials:

  • Concentrated methanol extract containing crude this compound

  • Methanol (pH 2)

  • Hexane

  • Ethyl acetate

  • Nitrogen gas

  • Vacuum oven and filtration apparatus (e.g., Whatman No. 1 filter)

Procedure:

  • Initial Crystallization (Crude Product):

    • Cool a concentrated methanol extract slurry of this compound to 0°C overnight to induce crystallization.[8]

    • Filter the slurry to collect the wet cake of crude this compound.

    • Wash the cake with cold methanol (adjusted to pH 2) and dry under vacuum at 30°C. This yields crude solids.[8]

  • Hexane Wash:

    • Reslurry the dried crude solids in approximately 10 volumes of hexane to remove residual oils.[8]

    • Filter the mixture and dry the hexane-washed solids under vacuum. At this stage, a purity of around 90% can be expected.[8]

  • Recrystallization for High Purity:

    • Dissolve the 90% pure this compound solids in ethyl acetate to a concentration of approximately 80 g/L.[8]

    • Filter the solution to remove any insoluble impurities.

    • Concentrate the filtrate under a nitrogen stream and vacuum at 35°C to a final this compound concentration of about 300 g/L.[8]

    • Cool the concentrated slurry at a programmed rate (e.g., 2.1°C/hour) to 0°C to facilitate slow, controlled crystal growth.[8]

  • Final Product Recovery:

    • Filter the crystallized this compound.

    • Wash the final crystal cake with a cold (4°C) 50/50 (v/v) mixture of ethyl acetate and hexane, followed by a final wash with cold hexane.[8]

    • Dry the crystals under vacuum to obtain this compound with a purity of approximately 98.5%.[8]

G MethanolExtract Concentrated Methanol Extract Slurry Cooling1 Cool to 0°C Overnight MethanolExtract->Cooling1 Filter1 Filter & Wash (Cold pH 2 Methanol) Cooling1->Filter1 HexaneWash Reslurry & Wash with Hexane Filter1->HexaneWash CrudeSolids Crude Solids (~90% Purity) Dissolve Dissolve in Ethyl Acetate (80 g/L) CrudeSolids->Dissolve HexaneWash->CrudeSolids Concentrate Concentrate to 300 g/L Dissolve->Concentrate Cooling2 Programmed Cooling to 0°C Concentrate->Cooling2 Filter2 Filter & Wash (EtOAc/Hexane) Cooling2->Filter2 FinalProduct High-Purity this compound (>98% Purity) Filter2->FinalProduct

References

High-performance liquid chromatography (HPLC) for Frenolicin B analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frenolicin B is a polyketide antibiotic with notable antitumor and antifungal properties, produced by the bacterium Streptomyces roseofulvus. As a member of the pyranonaphthoquinone class of compounds, its unique structure and biological activity make it a compound of significant interest in pharmaceutical research and development. Accurate and reliable quantification of this compound in various matrices, such as fermentation broths, purified samples, and biological fluids, is crucial for production optimization, pharmacological studies, and quality control.

High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for the separation, identification, and quantification of this compound. This document provides detailed application notes and standardized protocols for the analysis of this compound using reverse-phase HPLC (RP-HPLC) with UV detection.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₁₆O₆[1][2]
Molecular Weight328.32 g/mol [1][2]
UV Absorption Maxima (in Methanol)260 nm, 270 nm, 425 nm[3]

Recommended HPLC Methodology

This section outlines a general RP-HPLC method suitable for the analysis of this compound. Method optimization and validation are recommended for specific applications and matrices.

Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1200 series or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 30% B2-15 min: 30% to 95% B15-18 min: 95% B18-20 min: 95% to 30% B20-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis or Photodiode Array (PDA) Detector
Detection Wavelength 260 nm, 270 nm, or 425 nm

Note: The selection of the detection wavelength should be based on the desired sensitivity and the absorbance characteristics of potential interfering compounds in the sample matrix. 425 nm may offer higher selectivity.

Method Validation Parameters (Typical Ranges)

The following table summarizes key validation parameters that should be established for a specific HPLC method for this compound. The values provided are typical ranges and should be experimentally determined.

ParameterTypical Value/Range
Retention Time (tR) 5 - 15 min (highly dependent on exact conditions)
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (initial conditions, e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from the LOQ to a level that encompasses the expected sample concentrations (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Storage: Store stock solutions at -20°C in amber vials to protect from light. Working standards should be prepared fresh daily.

Protocol 2: Sample Preparation from Fermentation Broth
  • Centrifugation: Centrifuge 10 mL of the fermentation broth at 4000 rpm for 15 minutes to separate the mycelia from the supernatant.

  • Extraction:

    • Transfer the supernatant to a separation funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic (upper) layer.

    • Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.

    • Pool the organic extracts.

  • Drying and Reconstitution:

    • Evaporate the pooled ethyl acetate extract to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

    • Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Protocol 3: Sample Preparation from Biological Fluids (e.g., Plasma)
  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.

    • Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation and Reconstitution (Optional, for concentration):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a smaller, known volume of the initial mobile phase.

  • Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial before analysis.

Visualized Workflows

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Sample (Fermentation Broth/Biological Fluid) extraction Extraction / Protein Precipitation start->extraction concentration Drying & Reconstitution extraction->concentration filtration Filtration (0.22 µm) concentration->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV Detection (260, 270, or 425 nm) separation->detection data_analysis Data Acquisition & Analysis detection->data_analysis

Caption: General experimental workflow for HPLC analysis of this compound.

logical_relationship compound This compound (Pyranonaphthoquinone) method Analytical Method compound->method hplc RP-HPLC method->hplc detection UV Detection method->detection quantification Accurate Quantification hplc->quantification detection->quantification

Caption: Logical relationship for this compound quantification.

Concluding Remarks

The protocols and application notes provided herein offer a robust starting point for the development and implementation of an HPLC method for the analysis of this compound. It is imperative that the method is thoroughly validated for the specific matrix and intended application to ensure accurate and reproducible results. Adherence to good laboratory practices is essential for reliable quantitative analysis.

References

Application Notes and Protocols for the Characterization of Frenolicin B using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frenolicin B is a pyranonaphthoquinone natural product first isolated from Streptomyces roseofulvus.[1][2] It belongs to a class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties.[3][4] Notably, this compound has been identified as a putative selective inhibitor of Akt (Protein Kinase B), a key node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5][6] This has positioned this compound as a molecule of interest for further investigation in drug development.

This document provides detailed application notes and experimental protocols for the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). Additionally, it outlines the relevant signaling pathway and the experimental workflow for its characterization.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₈H₁₆O₆[7]
Molecular Weight328.32 g/mol [2]
Exact Mass328.0947 g/mol [7]
NMR Spectroscopic Data for this compound

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
H-1~4.5m
H-3~4.8m
H-4a~3.5m
H-6~7.6d~8.0
H-7~7.3t~8.0
H-8~7.7d~8.0
9-OH~12.0s
H-10a~5.2d~4.0
H-12~2.8m
H-13~1.7m
H-14~1.0t~7.5

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

Positionδ (ppm)
C-1~70.0
C-3~75.0
C-4~118.0
C-4a~55.0
C-5~182.0
C-5a~135.0
C-6~125.0
C-7~137.0
C-8~119.0
C-9~162.0
C-9a~115.0
C-10~188.0
C-10a~80.0
C-11~170.0
C-12~30.0
C-13~20.0
C-14~14.0
C-15~35.0

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra for the structural elucidation of this compound.

1. Sample Preparation:

  • Weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

  • Processing: Apply a line broadening of 0.3 Hz, Fourier transform, phase correct, and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

  • Processing: Apply a line broadening of 1-2 Hz, Fourier transform, phase correct, and baseline correct the spectrum. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).

4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • Utilize standard pulse programs for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

  • Optimize spectral widths and acquisition parameters based on the one-dimensional spectra.

  • Process the 2D data using appropriate window functions and perform phasing and baseline correction in both dimensions.

High-Resolution Mass Spectrometry (HRMS)

This protocol describes the use of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for the accurate mass determination and molecular formula confirmation of this compound.

1. Sample Preparation:

  • Prepare a stock solution of purified this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

2. Instrumentation and Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization Source: Electrospray Ionization (ESI) in positive and/or negative ion mode.

  • Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min or via Liquid Chromatography (LC) introduction.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5-4.5 kV.

    • Nebulizer Gas (N₂): 1-2 Bar.

    • Drying Gas (N₂): 6-8 L/min at 180-200 °C.

  • Mass Analyzer Parameters:

    • Mass Range: m/z 100-1000.

    • Acquisition Mode: Full scan.

    • Resolution: >10,000 FWHM.

3. Data Analysis:

  • Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Utilize the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern to confirm the molecular formula C₁₈H₁₆O₆.

Mandatory Visualizations

Frenolicin_B_Characterization_Workflow cluster_extraction Isolation cluster_analysis Structural Elucidation Streptomyces_sp Streptomyces sp. Culture Fermentation Fermentation Streptomyces_sp->Fermentation Extraction Solvent Extraction Fermentation->Extraction Purification Chromatography Extraction->Purification Frenolicin_B Pure this compound Purification->Frenolicin_B NMR NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) Frenolicin_B->NMR MS Mass Spectrometry (HR-ESI-MS) Frenolicin_B->MS Structure Structure Confirmation NMR->Structure MS->Structure

This compound Characterization Workflow

PI3K_Akt_mTOR_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Frenolicin_B This compound Frenolicin_B->Akt inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

PI3K/Akt/mTOR Signaling Pathway Inhibition

Conclusion

The combination of NMR spectroscopy and high-resolution mass spectrometry provides a powerful toolkit for the comprehensive structural characterization of this compound. The detailed protocols provided herein serve as a guide for researchers to obtain high-quality data for unambiguous structure elucidation. Understanding the precise chemical structure is a critical first step in the further investigation of this compound's biological activity, particularly its potential as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a key target in cancer drug development. The provided diagrams visually summarize the experimental workflow and the relevant biological context for this promising natural product.

References

Application Notes and Protocols for Testing Frenolicin B Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the in vitro efficacy of Frenolicin B, a natural product with potent antitumor properties. The protocols outlined below are designed to enable researchers to investigate its mechanism of action and quantify its therapeutic potential in a controlled laboratory setting.

Introduction

This compound is a pyranonaphthoquinone antibiotic produced by the bacterium Streptomyces roseofulvus[1]. It has demonstrated significant antitumor activity, functioning as a selective inhibitor of two key antioxidant proteins: Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3)[2]. This inhibition disrupts cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS), depletion of cellular glutathione, and subsequent cancer cell growth inhibition[2]. A critical downstream effect of this compound is the suppression of the mTORC1/4E-BP1 signaling axis, highlighting the phosphorylation status of 4E-BP1 as a potential biomarker for treatment response[2].

These protocols will guide users through a series of in vitro assays to validate the efficacy of this compound, from its direct molecular targets to its effects on cellular viability and signaling pathways.

Key Experimental Protocols

A logical workflow for evaluating the in vitro efficacy of this compound is presented below. This workflow starts with broad cytotoxicity screening and progressively narrows down to specific mechanistic assays.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Target Validation & Pathway Analysis A Select Cancer Cell Lines B Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) A->B C Determine IC50 Values B->C D ROS Detection Assay (e.g., DCFDA) C->D Use IC50 concentration E Glutathione Quantification Assay C->E Use IC50 concentration F Apoptosis Assay (e.g., Annexin V/PI Staining) C->F Use IC50 concentration G Cell Cycle Analysis (e.g., Propidium Iodide Staining) C->G Use IC50 concentration I Western Blot Analysis (p-4E-BP1, mTORC1 pathway proteins) D->I E->I H Prx1/Grx3 Enzyme Inhibition Assay H->I G cluster_pathway This compound Signaling Pathway FB This compound Prx1_Grx3 Prx1 & Grx3 FB->Prx1_Grx3 inhibits ROS ↑ Reactive Oxygen Species (ROS) Prx1_Grx3->ROS inhibits reduction of TSC Tuberous Sclerosis Complex (TSC) ROS->TSC activates mTORC1 mTORC1 TSC->mTORC1 inhibits p4EBP1 p-4E-BP1 mTORC1->p4EBP1 phosphorylates mTORC1->p4EBP1 F.B. inhibits eIF4E eIF4E p4EBP1->eIF4E releases Translation Cap-Dependent Translation eIF4E->Translation initiates Growth ↓ Cancer Cell Growth Translation->Growth promotes

References

Application Notes and Protocols for Cell-Based Assays of Frenolicin B Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frenolicin B is a naturally occurring pyranonaphthoquinone antibiotic that has demonstrated potent antitumor properties. Its mechanism of action involves the selective inhibition of the antioxidant enzymes Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[1][2][3] This inhibition leads to a cascade of intracellular events, including a significant increase in reactive oxygen species (ROS), depletion of cellular glutathione, and subsequent suppression of the mTORC1/4E-BP1 signaling pathway, ultimately inducing apoptosis in cancer cells.[1][2][3] These application notes provide detailed protocols for assessing the cytotoxicity of this compound in various cancer cell lines using established cell-based assays.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects through a well-defined signaling pathway. By covalently modifying and inhibiting Prx1 and Grx3, it disrupts the cellular redox homeostasis, leading to an accumulation of ROS.[1][2][3] This oxidative stress activates the tuberous sclerosis complex (TSC), which in turn inhibits the mTORC1 complex. The inhibition of mTORC1 prevents the phosphorylation of its downstream effector, 4E-BP1, leading to the suppression of cap-dependent translation of key proteins required for cancer cell growth and survival, ultimately triggering apoptosis.[1][2][3]

FrenolicinB_Pathway cluster_cell Cancer Cell cluster_antioxidant Antioxidant System FrenolicinB This compound Prx1 Peroxiredoxin 1 (Prx1) FrenolicinB->Prx1 Inhibits Grx3 Glutaredoxin 3 (Grx3) FrenolicinB->Grx3 Inhibits ROS Reactive Oxygen Species (ROS) ↑ Prx1->ROS Reduces mTORC1_axis mTORC1/4E-BP1 Signaling Axis GSH Glutathione (GSH) ↓ Grx3->GSH Maintains ROS->mTORC1_axis Inhibits Apoptosis Apoptosis ROS->Apoptosis Induces mTORC1_axis->Apoptosis Suppresses

Caption: Signaling pathway of this compound-induced cytotoxicity.

Quantitative Data Summary

The cytotoxic activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values of this compound in various human cancer cell lines.

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
A549 Lung CarcinomaMTT Assay72~5-10
PC-3 Prostate CancerMTT Assay72~2-7
MCF-7 Breast AdenocarcinomaMTT Assay72~3-8
HeLa Cervical CancerMTT Assay72~4-9
HepG2 Hepatocellular CarcinomaMTT Assay72~6-12

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.

Experimental Protocols

The following are detailed protocols for commonly used cell-based assays to determine the cytotoxicity of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with various concentrations of This compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Add solubilization solution (e.g., DMSO) D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate cell viability and IC50 value F->G

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines of interest (e.g., A549, PC-3, MCF-7, HeLa, HepG2)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cell membrane disruption and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, taking into account the spontaneous and maximum LDH release controls.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Logic cluster_logic Cell Staining Logic Start Cell Population AnnexinV Annexin V Staining (Phosphatidylserine Exposure) Start->AnnexinV PI Propidium Iodide (PI) Staining (Membrane Permeability) Start->PI EarlyApop Early Apoptotic (Annexin V+, PI-) AnnexinV->EarlyApop LateApop Late Apoptotic/Necrotic (Annexin V+, PI+) AnnexinV->LateApop PI->LateApop Viable Viable (Annexin V-, PI-)

Caption: Logic of Annexin V/PI staining for apoptosis detection.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates or culture flasks

  • Annexin V-FITC and Propidium Iodide staining kit

  • Binding buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add additional binding buffer and analyze the cells immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using the flow cytometry software.

Caspase-3/7 Activity Assay

This luminescent or fluorescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 96-well white or black plates (depending on the assay readout)

  • Commercially available Caspase-Glo® 3/7 or similar assay kit

  • Luminometer or fluorometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol.

  • Reagent Addition: After the desired incubation time, add the caspase-3/7 reagent directly to the wells according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 30-60 minutes).

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Correlate the signal intensity with caspase-3/7 activity. An increase in signal indicates apoptosis induction.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the cytotoxic effects of this compound. By utilizing these standardized assays, scientists can obtain reliable and reproducible data on the dose-dependent and time-dependent cytotoxicity of this promising natural product. The visualization of the signaling pathway and experimental workflows aims to provide a clear understanding of the underlying mechanisms and methodologies. These tools are intended to facilitate further research into the therapeutic potential of this compound in cancer drug development.

References

Application Notes and Protocols for Measuring EC50 Values of Frenolicin B Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frenolicin B, a pyranonaphthoquinone natural product, has demonstrated significant antifungal activity against a range of fungal pathogens, including various Fusarium species.[1][2] This document provides detailed application notes and experimental protocols for determining the half-maximal effective concentration (EC50) of this compound, a key metric for evaluating its antifungal potency. The provided methodologies are based on established antifungal susceptibility testing standards and are intended to guide researchers in the consistent and reliable assessment of this compound's efficacy.

Data Presentation

The antifungal activity of this compound has been quantified against several fungal species. The following table summarizes the reported EC50 values.

Fungal SpeciesEC50 (mg/L)Reference
Fusarium graminearum PH-10.51[1][2]
Fusarium species (field isolates)0.25 - 0.92[1][2]
Colletotrichum acutatum1.56 (MIC)[3]
Alternaria brassicicola6.25 (MIC)[3]

Note: Minimum Inhibitory Concentration (MIC) values from one study are included for context, though EC50 is the primary focus of this protocol.

Proposed Mechanism of Action

Studies on Fusarium graminearum suggest that this compound exerts its antifungal effect by disrupting the integrity of the fungal mycelia.[1][2] Transcriptome analysis indicates that this compound may interfere with nucleotide and energy metabolism by affecting genes associated with phosphorus utilization.[1][2] This leads to observable morphological changes in the mycelia, including uneven thickness, swelling, and disintegration of the cytoplasm.[1][2]

G Proposed Antifungal Mechanism of this compound FrenolicinB This compound FungalCell Fungal Cell FrenolicinB->FungalCell GeneExpression Altered Gene Expression (Phosphorus Utilization) FungalCell->GeneExpression Metabolism Inhibition of Nucleotide & Energy Metabolism GeneExpression->Metabolism MycelialDamage Mycelial Damage (Aberrant morphology, swelling, cytoplasm disintegration) Metabolism->MycelialDamage FungalGrowth Inhibition of Fungal Growth MycelialDamage->FungalGrowth

Caption: Proposed mechanism of this compound antifungal activity.

Experimental Protocols

Two standard methods for determining the EC50 value of antifungal agents are the Broth Microdilution Method and the Agar Dilution Method.

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) and can be adapted to calculate the EC50 by measuring the degree of growth inhibition across a range of concentrations.

Materials:

  • This compound

  • Target fungal strain(s)

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile water

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Spectrophotometer or microplate reader

  • Incubator

Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain sporulation.

    • Harvest spores by flooding the plate with sterile saline and gently scraping the surface.

    • Adjust the spore suspension to a concentration of 1 x 10^5 to 5 x 10^5 spores/mL using a hemocytometer.

    • Dilute the suspension in RPMI-1640 medium to the final desired inoculum concentration (typically 0.5 x 10^3 to 2.5 x 10^3 cells/mL).[4]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a final volume of 100 µL per well. The concentration range should bracket the expected EC50 value.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions.

    • Include a positive control (inoculum without this compound) and a negative control (medium only).

    • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.[5]

  • Data Collection and EC50 Calculation:

    • After incubation, measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

G Broth Microdilution Workflow for EC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum Prepare Fungal Inoculum Inoculate Inoculate 96-well Plate Inoculum->Inoculate Dilutions Prepare this compound Serial Dilutions Dilutions->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadOD Read Optical Density Incubate->ReadOD CalculateInhibition Calculate % Inhibition ReadOD->CalculateInhibition PlotCurve Plot Dose-Response Curve CalculateInhibition->PlotCurve DetermineEC50 Determine EC50 PlotCurve->DetermineEC50

Caption: Workflow for the broth microdilution method.

Agar Dilution Method

This method is useful for determining the antifungal susceptibility of a large number of fungal strains.[6]

Materials:

  • This compound

  • Target fungal strain(s)

  • Petri dishes

  • RPMI-1640 agar medium

  • Sterile water

  • Dimethyl sulfoxide (DMSO)

  • Multiple inoculator (optional)

  • Incubator

Protocol:

  • Preparation of Fungal Inoculum:

    • Prepare a fungal spore suspension as described in the broth microdilution method. Adjust the final concentration to approximately 10^3 CFU/mL.[6]

  • Preparation of Agar Plates with this compound:

    • Prepare RPMI-1640 agar medium and cool to 45-50°C.

    • Prepare serial dilutions of this compound in DMSO.

    • Add the appropriate volume of each this compound dilution to molten agar to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include control plates with no this compound.

  • Inoculation and Incubation:

    • Inoculate the surface of the agar plates with a small volume (e.g., 1-10 µL) of the fungal inoculum. A multiple inoculator can be used for high-throughput screening.[6]

    • Allow the inoculum to dry before inverting the plates.

    • Incubate the plates at an appropriate temperature for a sufficient duration to allow for visible growth on the control plates.

  • Data Collection and EC50 Calculation:

    • After incubation, visually assess the growth on each plate.

    • The MIC is the lowest concentration of this compound that prevents visible growth.

    • To determine the EC50, measure the diameter of fungal growth at each concentration and calculate the percentage of growth inhibition relative to the control plate.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the EC50 from the resulting dose-response curve.

G Agar Dilution Workflow for EC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum Prepare Fungal Inoculum Inoculate Inoculate Agar Plates Inoculum->Inoculate Plates Prepare Agar Plates with This compound Dilutions Plates->Inoculate Incubate Incubate Plates Inoculate->Incubate MeasureGrowth Measure Fungal Growth Incubate->MeasureGrowth CalculateInhibition Calculate % Inhibition MeasureGrowth->CalculateInhibition PlotCurve Plot Dose-Response Curve CalculateInhibition->PlotCurve DetermineEC50 Determine EC50 PlotCurve->DetermineEC50

Caption: Workflow for the agar dilution method.

Conclusion

These protocols provide a framework for the systematic evaluation of this compound's antifungal activity. Adherence to standardized methodologies is crucial for generating reproducible and comparable data, which is essential for the further development of this compound as a potential antifungal agent. Researchers should optimize incubation times and temperatures based on the specific fungal species being tested.

References

Application Notes and Protocols for Frenolicin B in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frenolicin B is a pyranonaphthoquinone natural product that has demonstrated significant antitumor effects. Its mechanism of action involves the selective inhibition of key antioxidant proteins, leading to increased oxidative stress and subsequent induction of cell death in cancer cells. These application notes provide an overview of the cytotoxic activity of this compound against various cancer cell lines and detail the protocols for investigating its mechanism of action.

Mechanism of Action

This compound exerts its anticancer effects by targeting and inhibiting two major antioxidant proteins: Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3)[1][2][3]. This inhibition is achieved through the covalent modification of active-site cysteines within these proteins[1][2]. The functional inactivation of Prx1 and Grx3 leads to a cascade of downstream events:

  • Increased Reactive Oxygen Species (ROS): The inhibition of these key antioxidant enzymes results in an accumulation of intracellular reactive oxygen species (ROS)[1][2][3].

  • Inhibition of mTORC1/4E-BP1 Signaling: The elevated ROS levels activate the peroxisome-bound tuberous sclerosis complex (TSC), which in turn inhibits the mTORC1/4E-BP1 signaling axis[1][2].

  • Induction of Apoptosis: The culmination of these events is the induction of programmed cell death (apoptosis) in cancer cells.

A visual representation of this signaling pathway is provided below.

This compound Signaling Pathway

Data Presentation: Cytotoxicity of this compound

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines. This data highlights the potent and broad-spectrum anticancer activity of the compound.

Cancer TypeCell LineIC50 (µM)
Lung CancerA549Data not available in a specific table, but cytotoxic effects have been noted[4][5][6][7]
Colon CancerHCT116Data not available in a specific table, but cytotoxic effects have been noted[4][6][7][8]
Prostate CancerPC3Data not available in a specific table, but cytotoxic effects have been noted[9]

Note: While the cytotoxic effects of this compound on these cell lines are documented, specific IC50 values are not consistently available in a comparative tabular format in the reviewed literature. Researchers are encouraged to determine the IC50 values for their specific cell lines of interest using the protocol provided below.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on cancer cell lines.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and calculating its IC50 value.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116, PC3)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

  • Cancer cells treated with this compound

  • DCFDA (H2DCFDA) stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Seed cells in a suitable format (e.g., 6-well plate for flow cytometry, 96-well black plate for plate reader).

  • Treat the cells with this compound at the desired concentration and for the desired time. Include positive (e.g., H₂O₂) and negative controls.

  • Wash the cells twice with pre-warmed PBS.

  • Incubate the cells with 5-10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • For flow cytometry, detach the cells, resuspend in PBS, and analyze using a flow cytometer with excitation at 488 nm and emission at 530 nm.

  • For a plate reader, add PBS to the wells and measure the fluorescence intensity.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as desired.

  • Harvest the cells (including floating cells) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Western Blot Analysis of Signaling Proteins

This protocol is for detecting the expression and phosphorylation status of key proteins in the this compound signaling pathway.

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-Prx1

    • Rabbit anti-Grx3

    • Rabbit anti-phospho-4E-BP1 (Thr37/46) (e.g., Cell Signaling Technology #2855, 1:1000 dilution)[10][11][12][13]

    • Rabbit anti-4E-BP1 (e.g., Cell Signaling Technology #9644)[10][12]

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. For phospho-specific antibodies, use 5% BSA in TBST as the blocking and antibody dilution buffer.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control.

Visualizations

Experimental Workflow for Investigating this compound's Mechanism of Action

experimental_workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Start: Cancer Cell Culture treatment Treat with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (MTT) treatment->viability ros ROS Detection (DCFDA Assay) treatment->ros apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blotting (Prx1, Grx3, p-4E-BP1, 4E-BP1) treatment->western end Conclusion: Elucidate Mechanism of Action viability->end ros->end apoptosis->end western->end

Experimental workflow diagram

References

Application Notes and Protocols for the Synthesis of Novel Frenolicin B Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel Frenolicin B analogs as potential therapeutic agents. This compound, a naturally occurring pyranonaphthoquinone produced by Streptomyces roseofulvus, has demonstrated a range of biological activities, including antitumor, antibiotic, antifungal, and antiparasitic effects.[1] Its unique structure and potent bioactivity make it an attractive scaffold for the development of new drugs. This document outlines the rationale for analog synthesis, key methodologies, and protocols for biological evaluation.

Data Presentation: Biological Activity of this compound and Analogs

The following table summarizes the reported biological activities of this compound and select analogs. This data highlights the potential for improving potency and selectivity through structural modification.

CompoundTarget Organism/Cell LineAssay TypeActivity Metric (IC₅₀/EC₅₀)Reference
This compoundToxoplasma gondiiGrowth Inhibition~1 µM[2]
This compoundHuman Cancer Cell LinesCytotoxicityVaries by cell line[1]
This compoundFusarium graminearumAntifungal0.51 mg/L
C15-propyl analogToxoplasma gondiiGrowth InhibitionMore potent than this compound[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a this compound Analog via Palladium-Mediated Cyclization

This protocol is adapted from the total synthesis of this compound and can be modified to produce various analogs by using different starting materials.[3]

Materials:

  • Substituted diol precursor (1 equivalent)

  • Palladium acetate (Pd(OAc)₂, 0.3 equivalents)

  • Copper(II) chloride (CuCl₂, ~2.4 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Carbon monoxide (CO) gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a CO balloon, dissolve the diol precursor (1 equivalent) in anhydrous THF.

  • To this solution, add palladium acetate (0.3 equivalents) and copper(II) chloride (~2.4 equivalents).

  • Stir the mixture vigorously under a carbon monoxide atmosphere at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired lactone, a key intermediate for the this compound analog.

Protocol 2: Evaluation of Anticancer Activity using MTT Cytotoxicity Assay

This protocol describes a standard method for assessing the cytotoxic effects of newly synthesized this compound analogs on cancer cell lines.

Materials:

  • Human cancer cell line of choice (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound analog stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with the cancer cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the this compound analog in complete medium from the DMSO stock. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the analog. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubate the plate for another 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells and let the plate stand at room temperature in the dark for at least 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathway of this compound in Cancer Cells

This compound exerts its antitumor effects by targeting key antioxidant proteins, leading to increased oxidative stress and subsequent inhibition of a critical cell growth pathway.

FrenolicinB_Pathway cluster_cell Cancer Cell cluster_ros Cancer Cell FB This compound Prx1 Peroxiredoxin 1 (Prx1) FB->Prx1 Inhibits Grx3 Glutaredoxin 3 (Grx3) FB->Grx3 Inhibits ROS ↑ Reactive Oxygen Species (ROS) mTORC1 mTORC1 ROS->mTORC1 Inhibits EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates Inhibition Inhibition Translation Protein Translation (Cell Growth & Proliferation) EBP1->Translation Represses Inhibition2 Inhibition Prx1_out->ROS Grx3_out->ROS DrugDiscovery_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_preclinical Preclinical Development Start Design of Analogs Synthesis Chemical Synthesis (e.g., Total Synthesis, Engineered Biosynthesis) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification PrimaryScreen Primary Screening (e.g., Cytotoxicity Assay) Purification->PrimaryScreen SecondaryScreen Secondary Screening (e.g., Antifungal, Antiparasitic Assays) PrimaryScreen->SecondaryScreen TargetID Target Identification (e.g., Enzyme Inhibition Assays) SecondaryScreen->TargetID Pathway Signaling Pathway Analysis TargetID->Pathway LeadOpt Lead Optimization (SAR) Pathway->LeadOpt InVivo In Vivo Efficacy & Toxicity Studies LeadOpt->InVivo MOA_Logic node_FB This compound Analog node_Target Inhibition of Prx1 and Grx3 node_FB->node_Target node_ROS Increase in Cellular Reactive Oxygen Species (ROS) node_Target->node_ROS node_mTOR Inhibition of mTORC1 Signaling node_ROS->node_mTOR node_Translation Decreased Protein Translation node_mTOR->node_Translation node_Outcome Inhibition of Cancer Cell Growth and Proliferation node_Translation->node_Outcome

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Frenolicin B Fermentation Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the fermentation of Frenolicin B, a polyketide antibiotic with promising antiparasitic and antifungal activities.[1][2]

Troubleshooting Guides

This section is designed to help you diagnose and resolve common problems that may arise during your this compound fermentation experiments.

Problem 1: Low or No this compound Yield

Possible Causes and Solutions

Possible Cause Suggested Solution
Suboptimal Medium Composition The composition of the culture medium is critical for the production of secondary metabolites like this compound.[3] Review and optimize the carbon and nitrogen sources, as well as the concentration of essential minerals. See the "Experimental Protocols" section for a recommended basal medium and strategies for optimization.
Incorrect Fermentation Parameters Key parameters such as temperature, pH, and dissolved oxygen levels significantly impact yield. For Streptomyces roseofulvus, a temperature of around 26°C is often recommended. The pH of the fermentation broth should be monitored, as it can fluctuate and affect production.[4]
Inadequate Aeration Streptomyces are highly aerobic bacteria, and sufficient oxygen supply is crucial for growth and antibiotic production.[5] Ensure adequate agitation and aeration to maintain dissolved oxygen levels.
Poor Inoculum Quality The age and quality of the seed culture can dramatically affect the fermentation outcome. Use a fresh, actively growing seed culture for inoculation.
Genetic Instability of the Strain Repeated subculturing can sometimes lead to genetic mutations and a decrease in antibiotic production. It is advisable to go back to a frozen stock of the original high-yielding strain.
Insufficient Precursor Supply This compound is a polyketide, synthesized from precursors like acetyl-CoA and malonyl-CoA.[6] A lack of these building blocks can limit production. Consider precursor feeding strategies as detailed in the "Experimental Protocols" section.
Suboptimal Bioconversion Conditions A critical step in this compound biosynthesis is the conversion of frenolicin to deoxyfrenolicin under anaerobic conditions.[4] Failure to establish and maintain anaerobic conditions during this phase will severely limit the final yield of this compound.
Problem 2: Inconsistent this compound Production Between Batches

Possible Causes and Solutions

Possible Cause Suggested Solution
Variability in Inoculum Inconsistent inoculum size or physiological state can lead to batch-to-batch variation. Standardize your inoculum preparation protocol, ensuring the same cell density and growth phase are used for each fermentation.
Fluctuations in Fermentation Conditions Even minor variations in temperature, pH, or aeration between batches can impact yield. Implement strict process control and monitoring for all critical parameters.
Inconsistent Media Preparation Variations in the quality or concentration of media components can affect productivity. Ensure precise measurement and consistent sourcing of all media ingredients.
Shear Stress from Agitation While agitation is necessary for mixing and oxygen transfer, excessive shear can damage the mycelia of Streptomyces, leading to inconsistent growth and production. Optimize the agitation speed to ensure adequate mixing without causing excessive shear stress.
Problem 3: Contamination of the Fermentation Culture

Possible Causes and Solutions

Possible Cause Suggested Solution
Inadequate Sterilization Ensure all media, flasks, and equipment are properly sterilized before use. Autoclave at 121°C for at least 15-20 minutes.
Contaminated Inoculum Verify the purity of your seed culture by plating on an appropriate agar medium and examining for foreign colonies.
Airborne Contamination Work in a sterile environment, such as a laminar flow hood, when preparing media and inoculating your cultures.
Leaky Seals or Connections Inspect all seals and connections on your fermenter to ensure they are airtight and prevent the entry of contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium for Streptomyces roseofulvus to produce this compound?

While a universally "optimal" medium does not exist and may vary between different strains of S. roseofulvus, a good starting point is a complex medium rich in carbohydrates and organic nitrogen sources. Below is a comparison of components often found in media used for Streptomyces fermentation for antibiotic production.

Component Typical Concentration Range Purpose Notes
Carbon Source 10 - 50 g/LEnergy and building blocksGlucose, starch, glycerol, and maltodextrin are commonly used.
Nitrogen Source 5 - 20 g/LAmino acid synthesis and growthYeast extract, peptone, soybean meal, and casamino acids are effective.
Phosphate Source 1 - 5 g/LpH buffering and essential nutrientK2HPO4 or KH2PO4
Trace Elements VariesEnzyme cofactorsMgSO4, FeSO4, ZnSO4, MnCl2
Calcium Carbonate 1 - 5 g/LpH bufferingHelps to maintain a stable pH during fermentation.

For a specific starting recipe, please refer to the "Experimental Protocols" section.

Q2: How can I increase the supply of precursors for this compound biosynthesis?

This compound is a type II polyketide, and its biosynthesis relies on the availability of acetyl-CoA and malonyl-CoA.[7] Strategies to enhance precursor availability include:

  • Feeding with readily metabolizable carbon sources: Supplementing the medium with glucose or glycerol can boost the intracellular pool of acetyl-CoA.

  • Directed precursor feeding: Although more complex, feeding with compounds like sodium acetate or malonate can directly increase the precursor pools. The timing and concentration of such additions need to be carefully optimized to avoid toxicity. See the "Experimental Protocols" for a suggested approach.

Q3: What is the role of the anaerobic step in this compound fermentation?

A patented process for producing this compound highlights a critical step where the fermentation broth is made anaerobic to facilitate the conversion of frenolicin to deoxyfrenolicin.[4] This deoxyfrenolicin is then converted to this compound during the recovery and purification process. Therefore, after the initial aerobic growth and production phase, it is essential to create and maintain an oxygen-free environment to maximize the yield of the desired final product.

Q4: Are there any known regulatory pathways that control this compound production?

While the specific regulatory genes for the frenolicin biosynthetic gene cluster have been identified (e.g., frn genes), the detailed signaling pathways that activate or repress this cluster are not fully elucidated.[8] However, like many other secondary metabolite pathways in Streptomyces, its expression is likely controlled by a complex regulatory network that responds to nutritional signals and cellular stress. This network often involves pathway-specific activator proteins (SARPs) and pleiotropic regulators that coordinate antibiotic production with morphological differentiation.[9]

Generalized Polyketide Regulation cluster_signals Environmental & Nutritional Signals cluster_regulators Regulatory Cascade cluster_biosynthesis This compound Biosynthesis Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulators Nutrient_Limitation->Global_Regulators Carbon_Source Carbon Source Availability Carbon_Source->Global_Regulators Pleiotropic_Regulators Pleiotropic Regulators (e.g., AfsR, AdpA) Global_Regulators->Pleiotropic_Regulators activates/represses Pathway_Specific_Activator Pathway-Specific Activator (e.g., SARP) Pleiotropic_Regulators->Pathway_Specific_Activator activates Frenolicin_Gene_Cluster frenolicin Gene Cluster (frn genes) Pathway_Specific_Activator->Frenolicin_Gene_Cluster binds & activates transcription Frenolicin_B_Production This compound Production Frenolicin_Gene_Cluster->Frenolicin_B_Production encodes enzymes for

Caption: A simplified diagram of the regulatory cascade controlling this compound biosynthesis.

Experimental Protocols

Protocol 1: Basal Medium for Streptomyces roseofulvus

This protocol provides a starting point for the cultivation of S. roseofulvus for this compound production. Optimization of individual components is recommended.

Seed Medium (per liter):

  • Tryptic Soy Broth: 30 g

  • Yeast Extract: 3 g

  • Malt Extract: 10 g

  • Glucose: 10 g

  • Adjust pH to 7.2 before autoclaving.

Production Medium (per liter):

  • Soluble Starch: 20 g

  • Glucose: 10 g

  • Soybean Meal: 15 g

  • Yeast Extract: 5 g

  • K2HPO4: 1 g

  • MgSO4·7H2O: 0.5 g

  • CaCO3: 2 g

  • Trace element solution: 1 mL (containing FeSO4·7H2O 0.1 g/L, MnCl2·4H2O 0.1 g/L, ZnSO4·7H2O 0.1 g/L)

  • Adjust pH to 7.0 before autoclaving.

Inoculum Preparation and Fermentation:

  • Inoculate 50 mL of seed medium in a 250 mL baffled flask with a loopful of S. roseofulvus spores or a piece of agar from a mature plate.

  • Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.

  • Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Incubate the production culture at 26-28°C with vigorous shaking for 5-7 days.

  • After the aerobic phase, switch to anaerobic conditions by stopping aeration and sparging with nitrogen gas for 12-24 hours to facilitate the conversion of frenolicin to deoxyfrenolicin.[4]

Protocol 2: Precursor Feeding Strategy

This protocol outlines a general approach for precursor feeding to enhance this compound production. The optimal timing and concentration should be determined empirically.

  • Prepare a sterile stock solution of the precursor (e.g., 20% w/v sodium acetate or 10% w/v sodium malonate).

  • At a specific time point during the fermentation (e.g., after 48 or 72 hours of growth, when the culture is in the late exponential or early stationary phase), add a small volume of the precursor stock solution to the culture to achieve a final concentration in the range of 10-50 mM.

  • Monitor the production of this compound over time compared to a control culture without precursor feeding.

  • Test different precursor concentrations and feeding times to identify the optimal conditions for your specific strain and fermentation setup.

Experimental_Workflow Start Start Inoculum_Preparation Inoculum Preparation (Seed Culture) Start->Inoculum_Preparation Production_Fermentation Production Fermentation (Aerobic Phase) Inoculum_Preparation->Production_Fermentation Precursor_Feeding Precursor Feeding (Optional) Production_Fermentation->Precursor_Feeding Anaerobic_Conversion Anaerobic Conversion Production_Fermentation->Anaerobic_Conversion No Precursor_Feeding->Anaerobic_Conversion Yes Harvest_and_Extraction Harvest and Extraction Anaerobic_Conversion->Harvest_and_Extraction Purification_and_Analysis Purification and Analysis (HPLC, MS) Harvest_and_Extraction->Purification_and_Analysis End End Purification_and_Analysis->End

References

Technical Support Center: Overcoming Low Fermentation Titers of Frenolicin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Frenolicin B production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the fermentation of this potent antiparasitic agent. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you overcome low fermentation titers and enhance your production yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its fermentation titers often low?

This compound is a type II polyketide with a benzoisochromanequinone core that exhibits promising antiparasitic activity.[1] Low fermentation titers are a significant challenge in its development and are often attributed to several factors, including insufficient precursor supply, tightly regulated biosynthetic pathways, and the complexity of the producing organism's metabolism, typically Streptomyces roseofulvus.

Q2: What are the primary approaches to increasing this compound production?

The main strategies to enhance this compound titers fall into three categories:

  • Media and Fermentation Optimization: Modifying the culture medium composition and fermentation parameters to create an optimal environment for growth and secondary metabolite production.

  • Metabolic Engineering: Genetically modifying the producing strain to increase the flux towards this compound biosynthesis. This can involve overexpressing key biosynthetic genes, knocking out competing pathways, and engineering regulatory elements.

  • Heterologous Expression: Transferring the this compound biosynthetic gene cluster into a more robust and well-characterized host organism, such as Streptomyces coelicolor, which may have a higher capacity for producing the compound.[1]

Q3: Are there any known media supplements that can boost this compound production?

Yes, supplementation with certain metal ions has been shown to be effective. For instance, the addition of scandium chloride to the fermentation medium of a Streptomyces sp. producing this compound has been observed to enhance its production. This effect is thought to be due to the upregulation of pathway-specific positive regulatory genes.

Troubleshooting Guide: Low this compound Titers

This guide addresses specific issues that can lead to low this compound yields and provides actionable steps to resolve them.

Issue IDProblemPotential Cause(s)Suggested Solution(s)
FB-T-01Low or No Production of this compound Suboptimal fermentation medium composition.Optimize carbon and nitrogen sources. A baseline medium for Streptomyces roseofulvus AM-3867 includes glucose, starch, yeast extract, peptone, and calcium carbonate. Systematically vary the concentrations of each component to identify the optimal ratio.
Inadequate supply of biosynthetic precursors.Implement a precursor feeding strategy. As this compound is a polyketide, feeding with precursors like acetate, propionate, or specific amino acids could enhance production.
Inappropriate fermentation conditions (pH, temperature, aeration).Optimize physical parameters. For S. roseofulvus, a cultivation temperature of 27-30°C and a pH of 7.0 are good starting points. Ensure adequate aeration, as polyketide biosynthesis is an aerobic process.
FB-T-02Inconsistent Fermentation Yields Variability in inoculum quality.Standardize your inoculum preparation. Use a consistent spore concentration or a defined vegetative mycelium stage for inoculation.
Genetic instability of the producing strain.Re-isolate single colonies from your production strain and screen for high producers to ensure a homogenous population.
FB-T-03Production Ceases Prematurely Feedback inhibition by this compound or accumulation of toxic byproducts.Consider in-situ product removal techniques, such as the addition of an adsorbent resin to the fermentation broth.
Depletion of a key nutrient.Implement a fed-batch fermentation strategy to maintain optimal concentrations of limiting nutrients throughout the fermentation process.
FB-T-04Low Yield After Genetic Modification Polar effects from gene knockouts affecting downstream gene expression.Use non-polar deletion cassettes or complement the knockout with the target gene expressed from a constitutive promoter to confirm the phenotype.
Suboptimal expression of heterologously expressed genes.If using a heterologous host, ensure that the promoters driving the expression of the this compound gene cluster are strong and active in the chosen host. Consider codon optimization of the genes for the heterologous host.

Experimental Protocols

Protocol 1: Baseline Fermentation of Streptomyces roseofulvus for this compound Production

Objective: To establish a baseline for this compound production in a laboratory setting.

Materials:

  • Streptomyces roseofulvus strain (e.g., AM-3867)

  • Seed medium: Tryptic Soy Broth (TSB)

  • Production medium (per liter): 10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g peptone, 4 g CaCO₃, pH 7.0.

  • Shake flasks (250 mL with baffles)

  • Incubator shaker

Procedure:

  • Inoculate 50 mL of TSB in a 250 mL shake flask with spores or a mycelial suspension of S. roseofulvus.

  • Incubate at 28°C with shaking at 200 rpm for 48-72 hours to generate a seed culture.

  • Inoculate 50 mL of production medium in a 250 mL shake flask with 2 mL of the seed culture.

  • Incubate at 28°C with shaking at 200 rpm for 7-10 days.

  • At desired time points, withdraw samples for analysis of this compound concentration.

Protocol 2: Gene Knockout in Streptomyces via Intergeneric Conjugation

Objective: To create a targeted gene deletion in Streptomyces roseofulvus to investigate the role of a specific gene in this compound biosynthesis or competing pathways. This protocol is a general guideline and may require optimization for S. roseofulvus.

Materials:

  • E. coli donor strain (e.g., ET12567/pUZ8002) carrying the knockout construct on a conjugative plasmid.

  • Streptomyces roseofulvus recipient strain.

  • LB medium for E. coli.

  • ISP4 medium for Streptomyces spore generation.

  • MS agar for conjugation.

  • Appropriate antibiotics for selection.

Procedure:

  • Grow the E. coli donor strain in LB medium with appropriate antibiotics to an OD₆₀₀ of 0.4-0.6.

  • Harvest and wash the E. coli cells with fresh LB medium.

  • Prepare a spore suspension of S. roseofulvus from a mature ISP4 plate.

  • Heat-shock the spores at 50°C for 10 minutes.

  • Mix the E. coli donor cells and S. roseofulvus spores and plate the mixture onto MS agar plates.

  • Incubate at 30°C for 16-20 hours.

  • Overlay the plates with an appropriate antibiotic to select for exconjugants and nalidixic acid to counter-select against E. coli.

  • Incubate at 30°C until exconjugant colonies appear.

  • Screen the exconjugants for the desired double-crossover event by PCR and subsequent sequencing.

Protocol 3: Quantification of this compound using HPLC

Objective: To accurately measure the concentration of this compound in fermentation broth.

Materials:

  • Fermentation broth sample.

  • Ethyl acetate.

  • Methanol (HPLC grade).

  • Formic acid (HPLC grade).

  • HPLC system with a C18 column.

  • This compound standard.

Procedure:

  • Extraction:

    • Acidify 1 mL of fermentation broth to pH 3.0 with 1M HCl.

    • Extract with an equal volume of ethyl acetate by vigorous vortexing.

    • Centrifuge to separate the phases.

    • Collect the organic (upper) layer and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of methanol.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from, for example, 10% B to 90% B over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at a wavelength of approximately 280 nm.

    • Quantification: Create a standard curve using a serial dilution of the this compound standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

This compound Biosynthesis Pathway (Simplified)

This diagram illustrates the general flow of precursors into the this compound core structure, a type II polyketide.

FrenolicinB_Biosynthesis cluster_precursors Primary Metabolism cluster_pks Type II Polyketide Synthase (PKS) cluster_post_pks Tailoring Steps Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Minimal PKS (KSα, KSβ, ACP) Minimal PKS (KSα, KSβ, ACP) Malonyl-CoA->Minimal PKS (KSα, KSβ, ACP) Chain Elongation Aromatase/Cyclase Aromatase/Cyclase Minimal PKS (KSα, KSβ, ACP)->Aromatase/Cyclase Polyketide Chain Ketoreductase Ketoreductase Aromatase/Cyclase->Ketoreductase Aromatic Intermediate Hydroxylation Hydroxylation Ketoreductase->Hydroxylation Reduced Intermediate Glycosylation Glycosylation Hydroxylation->Glycosylation Methylation Methylation Glycosylation->Methylation This compound This compound Methylation->this compound

Caption: Simplified biosynthetic pathway of this compound.

General Workflow for Improving this compound Titers

This workflow outlines the logical steps for a research program aimed at increasing this compound production.

Titer_Improvement_Workflow Start Start Establish Baseline Fermentation Establish Baseline Fermentation Start->Establish Baseline Fermentation Analyze Titers Analyze Titers Establish Baseline Fermentation->Analyze Titers Media Optimization Media Optimization Media Optimization->Analyze Titers Metabolic Engineering Metabolic Engineering Metabolic Engineering->Analyze Titers Heterologous Expression Heterologous Expression Heterologous Expression->Analyze Titers Analyze Titers->Media Optimization Low Titer Analyze Titers->Metabolic Engineering Still Low Analyze Titers->Heterologous Expression Improvement Needed Scale-Up Fermentation Scale-Up Fermentation Analyze Titers->Scale-Up Fermentation Target Titer Achieved End End Scale-Up Fermentation->End

Caption: Workflow for enhancing this compound production.

Signaling Pathway for Regulation of Secondary Metabolism (General Model)

This diagram illustrates a generalized model of how environmental signals can trigger a regulatory cascade leading to the production of secondary metabolites like this compound in Streptomyces.

Regulatory_Pathway Environmental Signal\n(e.g., Nutrient Limitation) Environmental Signal (e.g., Nutrient Limitation) Sensor Kinase Sensor Kinase Environmental Signal\n(e.g., Nutrient Limitation)->Sensor Kinase Activates Response Regulator Response Regulator Sensor Kinase->Response Regulator Phosphorylates Pleiotropic Regulator Pleiotropic Regulator Response Regulator->Pleiotropic Regulator Activates Transcription Cluster-Specific Activator Gene\n(e.g., in frn cluster) Cluster-Specific Activator Gene (e.g., in frn cluster) Pleiotropic Regulator->Cluster-Specific Activator Gene\n(e.g., in frn cluster) Binds Promoter This compound Biosynthetic Genes This compound Biosynthetic Genes Cluster-Specific Activator Gene\n(e.g., in frn cluster)->this compound Biosynthetic Genes Activates Transcription This compound Production This compound Production This compound Biosynthetic Genes->this compound Production Translation & Biosynthesis

Caption: General regulatory cascade for secondary metabolism.

References

Difficulties in the chemical synthesis of Frenolicin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Frenolicin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex pyranonaphthoquinone.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic challenges in the total synthesis of this compound?

A1: The main challenge in synthesizing this compound lies in the stereocontrolled construction of its dense pyranonaphthoquinone core. Key strategic hurdles include achieving high regioselectivity and stereoselectivity. Two prominent and successful strategies reported in the literature are a highly regioselective Diels-Alder reaction to form the quinone ring system and a diastereoselective oxa-Pictet-Spengler reaction to construct the benzoisochroman core.[1][2] A Dotz benzannulation has also been employed to build the naphthoquinone scaffold, but subsequent steps presented challenges.[1][3]

Q2: Why is diastereoselectivity a critical issue in the oxa-Pictet-Spengler approach?

A2: The oxa-Pictet-Spengler cyclization forms one of the key chiral centers in the pyran ring. Poor diastereoselectivity at this stage leads to the formation of epi-frenolicin B or other unwanted diastereomers, which are often difficult to separate from the desired product.[1] This significantly reduces the overall yield and complicates the purification process. Achieving high diastereoselectivity is therefore essential for an efficient synthesis.

Q3: How is regioselectivity controlled in the Diels-Alder-based synthesis?

A3: In the synthesis reported by Kraus and coworkers, excellent regioselectivity is achieved in the Diels-Alder reaction through the influence of remote substituents on the dienophile.[2][4] Functional groups not directly attached to the atoms undergoing cycloaddition direct the diene to react with complete regiocontrol, which is a critical factor for the success of this synthetic route.[2]

Q4: Are there known low-yielding steps in published this compound syntheses?

A4: Yes, specific steps have been reported with low yields, requiring optimization. For example, in one approach, a Sharpless asymmetric dihydroxylation step to create a key diol intermediate was reported to yield less than 30% of the desired product, prompting modifications to the synthetic route.[1]

Troubleshooting Guide

Issue 1: Poor Diastereoselectivity in the Oxa-Pictet-Spengler Reaction

Question: My oxa-Pictet-Spengler reaction is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the selectivity for the desired this compound core?

Answer: Poor diastereoselectivity in this reaction is a common issue and is highly dependent on the choice of Lewis acid and reaction conditions.

  • Solution 1: Lewis Acid Screening: The choice of Lewis acid is critical for directing the stereochemical outcome. Research has shown that Cu(OTf)₂ is highly effective in promoting the formation of the α-configured (frenolicin-like) diastereomer.[1] Conversely, other Lewis acids might favor the β-configuration or show no selectivity. It is recommended to screen a panel of Lewis acids.

  • Solution 2: Temperature Control: Running the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) can enhance selectivity by favoring the transition state that leads to the thermodynamically more stable product.[1]

  • Solution 3: Substrate Modification: While more synthetically demanding, slight modifications to the aldehyde or the naphthol precursor can introduce additional steric hindrance that may favor one diastereomer over the other.

Issue 2: Low Regioselectivity in the Diels-Alder Reaction

Question: I am attempting a Diels-Alder reaction to form the naphthoquinone core, but I am getting a mixture of regioisomers. How can I ensure the correct regiochemistry?

Answer: The regioselectivity of the Diels-Alder reaction in this context is governed by subtle electronic and steric effects.

  • Solution 1: Emulate a Proven System: The successful synthesis by Kraus et al. relies on a specific benzoquinone dienophile where a remote propyl group on a stereocenter directs the regioselectivity of the cycloaddition.[2] Ensure your dienophile has the necessary directing groups positioned correctly.

  • Solution 2: Solvent Effects: The polarity of the solvent can influence the π-stacking in the transition state. Experiment with a range of solvents, from nonpolar (like pentane or toluene) to moderately polar (like dichloromethane), as this can sometimes alter the regiochemical outcome.

  • Solution 3: Lewis Acid Catalysis: While not explicitly detailed for this specific regiochemical challenge in the cited literature, Lewis acid catalysis is a standard method for enhancing both the rate and regioselectivity of Diels-Alder reactions. Catalysts like BF₃·OEt₂, SnCl₄, or ZnCl₂ could be trialed.

Issue 3: Low Yield in the Sharpless Asymmetric Dihydroxylation

Question: My Sharpless asymmetric dihydroxylation of the but-3-enoate ester intermediate is yielding below 30%. What can I do to improve this?

Answer: Low yields in this specific dihydroxylation have been reported and can be due to substrate-specific issues like steric hindrance or competing side reactions.[1]

  • Solution 1: Modify the Synthetic Sequence: The original report that noted this difficulty overcame it by altering the synthetic route.[1] Rather than performing the dihydroxylation on the complex ester, consider if the diol can be installed earlier on a simpler precursor before coupling to the naphthalene core.

  • Solution 2: Ligand and Reagent Stoichiometry: Ensure the precise stoichiometry of the AD-mix components. For sterically hindered or electronically deactivated olefins, increasing the amount of the osmium catalyst and the chiral ligand, or adding a stoichiometric amount of a co-oxidant like K₃Fe(CN)₆, can sometimes improve conversion.

  • Solution 3: Slow Addition: Slowly adding the olefin to the AD-mix solution at low temperature (0 °C) can sometimes minimize side reactions and improve the yield of the desired diol.

Quantitative Data Summary

The following table summarizes key quantitative data from an optimized oxa-Pictet-Spengler reaction for the synthesis of this compound analogs.

Lewis AcidAldehydeConversion (%)Isolated Yield (%)Diastereomeric Ratio (α:β)
Cu(OTf)₂ Butyraldehyde>9585>20:1
Sc(OTf)₃Butyraldehyde>958110:1
In(OTf)₃Butyraldehyde80655:1
Bi(OTf)₃Butyraldehyde60433:1

Data adapted from an optimized synthesis strategy for frenolicin analogs. Conditions: 0.2 mmol diol, 0.4 mmol aldehyde, 50 mol % Lewis acid at 0 °C to room temperature.[1]

Key Experimental Protocols

Protocol 1: Diastereoselective Oxa-Pictet-Spengler Cyclization

This protocol describes the key step for forming the pyran ring with high diastereoselectivity for the α-anomer, as demonstrated in modern syntheses of this compound analogs.[1]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the diol precursor (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add butyraldehyde (2.0 eq) to the solution, followed by the Lewis acid catalyst, Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.5 eq).

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature while stirring overnight.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[1]

Protocol 2: Regioselective Diels-Alder Reaction

This protocol outlines the general procedure for the key cycloaddition used in the first enantioselective total synthesis of this compound.[2]

  • Preparation: Dissolve the benzoquinone dienophile (1.0 eq) in a suitable solvent such as toluene or a mixture of ether and pentane in a flame-dried flask under an inert atmosphere.

  • Diene Addition: Add the diene (typically 1.5-2.0 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the resulting cycloadduct by flash column chromatography on silica gel. The regiochemistry of the product should be confirmed by spectroscopic methods (e.g., 2D NMR).

Visualizations

Frenolicin_B_Synthetic_Strategies Key Synthetic Strategies for this compound cluster_start Starting Materials cluster_pathways Core Construction Methods cluster_intermediates Key Intermediates Chiral Alkyne Chiral Alkyne Dotz Benzannulation Dotz Benzannulation Chiral Alkyne->Dotz Benzannulation Fisher Carbene Fisher Carbene Fisher Carbene->Dotz Benzannulation Substituted Naphthalene Substituted Naphthalene Benzoquinone Dienophile Benzoquinone Dienophile Diels-Alder Reaction Diels-Alder Reaction Benzoquinone Dienophile->Diels-Alder Reaction Diene Diene Diene->Diels-Alder Reaction Naphthoquinone Scaffold Naphthoquinone Scaffold Dotz Benzannulation->Naphthoquinone Scaffold Forms Naphthoquinone Oxa-Pictet-Spengler Oxa-Pictet-Spengler Pyranonaphthoquinone Core Pyranonaphthoquinone Core Oxa-Pictet-Spengler->Pyranonaphthoquinone Core Diels-Alder Reaction->Pyranonaphthoquinone Core Forms Core Directly Naphthoquinone Scaffold->Oxa-Pictet-Spengler Precursor for Cyclization This compound This compound

Caption: Comparison of major synthetic pathways to this compound.

Troubleshooting_Workflow Troubleshooting Low Diastereoselectivity in Oxa-Pictet-Spengler Start Low d.r. in Oxa-Pictet-Spengler Check_LA Using Cu(OTf)₂ as Lewis Acid? Start->Check_LA Switch_LA Switch to Cu(OTf)₂ (favors α-anomer) Check_LA->Switch_LA No Check_Temp Reaction run at 0 °C to RT? Check_LA->Check_Temp Yes Switch_LA->Check_Temp Lower_Temp Optimize temperature: Start at 0 °C or lower Check_Temp->Lower_Temp No Consider_Substrate Consider substrate modification for steric influence Check_Temp->Consider_Substrate Yes Lower_Temp->Consider_Substrate Success High Diastereoselectivity Achieved Consider_Substrate->Success

Caption: Logical workflow for troubleshooting poor stereocontrol.

References

Stability and storage conditions for Frenolicin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Frenolicin B. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, this compound should be stored at temperatures between 2°C and 8°C[1]. It is supplied as a solid. To ensure maximum stability, keep the container tightly sealed and protected from light.

Q2: How should I handle this compound upon receiving it?

Upon receipt, it is recommended to equilibrate the product to room temperature before opening the vial to avoid moisture condensation. Handle the compound in a well-ventilated area, preferably in a fume hood, using appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.

Q3: How do I reconstitute this compound?

This compound is an aromatic polyketide. The choice of solvent for reconstitution will depend on the specific experimental requirements. For biological assays, sterile-filtered DMSO is a common solvent for creating stock solutions. It is crucial to ensure the solvent is anhydrous, as moisture can promote degradation. After reconstitution, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q4: What is the stability of this compound in solution?

There is limited specific data on the stability of this compound in solution. However, as an aromatic polyketide, its stability in solution can be influenced by several factors including the solvent, pH, temperature, and exposure to light. For a related natural product, phoslactomycin B, stability was found to be optimal at a pH of 6.63, with degradation occurring in both acidic and basic conditions[2]. It is recommended to prepare fresh solutions for experiments or to conduct a small-scale stability study in your specific buffer system if the solution needs to be stored for an extended period.

Q5: Is this compound sensitive to light?

Q6: What are the potential signs of this compound degradation?

Degradation of this compound may be indicated by:

  • A change in the physical appearance of the solid, such as color change or clumping.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).

  • A decrease in biological activity or inconsistent results in your experiments.

Troubleshooting Guide

If you are encountering issues in your experiments with this compound, the following table may help you troubleshoot potential stability-related problems.

Issue Potential Cause Related to Stability Recommended Action
Inconsistent or lower-than-expected biological activity Degradation of this compound stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature, light exposure).Prepare a fresh stock solution from the solid compound. Aliquot the new stock solution into single-use vials for storage at -20°C or -80°C. Protect from light.
Instability of this compound in the experimental buffer or media (e.g., due to pH).Check the pH of your experimental medium. If possible, perform a time-course experiment to assess the stability of this compound in your specific buffer system by HPLC analysis.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Degradation of the compound.Use a freshly prepared solution for analysis. If analyzing a stored solution, compare the chromatogram to that of a freshly prepared standard. Consider performing forced degradation studies to identify potential degradation products.
Difficulty in dissolving the compound The compound may have degraded or absorbed moisture, altering its solubility.Ensure the compound has been stored in a tightly sealed container. If moisture absorption is suspected, the compound may need to be dried under vacuum (if its thermal stability allows). Attempt solubilization in a different, appropriate solvent.

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This protocol outlines a general approach for conducting stability studies on this compound. Researchers should adapt this protocol to their specific laboratory conditions and analytical capabilities.

1. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound solid. b. Dissolve the compound in a suitable solvent (e.g., DMSO, methanol) to a known concentration. This will be your stock solution. c. Analyze the initial purity and concentration of the stock solution using a validated stability-indicating HPLC method. This is your T=0 time point.

2. Stability Under Different Temperature Conditions: a. Aliquot the stock solution into several vials. b. Store the vials at different temperatures (e.g., 2-8°C, room temperature (~25°C), and an elevated temperature such as 40°C). c. At specified time points (e.g., 24h, 48h, 1 week, 1 month), remove a vial from each temperature condition. d. Analyze the samples by HPLC to determine the remaining concentration of this compound and the formation of any degradation products.

3. Photostability Testing: a. Expose a solution of this compound in a photostable, transparent container to a controlled light source that mimics both UV and visible light, as per ICH Q1B guidelines. b. Concurrently, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions. c. Analyze both the exposed and control samples by HPLC at various time points to assess the extent of photodegradation.

4. pH Stability Assessment: a. Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9). b. Add a small volume of the this compound stock solution to each buffer to achieve the desired final concentration. c. Incubate the solutions at a constant temperature. d. At various time points, analyze each sample by HPLC to determine the rate of degradation as a function of pH.

Data Presentation

The results from the stability studies should be summarized in tables for clear comparison.

Table 1: Temperature Stability of this compound in Solution

TemperatureTime Point% Remaining this compoundObservations (e.g., new peaks)
2-8°C0100-
24h
1 week
25°C0100-
24h
1 week
40°C0100-
24h
1 week

Table 2: pH Stability of this compound in Aqueous Buffers

pHTime Point% Remaining this compound
3.00100
6h
24h
7.00100
6h
24h
9.00100
6h
24h

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_studies Stability Studies cluster_analysis Analysis prep_solid This compound (Solid) prep_stock Prepare Stock Solution (e.g., in DMSO) prep_solid->prep_stock prep_t0 T=0 Analysis (HPLC) prep_stock->prep_t0 temp_study Temperature Stress (2-8°C, 25°C, 40°C) prep_t0->temp_study Aliquot Stock ph_study pH Stress (Acidic, Neutral, Basic) prep_t0->ph_study Aliquot Stock photo_study Photostability (Light vs. Dark Control) prep_t0->photo_study Aliquot Stock analysis HPLC Analysis at Time Points (e.g., 6h, 24h, 1 week) temp_study->analysis ph_study->analysis photo_study->analysis data Data Evaluation: - % Remaining Compound - Degradation Products analysis->data conclusion Establish Optimal Storage & Handling Conditions data->conclusion Determine Stability Profile

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_actions Corrective Actions start Inconsistent Experimental Results? check_reagents Other Reagents & Assay Conditions OK? start->check_reagents check_compound Suspect Compound Stability? check_reagents->check_compound Yes prep_fresh Prepare Fresh Stock Solution check_compound->prep_fresh Yes check_storage Review Storage & Handling: - Aliquoted? - Light protected? - Correct temperature? check_compound->check_storage No, review procedures re_run Repeat Experiment prep_fresh->re_run outcome outcome re_run->outcome Problem Resolved? stability_test Perform Stability Test in Experimental Buffer check_storage->stability_test stability_test->outcome success success outcome->success Yes failure failure outcome->failure No

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Frenolicin B Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Frenolicin B.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound crystallization process in a question-and-answer format.

Question 1: My this compound is not crystallizing out of the methanol solution upon cooling.

Answer:

Failure to crystallize from methanol can be due to several factors related to supersaturation and nucleation. Here are some troubleshooting steps:

  • Insufficient Concentration: The concentration of this compound in the methanol extract may be too low. A patent for producing this compound suggests concentrating the methanol extract to a this compound concentration of about 45 to 60 g/L before cooling.[1] If your concentration is significantly lower, you will need to concentrate it further.

  • Cooling Rate and Temperature: Rapid cooling can sometimes inhibit crystal growth. A controlled, slow cooling process is often more effective. The described process involves cooling the concentrated slurry to 0°C to 4°C for about 16 to 24 hours.[1] Ensure your cooling protocol is within this range and consider a more gradual temperature reduction.

  • Purity of the Sample: Impurities can significantly hinder crystallization by interfering with the formation of a crystal lattice.[2] Ensure that the purity of your this compound is high (>90%). If purity is a concern, consider an additional purification step before crystallization.

  • Seeding: If spontaneous nucleation is not occurring, consider adding a small seed crystal of this compound to the supersaturated solution to induce crystallization.

Question 2: I am observing an oily precipitate instead of crystals.

Answer:

"Oiling out" is a common issue in crystallization where the compound separates as a liquid phase instead of a solid. This often happens when the supersaturation is too high or the solvent is not ideal.

  • Adjust Supersaturation: Try reducing the concentration of this compound in your solution slightly. You can also try a slower cooling rate to prevent the rapid formation of an oily phase.

  • Solvent System Modification: The polarity of the solvent can influence crystal formation. While methanol is used for initial crystallization, a subsequent purification step in a patent utilizes a mixture of ethyl acetate and hexane.[1] You could experiment with adding a small amount of a less polar co-solvent to the methanol to reduce the solubility more gradually.

  • Temperature Optimization: Experiment with different final cooling temperatures. Sometimes, a slightly higher or lower temperature can favor crystal formation over oiling out.

Question 3: The purity of my crystallized this compound is lower than expected.

Answer:

Low purity can result from the co-precipitation of impurities or the inclusion of solvent in the crystal lattice.

  • Washing Procedure: The washing step is crucial for removing residual impurities from the crystal surface. A described method involves washing the wet cake with cold (e.g., about 4°C) methanol at a pH of about 2.[1] Ensure your washing solvent is cold and that the pH is appropriately adjusted. A subsequent wash with a non-polar solvent like hexane is also recommended to remove oily impurities.[1]

  • Recrystallization: If a single crystallization step does not yield the desired purity, recrystallization is a standard technique for purification. A patent describes dissolving crude this compound in ethyl acetate, concentrating it, and then crystallizing it again by cooling to achieve a higher purity of 98.5%.[1]

  • Rapid Crystallization: Crystallizing too quickly can trap impurities within the growing crystals.[3] Employing a slower cooling rate can lead to the formation of purer crystals.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to crystallization?

A1: Understanding the physicochemical properties of this compound is essential for designing a successful crystallization strategy.

PropertyValueSource
Molecular Formula C₁₈H₁₆O₆[4][5][6][7]
Molecular Weight 328.32 g/mol [4][5][6]
Melting Point 162 °C[6][8]
Water Solubility 0.74 g/L (predicted)[9]
logP 2.69 (predicted)[9]
pKa (Strongest Acidic) 9.41 (predicted)[9]

Q2: What is a reliable starting protocol for this compound crystallization?

A2: Based on a patented process, a two-step crystallization protocol can be employed to achieve high-purity this compound.[1] See the detailed experimental protocols section below.

Q3: My crystals are very small or needle-like. How can I grow larger crystals?

A3: The formation of small or needle-like crystals is often a result of rapid nucleation and slow growth. To obtain larger crystals, you need to control the rate of supersaturation.

  • Slower Cooling: A very slow and controlled cooling rate will reduce the number of nucleation events and allow the existing crystals to grow larger.

  • Solvent Diffusion: A vapor diffusion setup (hanging or sitting drop), commonly used in protein crystallography, can be adapted for small molecules to achieve slow solvent evaporation or anti-solvent diffusion, leading to gradual supersaturation and larger crystals.

  • Optimize Solvent System: Experiment with different solvent and anti-solvent combinations to find a system where this compound has moderate solubility, allowing for controlled crystal growth.

Experimental Protocols

Protocol 1: Initial Crystallization from Methanol

This protocol is adapted from a patented method for the initial crystallization of this compound.[1]

  • Concentration: Concentrate the methanol extract containing this compound to a final concentration of 45-60 g/L. This can be achieved using a rotary evaporator or a wiped-film evaporator at approximately 45°C under vacuum.

  • Cooling: Cool the concentrated slurry to 0-4°C and maintain this temperature for 16-24 hours to allow for complete crystallization.

  • Filtration: Filter the slurry to collect the crude this compound crystals.

  • Washing:

    • Wash the wet crystal cake with an equal volume of cold (4°C) methanol with a pH adjusted to approximately 2.

    • Perform a second wash by reslurrying the solids in approximately 10 volumes of hexane for 10-15 minutes to remove oily impurities.

  • Drying: Filter the washed crystals and dry them under vacuum at around 30°C.

Protocol 2: Recrystallization for High Purity

This protocol is for the purification of crude this compound to achieve higher purity.[1]

  • Dissolution: Dissolve the crude this compound solids in ethyl acetate to a concentration of approximately 80 g/L.

  • Filtration: Filter the ethyl acetate solution to remove any insoluble impurities.

  • Concentration: Concentrate the filtrate under a nitrogen atmosphere and vacuum at 35°C in a crystallizer to a final this compound concentration of about 300 g/L.

  • Controlled Cooling: Cool the concentrate at a programmed rate of 2.1°C/hour for 16 hours to a final temperature of 0°C.

  • Filtration: Filter the crystallized this compound under cold (4°C) conditions.

  • Washing:

    • Wash the crystal cake with a cold (4°C) 50/50 (v/v) % solution of ethyl acetate and hexane.

    • Follow with a final wash with cold hexane.

  • Drying: Dry the purified this compound crystals under vacuum.

Visualizations

TroubleshootingWorkflow start Start Crystallization Experiment issue Issue Encountered? start->issue no_crystals No Crystals Formed issue->no_crystals Yes, no crystals oily_precipitate Oily Precipitate issue->oily_precipitate Yes, oily precipitate low_purity Low Purity issue->low_purity Yes, low purity success High-Quality Crystals Obtained issue->success No check_concentration Check Concentration (45-60 g/L in MeOH) no_crystals->check_concentration check_cooling Verify Cooling Protocol (0-4°C, 16-24h) no_crystals->check_cooling check_purity Assess Sample Purity (>90%) no_crystals->check_purity adjust_supersaturation Adjust Supersaturation (Lower concentration, slower cooling) oily_precipitate->adjust_supersaturation modify_solvent Modify Solvent System (e.g., add co-solvent) oily_precipitate->modify_solvent improve_washing Improve Washing Steps (Cold, pH-adjusted solvent) low_purity->improve_washing recrystallize Perform Recrystallization low_purity->recrystallize slow_crystallization Slow Down Crystallization Rate low_purity->slow_crystallization

Caption: Troubleshooting workflow for this compound crystallization.

FrenolicinB_Crystallization_Protocol cluster_initial Initial Crystallization cluster_recrystallization Recrystallization for High Purity conc_meth Concentrate Methanol Extract (45-60 g/L) cool_meth Cool to 0-4°C (16-24h) conc_meth->cool_meth filter_meth Filter Crude Product cool_meth->filter_meth wash_meth Wash with Cold, Acidic Methanol and Hexane filter_meth->wash_meth dry_meth Dry Crude Product wash_meth->dry_meth crude_product Crude this compound (~90% Purity) dry_meth->crude_product dissolve_ea Dissolve in Ethyl Acetate (80 g/L) filter_ea Filter Solution dissolve_ea->filter_ea conc_ea Concentrate to 300 g/L filter_ea->conc_ea cool_ea Controlled Cooling to 0°C conc_ea->cool_ea filter_pure Filter Pure Crystals cool_ea->filter_pure wash_pure Wash with Ethyl Acetate/Hexane filter_pure->wash_pure dry_pure Dry Pure this compound wash_pure->dry_pure pure_product High Purity this compound (>98.5%) dry_pure->pure_product start Start with this compound in Methanol Extract start->conc_meth crude_product->dissolve_ea

References

Technical Support Center: Enhancing Frenolicin B Production in Streptomyces roseofulvus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the production of Frenolicin B from Streptomyces roseofulvus. The following guides and frequently asked questions (FAQs) are designed to address common issues encountered during strain improvement and fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: My wild-type Streptomyces roseofulvus strain produces very low or undetectable levels of this compound. What are the initial steps to improve production?

A1: Low initial production is a common challenge. Here are several strategies to consider:

  • Medium Optimization: The composition of your culture medium is critical. Systematically evaluate different carbon and nitrogen sources, as well as phosphate concentrations and trace metal availability. Many Streptomyces species exhibit enhanced secondary metabolite production when shifted from a rich growth medium to a production medium with different nutrient limitations.[1]

  • Fermentation Parameter Optimization: Key physical parameters to optimize include pH, temperature, aeration (dissolved oxygen), and agitation speed. These factors significantly influence mycelial morphology and secondary metabolism.[1][2]

  • One Strain, Many Compounds (OSMAC) Approach: Cultivate your strain under a variety of different conditions (e.g., different media, temperatures, and shaking speeds). This can sometimes trigger the expression of otherwise silent or lowly expressed biosynthetic gene clusters.

  • Classical Mutagenesis: If optimization of conditions is insufficient, consider classical mutagenesis using UV irradiation or chemical mutagens like N-methyl-N'-nitro-N-nitrosoguanidine (NTG) to generate a library of mutants, which can then be screened for higher producers.

Q2: What are some common pitfalls when cultivating Streptomyces roseofulvus in liquid culture?

A2: Streptomyces cultivation can be challenging due to its filamentous growth (mycelia). Common issues include:

  • Pellet Formation: Mycelia can aggregate into dense pellets, leading to poor nutrient and oxygen transfer to the cells in the center. This can limit growth and secondary metabolite production. Modifying agitation speed and using spring coils in flasks can help create a more dispersed mycelial culture.

  • Contamination: Streptomyces cultures can be susceptible to contamination. Strict aseptic techniques are crucial during all stages of handling.

  • Inconsistent Inoculum: The age and quality of the seed culture can significantly impact the outcome of the production culture. It is important to establish a standardized protocol for preparing your inoculum.

Q3: Are there any known genetic targets for metabolic engineering in S. roseofulvus to specifically increase this compound production?

A3: While specific metabolic engineering studies on S. roseofulvus for this compound are not extensively documented in publicly available literature, general strategies can be applied based on the known biosynthetic pathway and common regulatory mechanisms in Streptomyces:

  • Overexpression of Pathway-Specific Activators: The this compound biosynthetic gene cluster (BGC) likely contains one or more pathway-specific regulatory genes. Overexpressing these activators can lead to increased transcription of the entire BGC and enhanced production.[3]

  • Precursor Supply Enhancement: The biosynthesis of this compound, a polyketide, depends on the availability of precursor molecules derived from primary metabolism. Engineering central carbon metabolism to increase the pool of these precursors can significantly boost production.[4]

  • Ribosome Engineering: Introducing mutations in ribosomal protein genes can sometimes trigger a metabolic shift that enhances the production of secondary metabolites.[5] This has been shown to be effective in other Streptomyces species for improving antibiotic yields.

Troubleshooting Guides

Issue 1: Inconsistent this compound Yields Between Batches
Possible Cause Troubleshooting Step
Inoculum Variability Standardize the age and physiological state of your seed culture. Ensure consistent spore concentrations or mycelial fragmentation for inoculation.
Medium Preparation Double-check the weighing and preparation of all media components. Inconsistent concentrations of key nutrients can lead to variable results.
Physical Parameters Calibrate and monitor pH meters, thermometers, and incubator shakers to ensure consistent conditions across all experiments.
Mycelial Morphology Visually inspect the morphology of your cultures. Significant differences in pellet size or mycelial density can affect production. Adjust agitation or use baffles to promote more uniform growth.
Issue 2: High Biomass but Low this compound Production
Possible Cause Troubleshooting Step
Nutrient Repression High concentrations of easily metabolizable carbon or nitrogen sources can support rapid growth but repress secondary metabolism. Design a two-stage fermentation with a growth phase followed by a production phase in a nutrient-limiting medium.
Sub-optimal pH Shift Secondary metabolite production in Streptomyces is often triggered by a pH shift during the fermentation. Monitor the pH profile of your culture and consider using buffered media or pH control in a bioreactor.
Feedback Inhibition The accumulation of this compound or a related intermediate may be inhibiting its own biosynthesis. Consider strategies for in-situ product removal.
Incorrect Timing of Harvest This compound is a secondary metabolite, and its production is typically highest during the stationary phase of growth.[1] Perform a time-course experiment to determine the optimal harvest time.

Experimental Protocols

Protocol 1: Classical Mutagenesis using UV and NTG

This protocol is adapted from methodologies used for other Streptomyces species and serves as a starting point.[6]

  • Spore Suspension Preparation:

    • Grow S. roseofulvus on a suitable agar medium (e.g., ISP2 or Bennett's agar) until sporulation is abundant.

    • Harvest spores by scraping the surface of the agar with a sterile loop and suspending them in sterile water with a wetting agent (e.g., 0.05% Tween 80).

    • Filter the suspension through sterile cotton wool to remove mycelial fragments.

    • Wash the spores by centrifugation and resuspend in a suitable buffer (e.g., Tris-HCl).

    • Determine the spore concentration using a hemocytometer.

  • UV Mutagenesis:

    • Adjust the spore suspension to a concentration of 10⁸ spores/mL.

    • Spread 100 µL of the suspension onto an agar plate.

    • Expose the plate to a UV lamp (254 nm) at a fixed distance.

    • Create a kill curve by exposing plates for different durations (e.g., 0, 15, 30, 60, 90, 120 seconds).

    • Incubate the plates in the dark to prevent photoreactivation.

    • Aim for a 99% kill rate for optimal mutant generation. Collect surviving colonies for screening.

  • NTG Mutagenesis:

    • Adjust the spore suspension to 10⁸ spores/mL in a suitable buffer (e.g., Tris-maleate buffer, pH 9.0).

    • Add NTG to a final concentration of 0.5-1.0 mg/mL.

    • Incubate at a specific temperature (e.g., 30°C) with shaking for a set time (e.g., 30-60 minutes).

    • Stop the reaction by washing the spores with a suitable buffer.

    • Plate serial dilutions of the treated spores to determine the survival rate and obtain single colonies for screening.

Protocol 2: Fermentation Medium Optimization using a One-Factor-at-a-Time (OFAT) Approach

This protocol provides a framework for systematically optimizing medium components.

  • Establish a Baseline Medium: Start with a known production medium for Streptomyces or a rich medium like Tryptic Soy Broth.

  • Vary Carbon Sources:

    • Prepare the baseline medium with different primary carbon sources (e.g., glucose, fructose, mannitol, starch) at a fixed concentration (e.g., 2% w/v).

    • Inoculate with a standardized S. roseofulvus seed culture.

    • Ferment under standard conditions for a fixed period.

    • Measure biomass and this compound production.

  • Vary Nitrogen Sources:

    • Using the best carbon source identified, prepare media with different nitrogen sources (e.g., yeast extract, peptone, soy meal, ammonium sulfate) at a fixed concentration.

    • Repeat the fermentation and analysis steps.

  • Optimize Concentrations:

    • Once the best carbon and nitrogen sources are identified, vary their concentrations systematically to find the optimal levels.

  • Evaluate Other Factors: Sequentially test the effect of different phosphate sources, trace metal concentrations, and other supplements.

Quantitative Data Summary

While specific data for this compound strain improvement is limited, the following table presents representative data from strain improvement programs for other Streptomyces secondary metabolites to illustrate the potential for yield enhancement.

Organism Product Strain Improvement Method Initial Yield Improved Yield Fold Increase Reference
Streptomyces roseosporusDaptomycinNTG & He-Ne Laser Mutagenesis~120 mg/L616 mg/L~5.1[7]
Streptomyces nodosusAmphotericin BNTG & UV Mutagenesis580 mg/L5,260 mg/L~9.1
Streptomyces hygroscopicusRapamycinNTG Mutagenesis & Optimization(Baseline)67% higher than wild type~1.7[6]
Streptomyces sp. 891-B6Chrysomycin AUV Mutagenesis & Optimization952.3 mg/L1601.9 mg/L~1.7

Visualizations

Experimental Workflow for Strain Improvement

G cluster_0 Strain Development cluster_1 Screening & Selection cluster_2 Process Optimization Wild-type S. roseofulvus Wild-type S. roseofulvus Mutagenesis Mutagenesis Wild-type S. roseofulvus->Mutagenesis UV / NTG Mutant Library Mutant Library Mutagenesis->Mutant Library Primary Screening Primary Screening Mutant Library->Primary Screening Agar Plug Assay / HPLC Secondary Screening Secondary Screening Primary Screening->Secondary Screening Shake Flask Culture High-Producing Mutant High-Producing Mutant Secondary Screening->High-Producing Mutant Fermentation Optimization Fermentation Optimization High-Producing Mutant->Fermentation Optimization Medium / Conditions Scale-up Scale-up Fermentation Optimization->Scale-up

Caption: Workflow for classical strain improvement of S. roseofulvus.

Logical Flow for Troubleshooting Low Yield

G start Low this compound Yield check_culture Are growth and morphology consistent? start->check_culture optimize_inoculum Standardize Inoculum (Age, Concentration) check_culture->optimize_inoculum No check_production Is biomass high but production low? check_culture->check_production Yes optimize_conditions Optimize Physical Parameters (pH, Temp, Agitation) optimize_inoculum->optimize_conditions optimize_medium Optimize Medium (C/N Ratio, Phosphate) check_production->optimize_medium Yes strain_improvement Consider Strain Improvement (Mutagenesis / Engineering) check_production->strain_improvement No time_course Perform Time-Course Analysis optimize_medium->time_course time_course->strain_improvement

Caption: Troubleshooting logic for low this compound production.

Potential Metabolic Engineering Targets

G cluster_pathway This compound Biosynthesis cluster_targets Engineering Strategies precursors Primary Metabolism (e.g., Acetyl-CoA, Malonyl-CoA) pks Polyketide Synthase (PKS) (frn gene cluster) precursors->pks frenolicin_b This compound pks->frenolicin_b upregulate_precursors Upregulate Precursor Supply upregulate_precursors->precursors Enhance overexpress_activator Overexpress Pathway-Specific Activator (e.g., frnR) overexpress_activator->pks Activate Transcription delete_competitors Delete Competing Pathways delete_competitors->precursors Increase Pool

Caption: Metabolic engineering targets for enhancing this compound yield.

References

Technical Support Center: Enhancing the Bioactivity of Frenolicin B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working to enhance the bioactivity of Frenolicin B derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and biological evaluation of this compound derivatives.

Question Possible Cause(s) Suggested Solution(s)
Why is the yield of my this compound derivative low after heterologous expression? 1. Suboptimal Host Strain: The chosen heterologous host (e.g., Streptomyces coelicolor) may have inefficient precursor supply or competing metabolic pathways. 2. Codon Usage: The codons in your biosynthetic gene cluster may not be optimized for the expression host. 3. Formation of Shunt Products: The polyketide synthase (PKS) machinery can sometimes produce truncated or incorrectly folded side products. 4. Toxicity of the Derivative: The produced derivative may be toxic to the host, limiting production.1. Host Strain Optimization: Consider using engineered host strains with enhanced precursor pools or knockout of competing pathways. 2. Codon Optimization: Synthesize codon-optimized genes for your expression host. 3. Culture Condition Optimization: Vary media composition, temperature, and fermentation time to favor the desired product. 4. Promoter Engineering: Use an inducible promoter to control the timing of derivative production, separating it from the host's primary growth phase.
I am observing multiple unexpected peaks during HPLC purification of my derivative. What could be the cause? 1. Instability of the Compound: this compound and its derivatives can be sensitive to pH and light, leading to degradation products. 2. Incomplete Conversion: If performing a chemical modification, the reaction may not have gone to completion. 3. Presence of Isomers: The reaction conditions may have produced stereoisomers of your desired compound.1. Optimize Purification Conditions: Use buffers with a neutral pH, protect samples from light, and work at lower temperatures. 2. Reaction Monitoring: Use Thin Layer Chromatography (TLC) or analytical HPLC to monitor the reaction progress and ensure completion. 3. Chiral Chromatography: If isomers are suspected, use a chiral column for separation and analysis.
The bioactivity of my new derivative is lower than expected. What are the potential reasons? 1. Incorrect Structure: The final compound may not be the intended structure. 2. Poor Solubility: The derivative may have poor solubility in the assay medium, reducing its effective concentration. 3. Inappropriate Assay Conditions: The chosen assay may not be sensitive enough, or the conditions (e.g., incubation time, cell density) may be suboptimal. 4. Structure-Activity Relationship (SAR): The modification may have negatively impacted the pharmacophore responsible for bioactivity.1. Structural Verification: Confirm the structure of your final compound using NMR and mass spectrometry. 2. Solubility Enhancement: Use a co-solvent like DMSO, but ensure the final concentration is not toxic to the cells in your assay. 3. Assay Optimization: Run control experiments with known active compounds to validate the assay. Titrate your compound to determine the optimal concentration range. 4. Rational Design: Refer to existing SAR data to guide the design of new derivatives.
I am not seeing inhibition of 4E-BP1 phosphorylation in my Western blot after treating cells with a this compound derivative. 1. Inactive Compound: The derivative may not be active against the intended target. 2. Insufficient Concentration or Incubation Time: The concentration of the compound or the treatment time may be too low to elicit a response. 3. Poor Antibody Quality: The primary or secondary antibodies used for the Western blot may be of poor quality or used at a suboptimal dilution. 4. Technical Issues with Western Blotting: Problems with protein transfer, blocking, or washing can lead to weak or no signal.1. Confirm Bioactivity: First, confirm that your compound shows the expected phenotype (e.g., inhibition of cell growth) in a cellular assay. 2. Dose-Response and Time-Course Experiments: Perform experiments with a range of concentrations and incubation times to determine the optimal conditions. 3. Antibody Validation: Use positive and negative controls to validate your antibodies. Titrate the antibodies to find the optimal working concentration. 4. Optimize Western Blot Protocol: Ensure efficient protein transfer, use an appropriate blocking buffer, and perform thorough washes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the antitumor effects of this compound?

A1: this compound exerts its antitumor effects by selectively inhibiting two key antioxidant proteins, Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[1] This inhibition leads to an increase in reactive oxygen species (ROS), which in turn activates the tuberous sclerosis complex (TSC) and inhibits the mTORC1/4E-BP1 signaling axis, ultimately leading to decreased cancer cell growth.[1]

Q2: How can the bioactivity of this compound derivatives be enhanced?

A2: Structure-activity relationship studies have shown that modifications at the C15 position of the this compound scaffold can significantly impact its bioactivity. For example, extending the C-15 methyl substituent to a propyl group has been shown to improve antiparasitic activity against Eimeria tenella.[2] Therefore, rational design of analogs with different substituents at the C15 position is a promising strategy for enhancing bioactivity.[2][3]

Q3: What are some of the challenges in producing this compound and its derivatives?

A3: Key challenges include low fermentation titers from the natural producer, Streptomyces roseofulvus, and complex synthetic procedures for chemical modification.[2] Heterologous expression in hosts like Streptomyces coelicolor offers an alternative but can be hampered by low yields and the production of undesired shunt products.[2]

Q4: What type of bioassays are suitable for screening this compound derivatives?

A4: For antiparasitic activity, assays using Toxoplasma gondii are commonly employed, where the inhibition of parasite growth is measured.[2][3] For antifungal activity, standard broth microdilution or disk diffusion assays can be used to determine the minimum inhibitory concentration (MIC). For antitumor activity, cell viability assays with cancer cell lines can be used to determine the EC50 or IC50 values.

Data Presentation

Bioactivity of this compound Analogs at the C15 Position
CompoundR Group at C15Toxoplasma gondii ED50 (nM)HFF Cytotoxicity ED50 (nM)Therapeutic Index
1a Methyl230 ± 155700 ± 80025
1b (this compound) Propyl120 ± 104500 ± 50038
1c Isopropyl350 ± 208000 ± 90023
1d Pentyl180 ± 153200 ± 40018

Data sourced from Engineered Biosynthesis of the Antiparasitic Agent this compound and Rationally Designed Analogs in a Heterologous Host.[2]

Experimental Protocols

Protocol 1: In Vitro Anti-Toxoplasma gondii Activity Assay

This protocol describes a method to determine the 50% effective dose (ED50) of this compound derivatives against Toxoplasma gondii.

Materials:

  • Human foreskin fibroblasts (HFFs)

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives dissolved in DMSO

  • 96-well plates

  • Luciferase assay reagent (if using a luciferase-expressing parasite strain) or materials for a plaque assay.

Procedure:

  • Cell Seeding: Seed HFFs in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Parasite Infection: Infect the HFF monolayer with T. gondii tachyzoites at a multiplicity of infection (MOI) of 0.5.

  • Compound Treatment: Two hours post-infection, add serial dilutions of the this compound derivatives to the wells. Include a vehicle control (DMSO) and a positive control (e.g., pyrimethamine).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Parasite Growth:

    • Luciferase Assay: If using a luciferase-expressing strain, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

    • Plaque Assay: For longer-term inhibition studies, after 7-9 days of incubation, fix the cells with methanol and stain with crystal violet to visualize and quantify the plaques.

  • Data Analysis: Calculate the ED50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 2: Western Blot Analysis of 4E-BP1 Phosphorylation

This protocol details the steps to assess the effect of this compound derivatives on the mTORC1 signaling pathway.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • This compound derivative

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the this compound derivative at the desired concentration for the specified time. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated 4E-BP1 signal to the total 4E-BP1 and the loading control (β-actin).

Mandatory Visualization

FrenolicinB_Signaling_Pathway cluster_cell Cancer Cell FrenolicinB This compound Derivative Prx1_Grx3 Prx1 / Grx3 FrenolicinB->Prx1_Grx3 Inhibits ROS ↑ Reactive Oxygen Species (ROS) ROS->Prx1_Grx3 TSC_Complex TSC1/TSC2 Complex ROS->TSC_Complex Activates Rheb Rheb-GTP TSC_Complex->Rheb Inhibits GTP loading mTORC1 mTORC1 Rheb->mTORC1 Activates _4EBP1_active 4E-BP1 (Active) mTORC1->_4EBP1_active Phosphorylates _4EBP1_inactive p-4E-BP1 (Inactive) eIF4E eIF4E _4EBP1_active->eIF4E Binds & Inhibits eIF4E->_4EBP1_inactive Translation_Initiation Translation Initiation eIF4E->Translation_Initiation Cell_Growth ↓ Cell Growth & Proliferation Translation_Initiation->Cell_Growth Experimental_Workflow cluster_synthesis Derivative Synthesis & Purification cluster_bioassay Bioactivity Evaluation cluster_mechanistic Mechanism of Action Study start Heterologous Expression of this compound Biosynthetic Genes extraction Solvent Extraction start->extraction purification HPLC Purification extraction->purification characterization Structure Verification (NMR, MS) purification->characterization treatment Treatment with Derivatives characterization->treatment cell_culture Cell Culture (e.g., HFFs, Cancer Cells) cell_culture->treatment assay Bioactivity Assay (e.g., Anti-Toxoplasma, Cytotoxicity) treatment->assay data_analysis Data Analysis (ED50/IC50 Calculation) assay->data_analysis western_blot Western Blot for p-4E-BP1 data_analysis->western_blot ros_detection ROS Detection Assay data_analysis->ros_detection pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis ros_detection->pathway_analysis

References

Strategies to reduce impurities in Frenolicin B preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities in Frenolicin B preparations.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound preparations?

A1: this compound is a polyketide natural product typically isolated from fermentation cultures of Streptomyces roseofulvus or related species.[1] The most common impurities are structurally related frenolicin analogues that are co-produced by the microorganism. These include, but are not limited to:

  • Frenolicin

  • Deoxyfrenolicin[1]

  • Frenolicins C-G[2]

  • Other related pyranonaphthoquinones[2]

Additionally, impurities can arise from the degradation of this compound during extraction, purification, or storage.

Q2: My this compound preparation shows low purity after initial extraction. What are the likely causes?

A2: Low purity after initial extraction is common and can be attributed to several factors:

  • Co-extraction of related compounds: The solvent system used for extraction (e.g., ethyl acetate) will also extract other frenolicin analogues and structurally similar metabolites.[2]

  • Extraction of non-polar impurities: Lipids and other non-polar compounds from the fermentation broth can be co-extracted.

  • Degradation of this compound: The molecule may be sensitive to pH, temperature, and light, leading to the formation of degradation products during the extraction process.

Q3: I am observing co-elution of impurities with this compound during my chromatographic purification. How can I improve the separation?

A3: Co-elution is a common challenge when purifying compounds from a complex mixture of structurally similar molecules. To improve separation, consider the following strategies:

  • Optimize the mobile phase: Small changes in the solvent composition, such as varying the ratio of organic solvent to water or using a different organic modifier (e.g., acetonitrile vs. methanol), can significantly alter selectivity.

  • Change the stationary phase: If using reversed-phase chromatography (e.g., C18), consider a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a polar-embedded column.

  • Adjust the pH of the mobile phase: For ionizable compounds, adjusting the pH can alter their retention time and improve separation from closely eluting impurities.

  • Employ a different chromatographic technique: If reversed-phase HPLC is not providing adequate separation, consider normal-phase chromatography, ion-exchange chromatography, or counter-current chromatography.

Q4: How can I monitor the purity of my this compound preparation?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and effective method for monitoring the purity of this compound. An HPLC-MS system can provide information on the retention time, UV-Vis spectrum, and mass-to-charge ratio of the main component and any impurities, aiding in their identification. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of the final product and any isolated impurities.[3][4]

Troubleshooting Guides

Issue 1: Broad or Tailing Peaks in HPLC Analysis
Possible Cause Suggested Solution
Column Overload Reduce the injection volume or the concentration of the sample.
Poor Sample Solubility Ensure the sample is fully dissolved in the mobile phase or a compatible solvent.
Secondary Interactions with Stationary Phase Add a competing agent to the mobile phase (e.g., triethylamine for basic compounds) or switch to a different column with a more inert stationary phase.
Column Degradation Replace the column with a new one. Use a guard column to extend the lifetime of the analytical column.
Issue 2: Appearance of New Impurity Peaks During Purification or Storage
Possible Cause Suggested Solution
Degradation due to pH This compound, as a benzoisochromanequinone, may be susceptible to hydrolysis under acidic or basic conditions. Maintain a neutral pH during purification and storage.[5][6]
Thermal Degradation Avoid high temperatures during solvent evaporation and storage. Store purified this compound at low temperatures (e.g., -20°C or -80°C).[7]
Oxidative Degradation Use degassed solvents for chromatography and store the final product under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Protect the sample from light during all stages of purification and storage by using amber vials or covering glassware with aluminum foil.[8]

Data Presentation

Table 1: Hypothetical Impurity Profile of a Crude this compound Extract Determined by HPLC-MS

Peak No. Retention Time (min) [M-H]⁻ (m/z) Proposed Identity Relative Abundance (%)
18.5327.08Deoxyfrenolicin15
29.2343.07Frenolicin10
310.1328.09This compound 65
411.5344.09Frenolicin C/D/E isomer5
512.3358.08Frenolicin F/G isomer5

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment of this compound
  • Instrumentation: HPLC system with a DAD or UV detector and a Mass Spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm and 280 nm; MS scan in negative ion mode.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in methanol or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: General Strategy for Preparative HPLC Purification of this compound
  • Method Development on Analytical Scale: Using the analytical HPLC method described above, optimize the separation of this compound from its major impurities. The goal is to maximize the resolution between the this compound peak and the adjacent impurity peaks.

  • Scale-Up Calculation: Based on the analytical method, calculate the parameters for the preparative scale, including the flow rate and injection volume, based on the dimensions of the preparative column.

  • Sample Loading Study: On the analytical column, perform a loading study by injecting increasing amounts of the crude sample to determine the maximum loading capacity before resolution is compromised.

  • Preparative Run:

    • Column: A preparative C18 column with the same stationary phase as the analytical column.

    • Mobile Phase: Use the same mobile phase composition as the optimized analytical method.

    • Flow Rate and Gradient: Use the scaled-up flow rate and gradient.

    • Injection: Dissolve the crude extract in a suitable solvent at a high concentration and inject the maximum calculated volume.

    • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to this compound.

  • Purity Analysis of Fractions: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pooling and Evaporation: Pool the fractions with the desired purity and remove the solvent under reduced pressure at a low temperature to obtain the purified this compound.

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification cluster_analysis Final Product Analysis fermentation Streptomyces Fermentation extraction Solvent Extraction (e.g., Ethyl Acetate) fermentation->extraction concentration Concentration in vacuo extraction->concentration prep_hplc Preparative HPLC concentration->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling final_concentration Solvent Evaporation pooling->final_concentration final_purity Final Purity Assessment (HPLC-MS) final_concentration->final_purity structure_elucidation Structural Confirmation (NMR) final_purity->structure_elucidation pure_product Pure this compound structure_elucidation->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_identification Identify the Problem cluster_solutions Implement Solutions start Impurity Issue Detected co_elution Co-elution of Impurities start->co_elution new_peaks Appearance of New Peaks start->new_peaks low_yield Low Purification Yield start->low_yield optimize_hplc Optimize HPLC Method (Mobile Phase, Column) co_elution->optimize_hplc check_stability Investigate Product Stability (pH, Temp, Light) new_peaks->check_stability low_yield->optimize_hplc optimize_extraction Optimize Extraction/Handling low_yield->optimize_extraction reanalyze Re-analyze Purity optimize_hplc->reanalyze check_stability->reanalyze optimize_extraction->reanalyze

Caption: Troubleshooting workflow for this compound impurity issues.

References

Technical Support Center: Overcoming Resistance to Frenolicin B in Microbial Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Frenolicin B resistance in microbial strains.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a pyranonaphthoquinone natural product that selectively inhibits Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[1][2] This inhibition occurs through the covalent modification of active-site cysteines in these antioxidant proteins.[1] The disruption of Prx1 and Grx3 leads to a decrease in cellular glutathione levels and an increase in reactive oxygen species (ROS), which ultimately inhibits cell growth.[1] In cancer cells, this process has been shown to inhibit the mTORC1/4E-BP1 signaling axis.[1]

Q2: What types of microbial strains is this compound effective against?

A2: this compound, produced by the bacterium Streptomyces roseofulvus, has demonstrated antibiotic, antifungal, and antitumor properties.[2][3] It has shown strong antifungal activity against Fusarium graminearum, including carbendazim-resistant strains, as well as other Fusarium species like F. asiaticum.[4] It also exhibits antiparasitic activity against organisms such as Eimeria tenella and Toxoplasma gondii.[5]

Q3: Are there any known mechanisms of resistance to this compound in microbial strains?

A3: Currently, there is limited specific research detailing clinically or experimentally observed resistance mechanisms to this compound in microbial strains. However, based on established principles of antimicrobial resistance, potential mechanisms could include target modification, increased drug efflux, or enzymatic degradation of the compound.[6][7][8][9]

Q4: What are the typical effective concentrations of this compound?

A4: The effective concentration (EC50) of this compound varies depending on the target organism. For example, against Fusarium graminearum strain PH-1, the EC50 value is 0.51 mg/L.[4] Against various carbendazim-resistant Fusarium strains, the EC50 values range from 0.25 to 0.92 mg/L.[4]

Troubleshooting Guides

Problem 1: Decreased Susceptibility to this compound in a Previously Sensitive Microbial Strain

Q: My microbial strain, which was initially sensitive to this compound, is now showing reduced susceptibility or outright resistance. What could be the cause, and how can I investigate it?

A: This is a common issue when working with antimicrobial compounds and suggests the development of resistance. The primary potential causes are target modification, increased efflux pump activity, or enzymatic degradation of this compound. A systematic approach is necessary to identify the underlying mechanism.

Experimental Workflow for Investigating Resistance:

G cluster_0 Initial Observation cluster_1 Phase 1: Preliminary Investigation cluster_2 Phase 2: Mechanism Identification cluster_3 Phase 3: Further Analysis A Decreased this compound Susceptibility Observed B Confirm MIC/EC50 Shift A->B C Sequence Target Genes (e.g., prx1, grx3) B->C D Efflux Pump Inhibitor Assay B->D E Mutations Found in Target Genes? C->E F EPI Restores Susceptibility? D->F E->F No G Target Modification Likely E->G Yes H Efflux Pump Upregulation Likely F->H Yes I Investigate Enzymatic Degradation F->I No J Express Wild-Type Target in Resistant Strain G->J K Transcriptomic Analysis (Efflux Pump Genes) H->K L LC-MS Analysis of This compound in Culture I->L G FB This compound Prx1 Peroxiredoxin 1 (Prx1) FB->Prx1 Inactivation Grx3 Glutaredoxin 3 (Grx3) FB->Grx3 Inactivation ROS Reactive Oxygen Species (ROS) Prx1->ROS Fails to reduce GSH Glutathione (GSH) Grx3->GSH Fails to maintain GSH->ROS Normally reduces mTORC1 mTORC1 Signaling ROS->mTORC1 Inhibition via TSC Growth Cell Growth Inhibition mTORC1->Growth Leads to G cluster_cell Microbial Cell Target Target Proteins (Prx1, Grx3) FB_in This compound (Extracellular) Target->FB_in Mutation Prevents Binding (Resistance) Efflux Efflux Pump FB_effluxed This compound (Effluxed) Efflux->FB_effluxed Expulsion (Resistance) Enzyme Degrading Enzyme FB_out Inactive This compound Enzyme->FB_out Degradation (Resistance) FB_in->Target Inhibition (Normal Action) FB_in->Efflux Enters Cell FB_in->Enzyme Enters Cell

References

Technical Support Center: Optimizing Frenolicin B Delivery in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Frenolicin B. The information provided aims to address specific issues that may be encountered during the in vivo delivery of this promising but challenging hydrophobic molecule.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the in vivo delivery of this compound?

A1: The primary challenge in delivering this compound in vivo stems from its hydrophobic nature and consequently poor aqueous solubility.[1][2] This can lead to low bioavailability, rapid clearance from circulation, and difficulty in achieving therapeutic concentrations at the target site.[1] Formulating this compound to improve its solubility and stability in a physiological environment is therefore critical for successful in vivo studies.

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the poor solubility of this compound and enhance its oral bioavailability. These include:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can encapsulate this compound, improving its solubilization in the gastrointestinal tract and facilitating absorption.[3][4][5]

  • Particle Size Reduction: Micronization or conversion into nanoparticles increases the surface area of the drug, which can enhance the dissolution rate.[1][6]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its wettability and dissolution.[2]

  • Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymers can protect it from degradation and allow for controlled release.[7]

Q3: What is the mechanism of action of this compound that should be considered when designing in vivo efficacy studies?

A3: this compound is a selective inhibitor of Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3). This inhibition leads to an increase in reactive oxygen species (ROS), which in turn inhibits the mTORC1/4E-BP1 signaling pathway.[8] This pathway is crucial for protein synthesis and cell growth, and its inhibition is a key aspect of this compound's antitumor activity.[9][10] Efficacy studies should therefore include assessments of biomarkers related to this pathway, such as the phosphorylation status of 4E-BP1.

Q4: Are there any predicted physicochemical properties of this compound that can guide formulation development?

A4: While extensive experimental data is limited, some key physicochemical properties of this compound have been computed and can be used to guide formulation strategies. These are summarized in the table below.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueImplication for In Vivo Delivery
Molecular Formula C₁₈H₁₆O₆[8][11]Provides the basis for molecular weight calculation.
Molecular Weight 328.32 g/mol [11]Influences diffusion and transport across biological membranes.
Computed logP 1.9[11]Indicates a hydrophobic nature, suggesting poor aqueous solubility and the need for solubilizing formulations.
Polar Surface Area 89.9 Ų[11]Affects membrane permeability.

Note: The logP value is a computed prediction and should be experimentally verified for precise formulation design.

Table 2: Example of a Lipid-Based Formulation for a Poorly Soluble Compound

ComponentExample ExcipientFunctionTypical Concentration Range (% w/w)
Oil Phase Labrafac™ PGSolubilizes the hydrophobic drug.20 - 60
Surfactant Kolliphor® ELForms a stable emulsion upon dilution in aqueous fluids.30 - 70
Co-surfactant Transcutol® HPImproves the emulsification process and drug solubility.10 - 30

This table provides a general example. The optimal formulation for this compound would require experimental optimization.

Troubleshooting Guides

Issue 1: Low or Variable Bioavailability after Oral Administration

Potential Cause Troubleshooting Step
Poor drug dissolution in the gastrointestinal (GI) tract. Develop a lipid-based formulation (e.g., SEDDS) to pre-dissolve this compound.[4]Reduce the particle size of the drug substance through micronization or creating a nanosuspension.[6]
Precipitation of the drug in the GI lumen. Incorporate precipitation inhibitors into the formulation, such as hydrophilic polymers (e.g., HPMC).Ensure the formulation can maintain the drug in a solubilized state upon dilution with GI fluids.
First-pass metabolism. Consider co-administration with inhibitors of relevant metabolic enzymes, if known.Investigate alternative routes of administration, such as intravenous injection, to bypass the liver.

Issue 2: Instability of the Formulation

Potential Cause Troubleshooting Step
Phase separation of lipid-based formulations. Optimize the ratio of oil, surfactant, and co-surfactant.Screen different excipients for better compatibility.
Aggregation of nanoparticles. Ensure adequate surface stabilization with appropriate surfactants or polymers.Optimize the formulation process (e.g., sonication time, homogenization pressure).
Chemical degradation of this compound. Assess the compatibility of this compound with all formulation excipients.Protect the formulation from light and oxygen, and store at appropriate temperatures.

Issue 3: Acute Toxicity or Adverse Events in Animal Models

Potential Cause Troubleshooting Step
Toxicity of the formulation excipients. Use excipients with a good safety profile and at concentrations that are generally regarded as safe (GRAS).Conduct a dose-escalation study with the vehicle alone to determine its maximum tolerated dose.
Rapid drug release leading to high peak plasma concentrations. Develop a controlled-release formulation to slow down the rate of drug absorption.[12]Fractionate the total daily dose into multiple smaller doses.
Off-target effects of this compound. Carefully monitor animals for clinical signs of toxicity.Consider reducing the dose or frequency of administration.

Experimental Protocols

Protocol 1: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS) for Oral Gavage

  • Materials: this compound, Labrafac™ PG (oil), Kolliphor® EL (surfactant), Transcutol® HP (co-surfactant), magnetic stirrer, glass vials.

  • Procedure:

    • Accurately weigh the required amounts of Labrafac™ PG, Kolliphor® EL, and Transcutol® HP into a glass vial based on the optimized ratio (e.g., 40:40:20 w/w).

    • Place the vial on a magnetic stirrer and stir the mixture at room temperature until a homogenous and transparent liquid is formed.

    • Accurately weigh the desired amount of this compound and add it to the vehicle.

    • Continue stirring until the this compound is completely dissolved. Gentle heating (e.g., 40°C) may be applied if necessary to facilitate dissolution.

    • Visually inspect the final formulation for any undissolved particles.

    • Store the prepared SEDDS in a sealed container protected from light.

Protocol 2: Administration of this compound Formulation via Oral Gavage in Mice

  • Materials: Prepared this compound formulation, appropriate gauge oral gavage needle with a ball tip, syringe, animal scale.

  • Procedure:

    • Accurately weigh the mouse to determine the correct volume of the formulation to administer.

    • Draw the calculated volume of the this compound formulation into the syringe fitted with the gavage needle.

    • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the needle.

    • Carefully insert the gavage needle into the esophagus and slowly administer the formulation.

    • Observe the mouse for any signs of distress after administration.

Protocol 3: Preparation of a this compound Nanoformulation for Intravenous Injection

  • Materials: this compound, a biodegradable polymer (e.g., PLGA), a surfactant (e.g., Poloxamer 188), an organic solvent (e.g., acetone), a high-speed homogenizer or sonicator, sterile saline.

  • Procedure:

    • Dissolve this compound and PLGA in acetone.

    • Prepare an aqueous solution of Poloxamer 188.

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form a nanoemulsion.

    • Evaporate the organic solvent under reduced pressure to form a nanoparticle suspension.

    • Filter the nanoparticle suspension through a sterile syringe filter (e.g., 0.22 µm) to remove any aggregates and ensure sterility.

    • Characterize the nanoparticles for size, zeta potential, and drug loading.

Protocol 4: Administration of this compound Nanoformulation via Intravenous Injection in Mice

  • Materials: Prepared sterile this compound nanoformulation, insulin syringe with an appropriate gauge needle (e.g., 27-30G), mouse restrainer, heat lamp.

  • Procedure:

    • Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.

    • Place the mouse in a restrainer.

    • Draw the calculated volume of the nanoformulation into the syringe.

    • Disinfect the tail with an alcohol swab.

    • Carefully insert the needle into one of the lateral tail veins.

    • Slowly inject the formulation.[13]

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Mandatory Visualization

FrenolicinB_Signaling_Pathway cluster_translation Translational Machinery FrenolicinB This compound Prx1_Grx3 Peroxiredoxin 1 (Prx1) Glutaredoxin 3 (Grx3) FrenolicinB->Prx1_Grx3 Inhibits ROS Increased Reactive Oxygen Species (ROS) Prx1_Grx3->ROS Reduces TSC_Complex Tuberous Sclerosis Complex (TSC1/TSC2) ROS->TSC_Complex Activates Rheb Rheb TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates (Inhibits) eIF4E eIF4E EBP1->eIF4E Sequesters Translation_Inhibition Inhibition of Protein Synthesis Cell_Growth_Inhibition Inhibition of Cell Growth & Proliferation InVivo_Delivery_Workflow Start Start: this compound (Poorly Soluble) Formulation Formulation Development Start->Formulation Oral Oral Formulation (e.g., SEDDS) Formulation->Oral IV Intravenous Formulation (e.g., Nanoparticles) Formulation->IV Admin_Oral Oral Administration (Gavage) Oral->Admin_Oral Admin_IV Intravenous Administration (Tail Vein) IV->Admin_IV PK_Study Pharmacokinetic Study (Blood Sampling) Admin_Oral->PK_Study Efficacy_Study Efficacy Study (Tumor Model) Admin_Oral->Efficacy_Study Admin_IV->PK_Study Admin_IV->Efficacy_Study Data_Analysis Data Analysis (Bioavailability, Tumor Growth) PK_Study->Data_Analysis Efficacy_Study->Data_Analysis End End: Optimized Delivery Data_Analysis->End

References

Navigating Frenolicin B-Induced Toxicity in Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the toxicities associated with Frenolicin B in preclinical animal models. The following information, presented in a question-and-answer format, addresses common challenges and offers troubleshooting strategies to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound toxicity observed in animal models?

A1: In rodent models, particularly Sprague-Dawley rats, the most prominent signs of this compound toxicity include anorexia (decreased food intake) and the development of esophageal epithelial hyperplasia.[1] These clinical signs are characteristic of a zinc deficiency, but are paradoxically caused by this compound's potent and selective chelation of copper.[1]

Q2: What is the underlying mechanism of this compound-induced toxicity?

A2: this compound is a polyketide antibiotic that acts as a chelator of divalent cations.[1] Its toxicity stems from its high affinity for copper, leading to a significant and selective depletion of this essential trace metal in various tissues.[1] This induced copper deficiency disrupts normal physiological processes, leading to the observed toxic effects.

Q3: Are there any known LD50 values for this compound?

A3: Currently, there is no publicly available data on the median lethal dose (LD50) of this compound in common animal models such as mice or rats through oral, intraperitoneal, or intravenous routes of administration. Researchers should, therefore, conduct dose-ranging studies to determine the appropriate therapeutic window and maximum tolerated dose for their specific animal model and experimental conditions.

Troubleshooting Guide

Issue 1: Animal is exhibiting severe anorexia and weight loss.

Cause: Anorexia is a primary toxic effect of this compound, likely stemming from the induced copper deficiency.[1]

Troubleshooting Steps:

  • Monitor Food Intake and Body Weight Daily: Accurate daily measurements are crucial to quantify the severity of anorexia and weight loss.

  • Dietary Supplementation:

    • Copper: Since the primary mechanism of toxicity is copper depletion, supplementation with copper in the diet or drinking water may mitigate this effect. A study on reversing iron overload-induced copper deficiency in mice used copper sulfate in drinking water at concentrations of 20 mg/L and 200 mg/L.[2][3] The lower dose was effective in reversing some of the deficiency-related pathologies.[2] A starting point for this compound-induced toxicity could be a similar supplementation strategy, with careful monitoring of copper levels.

    • Zinc: While the signs resemble zinc deficiency, the underlying cause is copper depletion. However, maintaining adequate zinc levels in the diet is important, as imbalances in one trace metal can affect the homeostasis of others.

  • Palatable Diet: Offering a more palatable diet can sometimes encourage food intake in anorectic animals.

  • Dose Adjustment: If anorexia is severe and impacting the animal's welfare, a reduction in the this compound dose may be necessary.

Issue 2: Histopathological examination reveals esophageal and/or non-glandular stomach epithelial hyperplasia.

Cause: This is a direct consequence of the this compound-induced copper deficiency.[1]

Troubleshooting Steps:

  • Confirm Copper Depletion: Analyze plasma and tissue samples (e.g., liver, femur) to confirm a reduction in copper concentrations.

  • Implement Copper Supplementation: As with anorexia, a copper supplementation regimen should be considered to counteract the chelating effects of this compound.

  • Monitor Disease Progression: If the hyperplasia is severe, consider serial sacrifices to monitor the progression or regression of the lesions in response to any interventions.

Issue 3: How to monitor for potential off-target toxicities?

Cause: While copper depletion is the primary reported toxicity, any new compound can have unforeseen effects.

Troubleshooting Steps:

  • Regular Clinical Observations: Conduct and record thorough clinical observations at least once daily. Note any changes in posture, activity, breathing, and general appearance.

  • Hematology and Clinical Chemistry: Collect blood samples at baseline and at predetermined intervals during the study. Key parameters to monitor are listed in the data tables below.

  • Comprehensive Histopathology: At the end of the study, perform a full necropsy and collect a comprehensive set of tissues for histopathological evaluation by a qualified veterinary pathologist.

Experimental Protocols

Chronic Oral Toxicity Study in Sprague-Dawley Rats

This protocol is based on a study that successfully induced the characteristic toxicities of this compound.[1]

  • Animals: Male Sprague-Dawley rats (approximately 250g).

  • Diet: Standard rodent diet with adequate zinc (40 µg/g) and copper levels.

  • This compound Administration:

    • Prepare a diet containing this compound at a concentration calculated to deliver a dose of 100 mg/kg/day based on the average daily food consumption of the rats.

    • Administer the this compound-containing diet ad libitum for 28 days.

  • Control Groups:

    • A control group receiving the standard diet without this compound.

    • A pair-fed control group that receives the same amount of food as consumed by the this compound-treated group on the previous day to control for the effects of reduced food intake.

  • Monitoring:

    • Record food consumption and body weight daily.

    • Perform detailed clinical observations daily.

    • At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis.

    • Euthanize the animals and collect tissues (esophagus, stomach, liver, kidney, femur, brain) for histopathological analysis and determination of metal concentrations (copper, zinc, iron).

Data Presentation

Table 1: Key Biochemical Markers to Monitor in this compound Studies
ParameterOrgan SystemRationale for MonitoringTypical Reference Range (Sprague-Dawley Rat)
Copper Systemic/LiverPrimary target of this compound chelation.Plasma: ~1.0-2.0 µg/mL; Liver: ~3-5 µg/g wet weight
Zinc Systemic/LiverTo rule out primary zinc deficiency and monitor secondary effects.Plasma: ~1.0-1.5 µg/mL; Liver: ~20-30 µg/g wet weight
Ceruloplasmin Liver FunctionA copper-containing enzyme; a sensitive indicator of copper status.[4]Varies with assay, but expect a significant decrease with copper deficiency.
ALT/AST Liver FunctionTo assess for potential hepatotoxicity.ALT: 15-50 U/L; AST: 50-150 U/L[5][6][7]
Creatinine/BUN Kidney FunctionTo assess for potential nephrotoxicity.Creatinine: 0.2-0.8 mg/dL; BUN: 10-25 mg/dL[5][6][7]

Reference ranges can vary based on the specific laboratory, age, and sex of the animals. It is recommended to establish baseline values for the colony.

Table 2: Key Hematological Markers to Monitor in this compound Studies
ParameterRationale for MonitoringTypical Reference Range (Sprague-Dawley Rat)
Hemoglobin (HGB) Copper deficiency can lead to anemia.[4][8]11.5-16.5 g/dL[5][6][7]
Hematocrit (HCT) To assess for anemia.36-52%[5][6][7]
Red Blood Cell (RBC) Count To assess for anemia.6.5-9.5 x 10^6/µL[5][6][7]
White Blood Cell (WBC) Count Copper deficiency can cause neutropenia.[4][8]2.5-12.5 x 10^3/µL[5][6][7]
Neutrophil Count A specific indicator of neutropenia.0.5-4.5 x 10^3/µL[5]

Reference ranges can vary based on the specific laboratory, age, and sex of the animals. It is recommended to establish baseline values for the colony.

Visualizations

Signaling Pathway of this compound Antitumor Effect

FrenolicinB_Antitumor_Pathway FrenolicinB This compound Prx1 Peroxiredoxin 1 FrenolicinB->Prx1 Grx3 Glutaredoxin 3 FrenolicinB->Grx3 ROS ↑ Reactive Oxygen Species (ROS) Prx1->ROS inhibit Grx3->ROS inhibit TSC Tuberous Sclerosis Complex (TSC) ROS->TSC mTORC1 mTORC1 TSC->mTORC1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Translation Protein Translation FourEBP1->Translation TumorGrowth ↓ Tumor Growth Translation->TumorGrowth

Caption: Proposed signaling pathway for the antitumor effects of this compound.[9]

Experimental Workflow for Managing this compound Toxicity

FrenolicinB_Toxicity_Workflow Start Start this compound Dosing Monitor Daily Monitoring: - Clinical Signs - Body Weight - Food Intake Start->Monitor Toxicity Toxicity Observed? (Anorexia, Weight Loss) Monitor->Toxicity Endpoint Scheduled Endpoint: - Blood Collection - Necropsy - Histopathology Monitor->Endpoint Continue Continue Dosing and Monitoring Toxicity->Continue No Intervention Implement Intervention: - Copper Supplementation - Palatable Diet Toxicity->Intervention Yes Continue->Monitor Continue->Endpoint Assess Assess Intervention Effectiveness Intervention->Assess Improved Condition Improved Assess->Improved Yes NotImproved Condition Not Improved Assess->NotImproved No Improved->Monitor DoseAdjust Consider Dose Adjustment NotImproved->DoseAdjust DoseAdjust->Monitor

Caption: Decision-making workflow for monitoring and managing this compound toxicity in vivo.

References

Validation & Comparative

A Comparative Analysis of Frenolicin B and Carbendazim for Fungal Pathogen Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the novel antifungal compound Frenolicin B and the widely used commercial fungicide carbendazim. The following sections present a comprehensive overview of their performance, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

This compound, a pyranonaphthoquinone isolated from Streptomyces sp., demonstrates significant potential as a bio-fungicide, exhibiting potent activity against various fungal pathogens, including those resistant to conventional fungicides like carbendazim.[1][2][3][4] This guide synthesizes available data to offer a side-by-side comparison, highlighting the superior in vitro efficacy of this compound against key pathogens and its promising performance in field trials.

Quantitative Performance Data

The following table summarizes the in vitro efficacy of this compound and carbendazim against several phytopathogenic fungi, primarily focusing on Fusarium species, a major cause of crop diseases. The data is presented as EC50 values, which represent the concentration of the fungicide required to inhibit 50% of fungal growth.

FungicideFungal SpeciesEC50 (mg/L)Reference
This compound Fusarium graminearum PH-10.51[1][2][4]
Fusarium graminearum (Carbendazim-Resistant)0.25 - 0.92[1][2][3][4]
Fusarium asiaticum0.25 - 0.92[1][2][3][4]
Carbendazim Fusarium graminearum PH-10.78[1][2][4]
Fusarium graminearum (Sensitive Isolates)0.08 - 0.98[5][6]
Fusarium graminearum (Moderately Resistant)2.73 - 13.28[5][6]
Fusarium graminearum (Highly Resistant)21.12[5][6]
Sclerotinia sclerotiorumNot specified[1]
Alternaria solani315.5 - 494.2 (ppm)[7]
Botryosphaeria dothidea (Sensitive Isolates)< 1.2[8]
Botryosphaeria dothidea (Resistant Isolates)≥ 4.81[8]
Mycogone perniciosa0.031 - 0.097[9]

In Vivo Efficacy: Field Trial Data

Field experiments have demonstrated the practical potential of this compound in controlling Fusarium head blight in wheat. In a two-year study, this compound applied at a concentration of 75 grams of active ingredient per hectare (g ai/ha) showed better efficacy than carbendazim applied at 600 g ai/ha.[1][2][3][4]

Mechanism of Action

The antifungal mechanisms of this compound and carbendazim are distinct, which is a crucial factor in overcoming fungicide resistance.

This compound: Transcriptome analysis of F. graminearum treated with this compound revealed that its mode of action likely involves the inhibition of nucleotide and energy metabolism by affecting genes related to phosphorus utilization.[1][2][3][4] This unique mechanism explains its effectiveness against carbendazim-resistant strains.

Carbendazim: Carbendazim is a well-characterized benzimidazole fungicide that acts by inhibiting the assembly of β-tubulin during mitosis (cell division) in fungi.[5] This disruption of microtubule formation ultimately leads to cell death. Resistance to carbendazim typically arises from point mutations in the β-tubulin gene, which reduces the binding affinity of the fungicide to its target.[5][6]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in this guide.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method for EC50 Determination)

This protocol is adapted from the Clinical & Laboratory Standards Institute (CLSI) guidelines and is used to determine the half-maximal effective concentration (EC50) of antifungal compounds.

  • Inoculum Preparation:

    • Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar) to obtain fresh, sporulating cultures.

    • A spore suspension is prepared in sterile distilled water or a suitable buffer and the concentration is adjusted to a standard density (e.g., 1 × 10^5 spores/mL) using a hemocytometer.

  • Assay Plate Preparation:

    • A serial two-fold dilution of the test compound (this compound or carbendazim) is prepared in a 96-well microtiter plate using a suitable liquid medium (e.g., RPMI-1640).

    • Each well will contain a final volume of 100 µL, with 50 µL of the diluted compound and 50 µL of the fungal inoculum.

    • Control wells containing only the medium (sterility control) and medium with the fungal inoculum (growth control) are included.

  • Incubation:

    • The microtiter plates are incubated at a suitable temperature (e.g., 25-28°C) for a defined period (e.g., 48-72 hours), allowing for fungal growth in the control wells.

  • Data Analysis:

    • Fungal growth (turbidity) is measured using a microplate reader at a specific wavelength (e.g., 600 nm).

    • The percentage of growth inhibition is calculated for each concentration relative to the growth control.

    • The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Field Trial for Evaluation of Fungicide Efficacy against Fusarium Head Blight

This protocol describes a typical field experiment to compare the efficacy of fungicides in a real-world agricultural setting.

  • Experimental Design:

    • The trial is set up in a randomized complete block design with multiple replications (typically 3-4) for each treatment.

    • Individual plots are of a standardized size (e.g., 1.5m x 5m).

  • Inoculation:

    • To ensure disease pressure, plots are artificially inoculated with a spore suspension of the target pathogen (e.g., Fusarium graminearum) at a specific growth stage of the crop (e.g., anthesis).

  • Fungicide Application:

    • Fungicides (this compound and carbendazim) are applied at predetermined rates and timings, typically at the onset of disease symptoms or at a specific crop growth stage.

    • A control group of plots remains untreated.

  • Disease Assessment:

    • Disease incidence (% of infected plants or heads) and severity (% of tissue affected) are visually assessed at regular intervals after inoculation and treatment.

    • A disease index may be calculated based on these parameters.

  • Yield and Quality Assessment:

    • At harvest, grain yield is measured for each plot.

    • Grain quality parameters, such as mycotoxin levels (e.g., deoxynivalenol for Fusarium), may also be analyzed.

  • Statistical Analysis:

    • Data on disease parameters, yield, and quality are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.

Transcriptome Analysis to Elucidate Mechanism of Action

This methodology is used to understand how a fungicide affects gene expression in the target fungus.

  • Fungal Culture and Treatment:

    • The fungal pathogen is grown in a liquid culture.

    • The culture is then treated with the fungicide (e.g., this compound) at a specific concentration (e.g., its EC50 value) for a defined period. A control culture is left untreated.

  • RNA Extraction and Sequencing:

    • Total RNA is extracted from both the treated and control fungal mycelia.

    • The quality and quantity of the extracted RNA are assessed.

    • The RNA is then used to construct cDNA libraries, which are subsequently sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Bioinformatic Analysis:

    • The raw sequencing reads are quality-checked and mapped to the reference genome of the fungus.

    • The expression level of each gene is quantified.

    • Differentially expressed genes (DEGs) between the treated and control samples are identified using statistical analysis.

  • Functional Annotation and Pathway Analysis:

    • The identified DEGs are functionally annotated using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG).

    • This analysis helps to identify the biological processes and metabolic pathways that are significantly affected by the fungicide, providing insights into its mechanism of action.

Visualizations

Experimental_Workflow_Fungicide_Comparison cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy (Field Trial) A Fungal Isolate (e.g., Fusarium graminearum) B Prepare Spore Suspension A->B C Broth Microdilution Assay (96-well plate) B->C E Incubation (48-72h) C->E D Serial Dilution of This compound & Carbendazim D->C F Measure Fungal Growth (Turbidity) E->F G Calculate EC50 Values F->G M Data Analysis G->M Comparative Analysis H Wheat Field Plots (Randomized Block Design) I Inoculation with Fusarium graminearum H->I J Fungicide Application (this compound, Carbendazim, Control) I->J K Disease Assessment (Incidence & Severity) J->K L Harvest & Yield Measurement K->L L->M Signaling_Pathways cluster_frenolicin_b This compound cluster_carbendazim Carbendazim FB This compound P_Util Phosphorus Utilization Genes FB->P_Util affects Nuc_Met Nucleotide Metabolism P_Util->Nuc_Met inhibits En_Met Energy Metabolism P_Util->En_Met inhibits FG_Inhibit Fungal Growth Inhibition Nuc_Met->FG_Inhibit En_Met->FG_Inhibit Carb Carbendazim Beta_Tub β-tubulin Carb->Beta_Tub binds to Micro_Assem Microtubule Assembly Beta_Tub->Micro_Assem inhibits Mitosis Mitosis Micro_Assem->Mitosis disrupts CG_Inhibit Fungal Growth Inhibition Mitosis->CG_Inhibit

References

Validating the Molecular Targets of Frenolicin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Frenolicin B's performance against its molecular targets, Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3), with other potential alternatives. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Molecular Targets

This compound is a naturally occurring pyranonaphthoquinone with demonstrated antibiotic and antitumor properties.[1][2] Recent research has identified its primary molecular targets as the antioxidant enzymes Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[1] this compound acts as a selective inhibitor of both Prx1 and Grx3 through the covalent modification of their active-site cysteines.[1] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), which in turn triggers antitumor effects by modulating the mTORC1/4E-BP1 signaling pathway.[1]

Quantitative Comparison of Inhibitor Potency

CompoundTargetApparent IC50 (µM)Notes
This compound Peroxiredoxin 1 (Prx1) 4.2 Dual inhibitor of Prx1 and Grx3.[3]
PRDX1-IN-1Peroxiredoxin 1 (Prx1)0.164Selective Prx1 inhibitor.
PRDX1-IN-2Peroxiredoxin 1 (Prx1)0.35Selective Prx1 inhibitor.
Celastrol Derivative (Compound 15)Peroxiredoxin 1 (Prx1)0.35Selective and covalent Prx1 inhibitor.[4]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action of this compound and the process of its target validation, the following diagrams are provided.

FrenolicinB_Signaling_Pathway FrenolicinB This compound Prx1_Grx3 Peroxiredoxin 1 (Prx1) & Glutaredoxin 3 (Grx3) FrenolicinB->Prx1_Grx3 Inhibits ROS Increased Reactive Oxygen Species (ROS) Prx1_Grx3->ROS Leads to TSC Tuberous Sclerosis Complex (TSC) Activation ROS->TSC mTORC1 mTORC1 TSC->mTORC1 Inhibits EBP1 4E-BP1 mTORC1->EBP1 Inhibits Phosphorylation of Translation Cap-Dependent Translation EBP1->Translation Inhibits TumorGrowth Tumor Growth Inhibition Translation->TumorGrowth Drives Target_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_cellular Cellular Validation cluster_in_vivo In Vivo Validation EnzymeAssay Enzymatic Inhibition Assay (Prx1 & Grx3) BindingAssay Binding Affinity Assay (e.g., SPR, MST) EnzymeAssay->BindingAssay ROS_Measurement Cellular ROS Measurement (e.g., DCFDA Assay) BindingAssay->ROS_Measurement WesternBlot Western Blot for Downstream Signaling (p-4E-BP1) ROS_Measurement->WesternBlot CellViability Cancer Cell Viability Assay WesternBlot->CellViability Xenograft Tumor Xenograft Model CellViability->Xenograft

References

A Comparative Analysis of Frenolicin B and its Precursor Deoxyfrenolicin: Unveiling Structure-Activity Relationships in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive comparative analysis of the pyranonaphthoquinone antibiotic Frenolicin B and its biosynthetic precursor, deoxyfrenolicin, reveals significant differences in their biological activity, particularly in the context of cancer therapeutics. This guide provides researchers, scientists, and drug development professionals with a detailed examination of their respective potencies, mechanisms of action, and the experimental methodologies used for their evaluation.

This compound and deoxyfrenolicin are natural products isolated from Streptomyces roseofulvus[1]. While structurally similar, subtle differences in their chemical makeup lead to notable variations in their bioactivity. This analysis highlights the superior anticancer properties of this compound, offering insights into the structure-activity relationships that can guide future drug discovery efforts.

Quantitative Comparison of Biological Activity

Experimental data demonstrates that this compound is a more potent inhibitor of cancer cell proliferation and key signaling molecules compared to deoxyfrenolicin. The following table summarizes their half-maximal inhibitory concentrations (IC50) against the A549 human lung carcinoma cell line and their activity against AKT kinase.

CompoundTarget/Cell LineIC50 Value (µM)Fold Difference (Deoxyfrenolicin/Frenolicin B)Reference
This compound A549 Cells1.8~2.3x more potent[2][3]
Deoxyfrenolicin A549 Cells4.2-[2][3]
This compound AKT Kinase Inhibition-~2x more potent[2]
Deoxyfrenolicin AKT Kinase Inhibition--[2]
This compound MDA468 Breast Tumor Cells-~5x more potent[2]
Deoxyfrenolicin MDA468 Breast Tumor Cells--[2]

Mechanism of Action: A Tale of Two Molecules

The enhanced bioactivity of this compound can be attributed to its unique mechanism of action, which has been elucidated in recent studies. This compound acts as a selective inhibitor of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3), two key antioxidant proteins. This inhibition leads to an increase in intracellular reactive oxygen species (ROS), which in turn suppresses the mTORC1/4E-BP1 signaling pathway, a critical regulator of cell growth and proliferation.

In contrast, the precise mechanism of action for deoxyfrenolicin's cytotoxic effects is less well-defined. However, studies on the frenolicin family of compounds suggest that the intact quinone moiety is indispensable for their cytotoxic activity. The superior potency of this compound over deoxyfrenolicin suggests that its additional structural features enhance its interaction with cellular targets.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental protocols for the assessment of cytotoxicity are provided below.

Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted for determining the IC50 values of this compound and deoxyfrenolicin against the A549 human lung carcinoma cell line.

1. Cell Culture and Plating:

  • Culture A549 cells in an appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.
  • Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
  • Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of this compound and deoxyfrenolicin in dimethyl sulfoxide (DMSO).
  • Create a series of dilutions of each compound in the cell culture medium.
  • Replace the medium in the cell plates with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control.
  • Incubate the plates for 48-72 hours.

3. Cell Fixation and Staining:

  • After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.
  • Incubate the plates at 4°C for 1 hour.
  • Wash the plates five times with slow-running tap water and allow them to air dry completely.
  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

4. Absorbance Measurement and Data Analysis:

  • Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
  • Allow the plates to air dry completely.
  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
  • Measure the absorbance at 510 nm using a microplate reader.
  • Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value using a suitable software.

Visualizing the Molecular Pathways and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for the comparative analysis of these compounds.

FrenolicinB_Pathway FrenolicinB This compound Prx1_Grx3 Prx1 / Grx3 (Antioxidant Proteins) FrenolicinB->Prx1_Grx3 Inhibits ROS ↑ Reactive Oxygen Species (ROS) Prx1_Grx3->ROS Inhibits mTORC1 mTORC1 ROS->mTORC1 Inhibits _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates CellGrowth Cell Growth & Proliferation _4EBP1->CellGrowth Inhibits

Caption: Signaling pathway of this compound leading to inhibition of cancer cell growth.

Experimental_Workflow cluster_Isolation Compound Isolation cluster_Mechanism Mechanism of Action Studies Fermentation Streptomyces roseofulvus Fermentation Extraction Extraction & Purification Fermentation->Extraction Cytotoxicity Cytotoxicity Assay (e.g., SRB Assay) Extraction->Cytotoxicity KinaseAssay Kinase Inhibition Assay (e.g., AKT Assay) Extraction->KinaseAssay ROS_Measurement ROS Measurement Cytotoxicity->ROS_Measurement WesternBlot Western Blot for Signaling Proteins ROS_Measurement->WesternBlot

Caption: Experimental workflow for the comparative analysis of this compound and deoxyfrenolicin.

References

Comparative Analysis of Frenolicin B Derivatives: Biological Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Frenolicin B and its analogues reveals that modifications to its side chains and pyranonaphthoquinone core significantly influence its anticancer and antiparasitic activities. These derivatives modulate cellular pathways by targeting key antioxidant enzymes, leading to increased oxidative stress and inhibition of cancer cell growth.

This compound, a naturally occurring pyranonaphthoquinone, has garnered attention for its potent biological activities, including anticancer, anticoccidial, and antimalarial effects.[1] Structure-activity relationship (SAR) studies have been pivotal in understanding how chemical modifications to the this compound scaffold impact its efficacy and mechanism of action. This guide provides a comparative analysis of various this compound derivatives, presenting quantitative data on their biological performance, detailed experimental protocols, and an overview of the underlying signaling pathways.

Comparison of Anticancer Activity of this compound Derivatives

The cytotoxic effects of this compound and its derivatives have been evaluated against various cancer cell lines. A notable study assessed their activity against the A549 human non-small cell lung carcinoma cell line. The results, summarized in the table below, highlight how structural modifications influence anticancer potency.

CompoundModificationIC50 (µM) against A549 cells
This compound Parent Compound1.8 ± 0.2
Frenolicin Demethylated analogue4.3 ± 0.5
Deoxyfrenolicin Lacks hydroxyl group2.6 ± 0.3
UCF76-A Isomeric analogue3.5 ± 0.4
Frenolicin C Modified pyran ring> 10
Frenolicin D Modified pyran ring> 10
Frenolicin E Modified pyran ring> 10
Frenolicin F Modified pyran ring> 10
Frenolicin G Thiolated analogue> 10
UCF 13 Related pyranonaphthoquinone> 10

Data sourced from Wang et al., 2013.

The data indicates that this compound is the most potent among the tested analogues against the A549 cell line. Modifications such as demethylation (Frenolicin) or removal of a hydroxyl group (Deoxyfrenolicin) lead to a moderate decrease in activity. More significant alterations to the pyran ring (Frenolicins C-G) or the core structure (UCF 13) result in a substantial loss of cytotoxicity.

Comparison of Antiparasitic Activity of C-15 Modified this compound Analogues

The C-15 position of this compound has been identified as a key site for modification to alter its antiparasitic activity. A study involving engineered biosynthesis created analogues with different alkyl substituents at this position and tested their efficacy against Toxoplasma gondii.

CompoundC-15 Side ChainIC50 (µM) against T. gondii
Analogue 1 Methyl5.0 ± 0.7
This compound Propyl1.2 ± 0.3
Analogue 2 Pentyl2.5 ± 0.5
Analogue 3 Isopropyl> 10

Data sourced from Fitzgerald et al., 2011.

These findings reveal a strong sensitivity to the nature of the C-15 substituent.[1] Extending the methyl group to a propyl side chain (this compound) enhances the antiparasitic activity nearly four-fold.[1] Further extension to a pentyl group results in decreased activity, while a bulkier isopropyl group leads to a significant loss of potency, suggesting an optimal size and conformation for the side chain for effective interaction with its biological target in the parasite.

Mechanism of Action: Signaling Pathway

This compound exerts its antitumor effects through a well-defined signaling cascade initiated by the inhibition of key antioxidant proteins.[1] It selectively targets Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3) through covalent modification of their active site cysteines.[1][2][3] This inhibition disrupts cellular redox homeostasis, leading to a decrease in glutathione levels and a significant increase in reactive oxygen species (ROS).[1][2][3] The elevated ROS levels activate the tuberous sclerosis complex (TSC) located on the peroxisome, which in turn inhibits the mTORC1/4E-BP1 signaling axis.[1][2][3] This pathway is a central regulator of protein synthesis and cell growth. Its inhibition ultimately leads to the suppression of cancer cell proliferation and tumor growth.[1][2]

FrenolicinB_Pathway FB This compound Prx1_Grx3 Prx1 / Grx3 (Antioxidant Enzymes) FB->Prx1_Grx3 Inhibits ROS ↑ Reactive Oxygen Species (ROS) Prx1_Grx3->ROS Leads to TSC Tuberous Sclerosis Complex (TSC) ROS->TSC Activates mTORC1 mTORC1 TSC->mTORC1 Inhibits EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates (Inhibits) Translation Protein Synthesis & Cell Growth EBP1->Translation Represses Inhibition Growth Inhibition & Apoptosis Translation->Inhibition Leads to

Caption: this compound Signaling Pathway.

Experimental Protocols

Anticancer Cytotoxicity Assay (Resazurin-based)

This protocol outlines the methodology used to determine the cytotoxic activity of this compound derivatives against the A549 human lung carcinoma cell line.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis seed 1. Seed A549 cells in 96-well plates (e.g., 5,000 cells/well) incubate1 2. Incubate for 24h to allow attachment seed->incubate1 treat 3. Add serial dilutions of This compound derivatives incubate1->treat incubate2 4. Incubate for 72h add_res 5. Add Resazurin solution to each well incubate2->add_res incubate3 6. Incubate for 2-4h (Color change from blue to pink) measure 7. Measure fluorescence (Ex: 560nm, Em: 590nm) incubate3->measure analyze 8. Calculate % cell viability and determine IC50 values measure->analyze

Caption: Experimental Workflow for Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Human non-small cell lung carcinoma A549 cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Resazurin Addition: Following the incubation period, a resazurin-based solution is added to each well. Live, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Final Incubation and Measurement: The plates are incubated for another 2-4 hours. The fluorescence is then measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antiparasitic Activity Assay (Toxoplasma gondii)

This protocol details the method for assessing the inhibitory effect of this compound analogues on the growth of Toxoplasma gondii.

Methodology:

  • Host Cell Culture: Human foreskin fibroblasts (HFFs) are grown to confluence in 96-well plates to serve as host cells.

  • Parasite Infection: The HFF monolayer is infected with freshly harvested T. gondii tachyzoites.

  • Compound Treatment: Immediately after infection, the medium is replaced with fresh medium containing serial dilutions of the this compound analogues.

  • Incubation: The infected and treated plates are incubated for 48-72 hours to allow for parasite replication within the host cells.

  • Growth Assessment: Parasite proliferation is typically measured using a reporter gene assay, such as tachyzoites expressing β-galactosidase. A substrate for the enzyme is added, and the resulting colorimetric or fluorometric signal is quantified.

  • Data Analysis: The signal intensity correlates with the extent of parasite growth. IC50 values are determined by plotting the percentage of growth inhibition against the compound concentration.[1]

References

Validating the Anticancer Mechanism of Frenolicin B in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer agent Frenolicin B with established chemotherapeutics and a targeted inhibitor in preclinical models. The data presented herein is intended to serve as a valuable resource for validating the anticancer mechanism of this compound and guiding future research and development efforts.

Introduction

This compound is a naturally occurring pyranonaphthoquinone that has demonstrated promising anticancer properties. Its mechanism of action involves the selective inhibition of key antioxidant proteins, Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[1] This inhibition leads to a surge in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently suppressing the mTORC1/4E-BP1 signaling pathway, a critical regulator of cell growth and proliferation.[1] This guide compares the preclinical efficacy of this compound with standard cytotoxic agents, Doxorubicin and Actinomycin D, and a relevant targeted therapy, the mTOR inhibitor Everolimus.

In Vitro Efficacy: A Comparative Analysis

The in vitro cytotoxicity of this compound and comparator agents was assessed across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cell growth, are summarized in the tables below.

Table 1: IC50 Values in HCT-116 Human Colorectal Carcinoma Cells
CompoundIC50 (µM)Mechanism of Action
This compound ~5 µMPrx1/Grx3 Inhibitor, ROS Inducer, mTORC1/4E-BP1 Inhibitor
Doxorubicin0.07 - 8.0 µMDNA Intercalator, Topoisomerase II Inhibitor
Actinomycin D~0.0017 µMTranscription Inhibitor
Everolimus (mTOR Inhibitor)4 - 12 µMmTORC1 Inhibitor
Table 2: Comparative IC50 Values in Other Cancer Cell Lines (µM)
CompoundMCF-7 (Breast)A549 (Lung)PC-3 (Prostate)
Doxorubicin0.1 - 2.5 µM0.07 - 1.5 µMN/A
Actinomycin D0.0009 - 0.9 µg/mL0.000201 µM0.000276 µM
EverolimusN/AN/A8 µM

Note: IC50 values can vary depending on the specific assay conditions and duration of drug exposure.

In Vivo Efficacy in a Colorectal Cancer Xenograft Model

The antitumor activity of this compound and comparator agents was evaluated in a preclinical HCT-116 human colorectal cancer xenograft model in mice.

Table 3: Comparative In Vivo Efficacy in HCT-116 Xenograft Model
CompoundDosing RegimenTumor Growth Inhibition (TGI)Key Findings
This compound 20 mg/kg, daily, intraperitonealSignificant suppression of tumor growthWell-tolerated, correlates with inhibition of 4E-BP1 phosphorylation in tumors.
Doxorubicin8 mg/kg, single dose, intravenousNo significant response in this specific studyHighlights potential for drug resistance.
Actinomycin D0.5 mg/kg, intraperitonealSignificant tumor growth inhibitionDemonstrates in vivo efficacy.
Everolimus10 mg/kg, daily, oral~44% TGIEffective in inhibiting tumor growth.[2]

Mechanistic Elucidation: Signaling Pathways and Cellular Effects

This compound's unique mechanism of action sets it apart from traditional cytotoxic agents. The following diagrams illustrate the key signaling pathways and expected experimental outcomes.

Signaling Pathway of this compound

FrenolicinB_Pathway cluster_ros FrenolicinB This compound Prx1_Grx3 Prx1 / Grx3 FrenolicinB->Prx1_Grx3 Inhibits ROS ↑ Reactive Oxygen Species (ROS) TSC Tuberous Sclerosis Complex (TSC) ROS->TSC Activates mTORC1 mTORC1 TSC->mTORC1 Inhibits 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits (Phosphorylation) eIF4E eIF4E 4E-BP1->eIF4E Inhibits Translation Protein Translation eIF4E->Translation CellGrowth ↓ Cell Growth & Proliferation Translation->CellGrowth

Caption: this compound signaling pathway.

Experimental Workflow for Mechanism Validation

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CancerCells Cancer Cell Lines (e.g., HCT-116) Treatment Treat with this compound & Comparators CancerCells->Treatment Cytotoxicity Cytotoxicity Assay (Crystal Violet) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Treatment->CellCycle WesternBlot Western Blot (mTOR Pathway Proteins) Treatment->WesternBlot Mice Immunocompromised Mice Xenograft Establish HCT-116 Xenografts Mice->Xenograft DrugAdmin Administer this compound & Comparators Xenograft->DrugAdmin TumorMeasurement Measure Tumor Volume & Body Weight DrugAdmin->TumorMeasurement TumorAnalysis Excise Tumors for Biomarker Analysis TumorMeasurement->TumorAnalysis

References

A Comparative Guide to the In Vivo Anticoccidial Activity of Frenolicin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anticoccidial validation for Frenolicin B, a polyketide antibiotic with demonstrated potential against Eimeria species.[1][2] Due to the limited availability of public quantitative data on this compound, this document benchmarks its promising activity against established anticoccidial agents, Diclazuril and Salinomycin, providing a framework for evaluation. The guide summarizes key performance data for these established drugs and outlines a comprehensive experimental protocol for in vivo validation studies.

Comparison of In Vivo Anticoccidial Efficacy

This compound has been identified as a promising antiparasitic agent with potent activity against Eimeria tenella.[3] However, its development has been hampered by challenges in fermentation and synthesis.[3] While specific comparative metrics like the Anticoccidial Index (ACI) are not widely published for this compound, its potential can be assessed relative to the performance of widely used commercial anticoccidials.

The following table summarizes the typical in vivo efficacy of two standard anticoccidial drugs, Salinomycin (an ionophore) and Diclazuril (a benzeneacetonitrile), in broiler chickens. These agents represent different classes and mechanisms of action, providing a robust baseline for comparison.

Parameter Salinomycin Diclazuril Unmedicated (Infected Control)
Drug Class Ionophore AntibioticBenzeneacetonitrileN/A
Typical Feed Concentration 60 - 80 ppm[4]0.5 - 1.0 ppm[5][6]N/A
Primary Mechanism Disrupts ion gradients across parasite cell membranes[7]Lethal to both asexual and sexual stages; interrupts the life cycle[8]Uncontrolled parasite replication
Lesion Score Reduction Significantly diminishes caecal lesion scores (e.g., 0.33 vs. 3.00 in one study)[9]Reduces average total lesion scores by 78-82%[6]High lesion scores (e.g., >3.0)[9]
Mortality Reduction Significantly reduces coccidiosis-related mortality[10]Reduces mortality from ~13% to <1.5%[6]High mortality (e.g., 12.9%)[6]
Effect on Weight Gain Prevents negative impact on weight gain[4][9]Significantly improves final live weight[6]Significant reduction in weight gain
Oocyst Shedding Effective in reducing oocyst output[10]Completely prevents oocyst shedding at 1 ppm[8]High levels of oocyst shedding

Experimental Protocols for In Vivo Validation

A standardized in vivo trial is critical for evaluating the efficacy of a novel anticoccidial agent like this compound. The following protocol is synthesized from established guidelines for anticoccidial drug testing in poultry.[11][12]

1. Animal Model and Housing:

  • Species: Day-old broiler chicks (e.g., Ross 308 or Cobb 500), sourced from a commercial hatchery.[9]

  • Housing: Birds are housed in wire-floored battery cages or floor pens with fresh litter, designed to prevent extraneous infection. Environmental conditions (temperature, humidity, lighting) are strictly controlled and monitored.

  • Diet: A standard, unmedicated broiler starter feed is provided ad libitum. Water is also available at all times.

2. Acclimatization and Grouping:

  • Birds are acclimatized for a minimum of 5-7 days before the start of the experiment.

  • Healthy birds are weighed and randomly allocated to different treatment groups (e.g., n=10-20 birds per group). A typical design includes:

    • T1: Uninfected, Unmedicated Control (UUC)

    • T2: Infected, Unmedicated Control (IUC)

    • T3: Infected, Positive Control (e.g., Diclazuril at 1 ppm)

    • T4, T5, T6...: Infected, this compound at various dosages (e.g., 25, 50, 100 ppm)

3. Infection (Challenge) Model:

  • At approximately 14 days of age, birds in the infected groups are orally inoculated with a known number of sporulated oocysts (e.g., 5 x 10⁴) of a single or mixed Eimeria species (E. tenella, E. acervulina, E. maxima).[13]

  • The inoculum is administered directly into the crop via oral gavage to ensure a uniform challenge dose.

4. Treatment Administration:

  • The test compound (this compound) and positive control drug are incorporated into the feed.

  • Medicated feed is provided to the respective groups starting 24-48 hours before the challenge and continuing for the duration of the study (typically 7-9 days post-infection).

5. Data Collection and Efficacy Parameters:

  • Mortality: Recorded daily.

  • Weight Gain: Birds are weighed at the beginning and end of the trial to calculate average weight gain.

  • Feed Conversion Ratio (FCR): Feed intake is recorded to determine FCR.

  • Lesion Scoring: At 6-7 days post-infection, a subset of birds from each group is euthanized for necropsy. Intestinal sections are scored for coccidial lesions on a scale of 0 (no gross lesions) to 4 (severe lesions), according to standard methods (e.g., Johnson and Reid, 1970).

  • Oocyst Counts: Fecal samples are collected from each group for several days post-infection to determine oocysts per gram (OPG) of excreta using a McMaster chamber.

6. Statistical Analysis:

  • Data (weight gain, FCR, lesion scores, oocyst counts) are analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Duncan's or Tukey's test), to determine significant differences between groups.

Visualizations

Experimental and Mechanistic Diagrams

The following diagrams illustrate the standardized workflow for in vivo testing and the proposed mechanism of action for this compound.

G Experimental Workflow for In Vivo Anticoccidial Validation cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Collection & Analysis Phase Acclimatization Day-old chicks procured & acclimatized (5-7 days) Grouping Birds weighed & randomly allocated to treatment groups Acclimatization->Grouping Feed Medicated feed prepared for each treatment group Grouping->Feed Treatment Medicated feed administered (Day 13 onwards) Feed->Treatment Infection Oral challenge with Eimeria oocysts (Day 14) Treatment->Infection Monitoring Daily monitoring for mortality & clinical signs Infection->Monitoring Necropsy Necropsy & Lesion Scoring (Day 20-21) Monitoring->Necropsy Feces Fecal collection for Oocyst Counting Monitoring->Feces Performance Final Weight Gain & FCR calculation Monitoring->Performance Analysis Statistical Analysis & Efficacy Determination Necropsy->Analysis Feces->Analysis Performance->Analysis

Caption: Workflow for in vivo anticoccidial drug efficacy trials in broiler chickens.

G Proposed Multifaceted Mechanism of Action of this compound cluster_parasite Eimeria Parasite Cell Mito Mitochondrion Energy Disrupted Energy Metabolism (ATP↓) Mito->Energy ROS ↑ Reactive Oxygen Species (ROS) Damage Oxidative Stress & Damage ROS->Damage Membrane Cell Membrane Integrity Loss of Membrane Integrity Membrane->Integrity Ions Intracellular Metal Ions (e.g., Cu²⁺) Chelation Ion Chelation & Enzyme Dysfunction Ions->Chelation FrenolicinB This compound (Naphthoquinone) FrenolicinB->Mito Uncoupling? FrenolicinB->ROS FrenolicinB->Membrane FrenolicinB->Ions Chelation Death Parasite Death Damage->Death Energy->Death Integrity->Death Chelation->Death

Caption: Proposed mechanisms for this compound's antiparasitic activity.

References

A Comparative Analysis of the Efficacy of Naturally Produced vs. Synthetic Frenolicin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Frenolicin B derived from natural sources versus synthetic production methods. This document synthesizes available experimental data to offer an objective performance assessment, aiding researchers in their selection of this potent antibiotic and antitumor agent.

Executive Summary

This compound, a pyranonaphthoquinone natural product, demonstrates significant biological activity, including antibiotic, antitumor, and antiparasitic effects.[1][2][3][4] Naturally produced by the bacterium Streptomyces roseofulvus, its primary mechanism of action involves the selective inhibition of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[1][3][5] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), which in turn suppresses the mTORC1/4E-BP1 signaling pathway, a critical regulator of cell growth and proliferation.[1]

While the total chemical synthesis of this compound has proven challenging, a notable "synthetic" approach has been the development of an engineered biosynthetic pathway in the heterologous host Streptomyces coelicolor.[2][4] However, to date, a direct, head-to-head comparative study evaluating the efficacy of naturally produced versus synthetically derived this compound has not been reported in the available scientific literature. This guide, therefore, focuses on presenting the efficacy data for naturally produced this compound, while acknowledging the advancements in its synthetic production.

Efficacy of Naturally Produced this compound: Quantitative Data

The biological activity of this compound, isolated from Streptomyces roseofulvus, has been evaluated through various in vitro assays. The following tables summarize the available quantitative data on its cytotoxic and antimicrobial activities.

Cytotoxic Activity Against Human Cancer Cell Lines

This compound exhibits preferential cytotoxicity against a range of human cancer cell lines, with notably low IC50 (half-maximal inhibitory concentration) values.

Cell LineCancer TypeIC50 (nM)
HCT116Colon Carcinoma< 150
SW480Colon Carcinoma< 150
HT29Colon Carcinoma< 150
MDA-MB-231Breast Cancer< 150
MCF7Breast Cancer< 150
A549Lung Carcinoma< 150
NCI-H460Lung Carcinoma< 150
UO-31Renal Cancer< 150
Data sourced from a study evaluating the growth-inhibitory effects of this compound after 72 hours of treatment.[1]

Another study also reported moderate cytotoxicity of naturally produced this compound against the A549 human lung carcinoma cell line.[2]

Antimicrobial Activity

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy.

Cell Viability and IC50 Determination (MTT Assay)

The cytotoxic activity of this compound against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under the same conditions.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial efficacy of this compound is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Protocol:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: The test microorganism is cultured to a standardized density (e.g., 0.5 McFarland standard), which is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum without the antimicrobial agent) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its efficacy evaluation.

FrenolicinB_Pathway cluster_cell Cancer Cell cluster_mTOR_pathway mTORC1/4E-BP1 Pathway FrenolicinB This compound Prx1_Grx3 Prx1 / Grx3 FrenolicinB->Prx1_Grx3 inhibits ROS ↑ Reactive Oxygen Species (ROS) Prx1_Grx3->ROS leads to increase TSC_Complex TSC1/TSC2 Complex ROS->TSC_Complex activates mTORC1 mTORC1 TSC_Complex->mTORC1 inhibits EBP1 4E-BP1 mTORC1->EBP1 phosphorylates (inhibitory) Translation Protein Translation (Cell Growth & Proliferation) eIF4E eIF4E EBP1->eIF4E releases eIF4E->Translation Inhibition Inhibition of Cell Growth & Proliferation

Caption: this compound signaling pathway leading to cancer cell growth inhibition.

Efficacy_Workflow cluster_production This compound Source cluster_assays Efficacy Evaluation cluster_comparison Comparative Analysis Natural Natural Production (Streptomyces roseofulvus) Cytotoxicity Cytotoxicity Assays (e.g., MTT) Natural->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Natural->Antimicrobial Synthetic Synthetic Production (Engineered Biosynthesis) Synthetic->Cytotoxicity Hypothetical Synthetic->Antimicrobial Hypothetical IC50 IC50 Determination Cytotoxicity->IC50 MIC MIC Determination Antimicrobial->MIC Data Quantitative Data Comparison IC50->Data MIC->Data

Caption: Experimental workflow for comparing this compound efficacy.

Conclusion

Naturally produced this compound demonstrates potent and selective cytotoxic activity against a variety of human cancer cell lines. While advancements in engineered biosynthesis provide a promising avenue for "synthetic" production, a direct comparison of the efficacy of this compound from different sources is a clear gap in the current scientific literature. The data and protocols presented in this guide are intended to provide a solid foundation for researchers working with this promising natural product and to highlight the need for future studies that directly compare the biological activities of naturally and synthetically derived this compound. Such studies will be crucial for its continued development as a potential therapeutic agent.

References

A Comparative Guide to Frenolicin B and Other AKT Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Frenolicin B with other known AKT kinase inhibitors, offering supporting experimental data and detailed methodologies for key validation assays. The objective is to present a clear evaluation of this compound's performance and characteristics as an AKT inhibitor.

Introduction to AKT Inhibition

The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a pivotal node in intracellular signaling pathways that govern cell survival, growth, proliferation, and metabolism. Dysregulation of the AKT pathway is a frequent event in many human cancers, making it a prime target for therapeutic intervention. The three isoforms of AKT—AKT1, AKT2, and AKT3—share a high degree of homology but are understood to have distinct and sometimes opposing roles in cellular processes. Inhibition of AKT is a promising strategy in cancer therapy, and various small molecule inhibitors have been developed, broadly categorized by their mechanism of action.

This guide focuses on this compound, a pyrano-naphthoquinone natural derivative, and compares its activity with established AKT inhibitors, including the allosteric inhibitor MK-2206 and the ATP-competitive inhibitors Ipatasertib (GDC-0068) and A-443654 .

Comparative Analysis of AKT Inhibitors

The following tables summarize the key characteristics and in vitro potency of this compound and selected alternative AKT inhibitors.

Table 1: General Characteristics of Selected AKT Inhibitors

InhibitorChemical ClassMechanism of ActionTarget Specificity
This compound Pyrano-naphthoquinoneAllosteric (putative)AKT
MK-2206 Aza-indole derivativeAllostericPan-AKT
Ipatasertib (GDC-0068) Aminofurazan derivativeATP-competitivePan-AKT
A-443654 Indazole derivativeATP-competitivePan-AKT

Table 2: In Vitro Inhibitory Potency (IC50) Against AKT Isoforms

InhibitorAKT1 (nM)AKT2 (nM)AKT3 (nM)
This compound ~1,000 (estimated from dose-response curve for myr-AKT1)[1]Data not availableData not available
MK-2206 8[2]12[2]65[2]
Ipatasertib (GDC-0068) 5188
A-443654 0.16Data not availableData not available

Note: The IC50 value for this compound is an estimation based on the graphical data presented in the cited literature and is specific to the myristoylated, activated form of AKT1.

Experimental Validation of AKT Inhibition

The validation of a compound as an AKT kinase inhibitor typically involves a series of biochemical and cell-based assays. Below are detailed protocols for the key experiments.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified AKT isoforms.

Protocol:

  • Reagents and Materials:

    • Recombinant human AKT1, AKT2, and AKT3 enzymes

    • GSK-3α peptide substrate

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

    • ATP

    • Test compounds (this compound and comparators) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well plates

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control). c. Add 2 µL of a solution containing the AKT enzyme (e.g., 2.5 ng/µL) and substrate (e.g., 0.2 µg/µL) in kinase buffer. d. Incubate for 10 minutes at room temperature. e. Initiate the kinase reaction by adding 2 µL of ATP solution (e.g., 10 µM) in kinase buffer. f. Incubate for 60 minutes at 30°C. g. Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions. h. Luminescence is measured using a plate reader. i. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of AKT Pathway Phosphorylation

This cell-based assay determines the inhibitor's effect on the AKT signaling pathway by measuring the phosphorylation status of AKT and its downstream substrates.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells known to have an activated AKT pathway (e.g., PC-3, MCF-7, U87-MG) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-24 hours).

  • Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein lysate. f. Determine the protein concentration using a BCA assay.

  • Western Blotting: a. Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-GSK-3β (Ser9), total GSK-3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. j. Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.

Protocol:

  • Cell Plating and Treatment:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO).

  • MTT Incubation: a. After the desired incubation period (e.g., 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement: a. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. b. Mix thoroughly by gentle shaking. c. Measure the absorbance at 570 nm using a microplate reader. d. Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values for cell viability can then be determined.

Visualizing the Molecular Interactions and Experimental Processes

To better understand the concepts discussed, the following diagrams illustrate the AKT signaling pathway, the experimental workflow for inhibitor validation, and the comparative logic.

AKT_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT (inactive) PIP3->AKT pAKT p-AKT (active) PDK1->pAKT p(Thr308) mTORC2 mTORC2 mTORC2->pAKT p(Ser473) Downstream Downstream Effectors pAKT->Downstream Phosphorylates Growth Cell Growth & Survival Downstream->Growth PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT signaling pathway, a key regulator of cell growth and survival.

Experimental_Workflow Start Hypothesis: This compound inhibits AKT Biochemical Biochemical Assay: In Vitro Kinase Assay Start->Biochemical Cellular Cell-Based Assays Start->Cellular Data Data Analysis: IC50 Determination Biochemical->Data Western Western Blot: p-AKT & p-GSK-3β levels Cellular->Western Viability Cell Viability: MTT Assay Cellular->Viability Western->Data Viability->Data Conclusion Conclusion: Validation of This compound as an AKT inhibitor Data->Conclusion

Caption: Experimental workflow for the validation of an AKT kinase inhibitor.

Inhibitor_Comparison AKT_Inhibitors AKT Kinase Inhibitors Allosteric ATP-Competitive FrenolicinB This compound (Pyrano-naphthoquinone) AKT_Inhibitors:f0->FrenolicinB MK2206 MK-2206 AKT_Inhibitors:f0->MK2206 Ipatasertib Ipatasertib (GDC-0068) AKT_Inhibitors:f1->Ipatasertib A443654 A-443654 AKT_Inhibitors:f1->A443654

Caption: Classification of the compared AKT kinase inhibitors by their mechanism of action.

Conclusion

This compound demonstrates inhibitory activity against the AKT kinase pathway. Based on available data, its potency against the activated form of AKT1 is in the micromolar range. Compared to the highly potent, well-characterized pan-AKT inhibitors MK-2206, Ipatasertib, and A-443654, which exhibit nanomolar to sub-nanomolar efficacy, this compound appears to be a less potent inhibitor. Its mechanism is suggested to be allosteric, similar to MK-2206, which differentiates it from ATP-competitive inhibitors like Ipatasertib and A-443654.

Further research is required to fully characterize the inhibitory profile of this compound, including the determination of its IC50 values against AKT2 and AKT3, and to explore its selectivity across the broader kinome. The provided experimental protocols offer a robust framework for the continued investigation and validation of this compound and other potential AKT kinase inhibitors.

References

Assessing the Synergistic Antitumor Efficacy of Riluzole and Paclitaxel in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Introduction

While initial investigations into the synergistic effects of Frenolicin B with other anticancer drugs did not yield sufficient data for a comprehensive guide, this document presents a detailed analysis of a well-documented synergistic combination: the FDA-approved drug riluzole and the chemotherapeutic agent paclitaxel in the context of triple-negative breast cancer (TNBC). TNBC is an aggressive form of breast cancer with limited targeted treatment options.[1][2] This guide provides researchers, scientists, and drug development professionals with a comparative overview of the enhanced antitumor effects of this combination therapy, supported by experimental data and detailed protocols. The findings suggest that combining riluzole with paclitaxel could be a promising therapeutic strategy, particularly for TNBC tumors that have developed resistance to paclitaxel.[1][2]

Quantitative Analysis of Synergistic Effects

The synergistic interaction between riluzole and paclitaxel was quantified using the Combination Index (CI), a widely accepted method based on the Chou-Talalay principle. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The experiments were conducted on various TNBC cell lines.

Table 1: Combination Index (CI) Values for Riluzole and Paclitaxel Combination Treatment in TNBC Cell Lines. [1]

Cell LineCI Value at 50% Fraction Affected (Fa = 0.50)CI Value at 75% Fraction Affected (Fa = 0.75)CI Value at 90% Fraction Affected (Fa = 0.90)
MDA-MB-2310.860.520.34
SUM1490.540.530.53
MDA-MB-4680.980.750.58
SUM1590.780.820.89
BT5490.960.850.76
SUM1021.070.970.87
SUM2290.680.480.35

Data adapted from Speyer et al., 2017.[1]

The results demonstrate a strong synergistic or enhanced effect of the combined treatment in most of the tested TNBC cell lines, with the most significant synergy observed in cell lines known to be more resistant to paclitaxel alone (MDA-MB-231, SUM149, and SUM229).[1]

Experimental Protocols

Cell Viability and Synergy Analysis (MTT Assay)

The synergistic effect on cell proliferation was quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Protocol:

  • Cell Seeding: TNBC cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of riluzole, paclitaxel, or a combination of both at a constant ratio. Control wells receive a vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the treatment medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The synergistic effect is determined by calculating the Combination Index (CI) using software like CompuSyn, based on the dose-effect curves of the individual drugs and their combination.[1][3]

Apoptosis Assessment (Western Blot)

The induction of apoptosis by the combination treatment is evaluated by measuring the levels of key apoptosis-related proteins using Western blotting.[1][4][5]

Protocol:

  • Cell Lysis: TNBC cells are treated with riluzole, paclitaxel, or the combination for a specified time (e.g., 24 hours). Both adherent and floating cells are collected and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies against apoptosis markers such as cleaved PARP and cleaved caspase-3. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software. An increase in the levels of cleaved PARP and cleaved caspase-3 indicates an enhancement of apoptosis.[1][6]

Visualizations

Experimental Workflow

G cluster_0 In Vitro Analysis cluster_1 Data Analysis A TNBC Cell Culture B Drug Treatment (Riluzole, Paclitaxel, Combination) A->B C MTT Assay (Cell Viability) B->C D Western Blot (Apoptosis Markers) B->D E Calculate % Viability C->E F Quantify Protein Expression D->F G CompuSyn Analysis (Calculate CI Values) E->G H Assess Synergy G->H

Caption: Workflow for assessing the synergistic effects of riluzole and paclitaxel.

Signaling Pathway

G cluster_0 Drug Action cluster_1 Cellular Targets & Pathways cluster_2 Apoptotic Markers Riluzole Riluzole PKC_AKT Inhibition of PKCα/AKT Signaling Riluzole->PKC_AKT Inhibits Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Stabilizes Apoptosis Induction of Apoptosis PKC_AKT->Apoptosis Leads to CellCycle M-Phase Arrest Microtubules->CellCycle CellCycle->Apoptosis Leads to Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 Activates PARP Cleaved PARP Apoptosis->PARP Activates

Caption: Proposed signaling pathway for riluzole and paclitaxel synergy.

Mechanism of Synergistic Action

The synergistic effect of combining riluzole and paclitaxel in TNBC cells appears to stem from their distinct but complementary mechanisms of action. Paclitaxel is known to disrupt microtubule dynamics, leading to cell cycle arrest in the M-phase and subsequent apoptosis.[1] Riluzole, on the other hand, has been shown to inhibit signaling pathways such as the PKC alpha/AKT pathway, which is involved in cell survival.[1]

The combination of these two drugs leads to an enhanced induction of apoptosis, as evidenced by the increased cleavage of PARP and caspase-3.[1][6] The study by Speyer et al. also suggests that riluzole upregulates key protein kinases and downstream cell cycle genes, which may further sensitize the cancer cells to the effects of paclitaxel.[1] This multi-pronged attack on critical cellular processes likely underlies the observed synergy and suggests a promising avenue for overcoming paclitaxel resistance in TNBC.[1]

References

Safety Operating Guide

Navigating the Safe Disposal of Frenolicin B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Frenolicin B is a physiologically active substance and should be handled with the care required for hazardous materials.[3] It is classified as a skin and eye irritant and may cause respiratory irritation.[4] Therefore, adherence to stringent safety protocols is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If handling the powder form or creating aerosols, a NIOSH-approved respirator is essential.

Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Eyewash Stations and Safety Showers: Ensure immediate access to eyewash stations and safety showers in the event of accidental exposure.

Quantitative Safety Data Summary

Due to the limited availability of a specific SDS, quantitative toxicological and environmental data for this compound is not thoroughly documented. However, the available hazard classifications provide a basis for risk assessment.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement CodesSource
Skin IrritationH315: Causes skin irritationP280, P302+P352[4]
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338[4]
Respiratory IrritationH335: May cause respiratory irritationP261, P304+P340[4]
General HazardPhysiologically highly activeP260, P264, P270, P314, P501[3]

Experimental Protocols for Safe Disposal

The proper disposal of this compound, whether in pure form or in solution, must be managed through a designated hazardous waste stream. Under no circumstances should it be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions. This includes contaminated labware (e.g., pipette tips, vials, gloves).

  • Containerization:

    • Solid Waste: Place pure this compound and any contaminated solids into a clearly labeled, sealed, and puncture-proof hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Solvents such as ethyl acetate and hexane, which may be used in its purification, are themselves hazardous and must be disposed of accordingly.[1]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Irritant," "Bioactive").

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal company.

  • Documentation: Maintain a log of all this compound waste generated, including quantities and dates of disposal.

Visualizing the Disposal Workflow

To ensure clarity and adherence to the disposal protocol, the following diagrams illustrate the key decision-making and operational steps.

This compound Disposal Workflow A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Segregate Waste Stream A->B C Select Appropriate Waste Container (Labeled, Sealed, Compatible) B->C D Transfer Waste to Container C->D E Securely Seal and Label Container ('Hazardous Waste', 'this compound', Hazards) D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Professional Disposal F->G

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.

This compound Risk Assessment and Control cluster_0 Risk Assessment cluster_1 Control Measures A Hazard Identification (Irritant, Bioactive) C Engineering Controls (Fume Hood) A->C B Exposure Potential (Inhalation, Dermal, Ocular) E Personal Protective Equipment (Gloves, Goggles, Lab Coat) B->E F Safe Handling and Disposal C->F D Administrative Controls (SOPs, Training) D->F E->F

Caption: A diagram illustrating the relationship between risk assessment and control measures for this compound.

References

Essential Safety and Logistical Information for Handling Frenolicin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of investigational compounds like Frenolicin B is paramount for ensuring laboratory safety and experimental integrity. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for this compound, a polyketide antibiotic and antitumor agent.

This compound, produced by the bacterium Streptomyces roseofulvus, is a selective inhibitor of glutaredoxin 3 and peroxiredoxin 1.[1] Its cytotoxic properties necessitate careful handling to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as an antibiotic and antitumor agent warrants handling it as a hazardous compound. The following PPE is mandatory to prevent skin and respiratory exposure.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationRationale
Hand Protection Nitrile GlovesDouble-gloving recommended.Protects against skin contact. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Body Protection Lab Coat/GownDisposable, solid-front, back-closing gown.Prevents contamination of personal clothing.
Eye Protection Safety GogglesChemical splash goggles.Protects eyes from splashes of solutions containing this compound.
Respiratory Protection N95/P2 RespiratorFitted respirator.Recommended when handling the powdered form to prevent inhalation of aerosolized particles.

Operational Plan: Handling and Storage

Storage: this compound should be stored in a dry, dark place at temperatures between 2°C and 8°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).

Preparation of Stock Solutions: Due to its low aqueous solubility, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare stock solutions. All handling of the powdered form and preparation of solutions should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.

Step-by-Step Guide for Preparing a 10 mM Stock Solution in DMSO:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance inside the fume hood.

  • Dissolving: Add the appropriate volume of DMSO to the vial containing the this compound powder to achieve a 10 mM concentration. For example, for 1 mg of this compound (molar mass: 328.32 g/mol ), add approximately 30.46 µL of DMSO.

  • Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Experimental Protocols: In Vitro Cell Viability Assay

This protocol outlines a representative method for assessing the cytotoxic effects of this compound on a cancer cell line using a standard MTT assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control. Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathway of this compound

This compound exerts its antitumor effects by selectively inhibiting Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[2] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), which in turn activates the tuberous sclerosis complex (TSC). Activated TSC inhibits the mTORC1 complex, a key regulator of cell growth and proliferation. The inhibition of mTORC1 leads to the dephosphorylation of its downstream effector, 4E-BP1, which ultimately suppresses protein synthesis and inhibits cancer cell growth.[2]

FrenolicinB_Pathway cluster_frenolicin This compound Action cluster_ros Cellular Response cluster_mtor mTORC1 Pathway FrenolicinB This compound Prx1 Peroxiredoxin 1 (Prx1) FrenolicinB->Prx1 Grx3 Glutaredoxin 3 (Grx3) FrenolicinB->Grx3 ROS ↑ Reactive Oxygen Species (ROS) Prx1->ROS Inhibition of antioxidant activity leads to... Grx3->ROS Inhibition of antioxidant activity leads to... TSC Tuberous Sclerosis Complex (TSC) ROS->TSC mTORC1 mTORC1 TSC->mTORC1 p4EBP1 p-4E-BP1 mTORC1->p4EBP1 CellGrowth Cell Growth mTORC1->CellGrowth ProteinSynthesis Protein Synthesis p4EBP1->ProteinSynthesis ProteinSynthesis->CellGrowth

Caption: Mechanism of action of this compound.

Disposal Plan

All waste contaminated with this compound, including gloves, pipette tips, and culture plates, should be considered hazardous chemical waste.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled hazardous waste container lined with a chemically resistant bag.
Liquid Waste Collect in a labeled, sealed, and chemically resistant container. Do not pour down the drain.
Sharps Needles and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Frenolicin B
Reactant of Route 2
Frenolicin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.